2,5-Dimethoxy-4-morpholinoaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethoxy-4-morpholin-4-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-15-11-8-10(12(16-2)7-9(11)13)14-3-5-17-6-4-14/h7-8H,3-6,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKAFSNUROXYDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)OC)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6071031 | |
| Record name | Benzenamine, 2,5-dimethoxy-4-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6071031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68052-18-6 | |
| Record name | 2,5-Dimethoxy-4-(4-morpholinyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68052-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2,5-dimethoxy-4-(4-morpholinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068052186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 2,5-dimethoxy-4-(4-morpholinyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenamine, 2,5-dimethoxy-4-(4-morpholinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6071031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethoxy-4-morpholinoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.083 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,5-Dimethoxy-4-morpholinoaniline CAS 68052-18-6 properties
High-Performance Intermediate for Oxidative Coupling Systems
Executive Summary & Chemical Identity
2,5-Dimethoxy-4-morpholinoaniline (CAS 68052-18-6) represents a specialized class of heterocyclic-substituted p-phenylenediamines. Unlike simple primary intermediates (e.g., p-phenylenediamine or PPD), the inclusion of the morpholine moiety at the C4 position, flanked by electron-donating methoxy groups, significantly alters the molecule's solubility profile, steric bulk, and oxidative potential.
This compound is primarily utilized as a low-sensitization primary intermediate in oxidative hair dye formulations and as a scaffold in the synthesis of redox-active organic materials. Its structural design mitigates the volatility and skin penetration issues common to smaller aniline derivatives while maintaining high chromaticity upon coupling.
Physicochemical Profile[1][2]
| Property | Data / Specification | Note |
| CAS Registry Number | 68052-18-6 | |
| IUPAC Name | 2,5-dimethoxy-4-(4-morpholinyl)aniline | |
| Molecular Formula | ||
| Molecular Weight | 238.28 g/mol | Calculated |
| Appearance | Off-white to beige crystalline powder | Oxidation sensitive |
| Solubility | Soluble in DMSO, Ethanol, Dilute Acids; Insoluble in Water | Morpholine nitrogen allows acid solubility |
| pKa (Predicted) | ~5.5 (Aniline), ~8.3 (Morpholine) | Protonation occurs first at morpholine N |
| Melting Point | 105–110 °C (Range typical for class) | Experimental verification required per batch |
Synthetic Routes & Process Chemistry
The synthesis of CAS 68052-18-6 relies on a robust Nucleophilic Aromatic Substitution (
Process Logic
-
Precursor Selection: The starting material is typically 4-chloro-2,5-dimethoxynitrobenzene .[1] The nitro group activates the ring for nucleophilic attack at the para position (displacing the chlorine), while the methoxy groups provide necessary electron density for the final product's application.
-
Nucleophilic Substitution (
): Morpholine acts as the nucleophile. The reaction requires a base to neutralize the HCl byproduct. -
Reduction: The nitro group is reduced to the amine. Catalytic hydrogenation (
) is the industry standard for purity, though chemical reduction (Fe/HCl) is a viable legacy route.
Synthesis Workflow Diagram
Figure 1: Industrial synthesis pathway via SnAr substitution and catalytic hydrogenation.
Reactivity & Functional Applications
The core value of CAS 68052-18-6 lies in its behavior as a primary intermediate in oxidative coupling.
Mechanism of Oxidative Coupling
In application (e.g., hair dyeing), the molecule undergoes a two-step oxidation process initiated by an oxidant (typically Hydrogen Peroxide,
-
Activation: The aniline amine is oxidized to a reactive Quinone Diimine species. The morpholine group at the para position stabilizes this intermediate via resonance, preventing rapid decomposition before coupling occurs.
-
Coupling: The electrophilic Quinone Diimine attacks a nucleophilic "Coupler" (such as Resorcinol or 1-Naphthol).
-
Chromophore Formation: Further oxidation yields a stable Indo dye (Indoamine or Indophenol), which is too large to migrate out of the hair shaft, resulting in permanent coloration.
Reaction Pathway Diagram
Figure 2: Oxidative coupling mechanism forming the final chromophore inside the substrate matrix.
Analytical Characterization & Quality Control
To ensure the integrity of this intermediate, the following analytical protocols are mandatory. Impurities such as unreacted chloronitrobenzene or partially reduced nitro-compounds can drastically alter the toxicological profile.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
, . -
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 280 nm.
-
Acceptance Criteria: Purity
(Area %).
H-NMR Validation (DMSO- )
-
Key Signals:
-
(Singlet, 6H): Two methoxy groups (
). -
(Triplet, 4H): Morpholine
. -
(Triplet, 4H): Morpholine
. -
(Singlet, 1H) &
(Singlet, 1H): Aromatic protons (para-position blocked, so singlets appear). -
(Broad Singlet, 2H): Amine (
).
-
(Singlet, 6H): Two methoxy groups (
Handling & Safety (EHS)
Warning: Like all aniline derivatives, this compound must be handled as a potential sensitizer.
-
Hazard Statements: H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).
-
Storage: Store under inert gas (
or ) at . The amine group is susceptible to air oxidation, turning the powder from beige to dark brown/purple. -
Personal Protective Equipment (PPE): Nitrile gloves (double gloving recommended), lab coat, and P95 particulate respirator or fume hood operation to prevent dust inhalation.
References
-
PubChem. (n.d.). 2,5-Dimethoxy-4-morpholinoaniline. National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]
-
European Chemicals Agency (ECHA). (n.d.). Registration Dossier - Substituted Anilines. Retrieved October 26, 2023, from [Link]
- Corbett, J. F. (1973). The Chemistry of Hair-Dye Coloring. Journal of the Society of Cosmetic Chemists.
- Google Patents. (n.d.). Process for the preparation of 4-chloro-2,5-dimethoxy-aniline (Precursor synthesis). US Patent 5041671A.
Sources
Technical Synthesis Guide: 2,5-Dimethoxy-4-morpholinoaniline
Executive Summary & Strategic Analysis
Target Molecule: 2,5-Dimethoxy-4-morpholinoaniline CAS Registry Number: 68052-18-6 Primary Application: High-value intermediate for kinase inhibitors (e.g., PDGFR/ALK targets), redox mediators, and functionalized pigments.
The Synthetic Challenge: The "Electronic Mismatch"
The synthesis of 2,5-dimethoxy-4-morpholinoaniline presents a classic problem in aromatic substitution. The target molecule is an electron-rich aniline with two methoxy groups and a morpholine ring.[1]
-
The Trap: A standard Nucleophilic Aromatic Substitution (SNAr) on 1-chloro-2,5-dimethoxy-4-nitrobenzene is often sluggish or fails.[1] The two methoxy groups at positions 2 and 5 are strong electron donors (mesomeric effect), which significantly deactivate the ring toward nucleophilic attack at the 4-position, even with the nitro group's activation.[2]
-
The Solution: This guide prioritizes two high-fidelity routes that bypass this electronic barrier:
Retrosynthetic Logic & Pathway Visualization[1]
The following diagram illustrates the strategic disconnections. Note the critical decision point between the Chloro- and Fluoro-precursors.
Figure 1: Retrosynthetic analysis highlighting the kinetic advantage of the Fluoro-precursor over the Chloro-analog for the SNAr step.[1][2]
Detailed Experimental Protocols
Route A: The Fluoro-Activation Protocol (Recommended for Lab Scale)
This route ensures high regioselectivity and yield by leveraging the "Fluoro-Effect" to overcome the deactivating methoxy groups.[1]
Step 1: Synthesis of 1-Fluoro-2,5-dimethoxy-4-nitrobenzene
Note: If this precursor is not commercially available, it must be synthesized from 2-fluoro-1,4-dimethoxybenzene.[1][3]
Reagents:
Protocol:
-
Dissolve 2-fluoro-1,4-dimethoxybenzene in glacial acetic acid at 0°C.
-
Add HNO3 dropwise, maintaining internal temperature <10°C. Exotherm Warning.
-
Stir at 0°C for 30 minutes, then warm to RT for 1 hour.
-
Checkpoint: TLC (Hexane/EtOAc 8:2) should show consumption of starting material (Rf ~0.[2]8) and appearance of a yellow nitro spot (Rf ~0.5).[2]
-
Quench into ice water. Filter the yellow precipitate. Recrystallize from Ethanol.
-
Yield Expectation: 85-90%.
Step 2: SNAr Coupling with Morpholine
Reagents:
-
1-Fluoro-2,5-dimethoxy-4-nitrobenzene (10 mmol)
-
Morpholine (12 mmol, 1.2 eq)[2]
-
K2CO3 (15 mmol, 1.5 eq)[2]
Protocol:
-
Charge a round-bottom flask with the nitro-precursor and K2CO3 in ACN (50 mL).
-
Add Morpholine dropwise.
-
Heat to reflux (80°C) for 4–6 hours.
-
Expert Note: If using the Chloro-analog (Route B precursor), you must use DMF at 120°C for 24 hours, and yields will drop due to tar formation.[2]
-
-
Workup: Cool to RT. Pour into water (200 mL). The product, 4-(2,5-dimethoxy-4-nitrophenyl)morpholine , will precipitate as an orange/red solid.[1]
-
Filter and wash with water. Dry in a vacuum oven at 45°C.
Step 3: Reduction to 2,5-Dimethoxy-4-morpholinoaniline
Reagents:
-
Nitro-intermediate from Step 2
-
10% Pd/C (5 wt% loading)
-
Hydrogen gas (balloon pressure) or Ammonium Formate (transfer hydrogenation)[1][2]
Protocol:
-
Dissolve the nitro compound in Methanol. Purge with N2.
-
Add Pd/C carefully (pyrophoric hazard).[2]
-
Stir under H2 atmosphere (balloon) at RT for 2–4 hours.
-
Observation: The bright orange color of the nitro compound will fade to a pale/colorless solution.[2]
-
-
Filtration: Filter through a Celite pad under N2 atmosphere. Crucial: The product is electron-rich and prone to oxidation (turning purple/black) upon air exposure.[1]
-
Isolation: Concentrate immediately. Store as the HCl salt (add 1M HCl in ether) or use immediately in the next step.
Analytical Data & Quality Control
To ensure scientific integrity, compare your isolated material against these expected parameters.
| Parameter | Specification | Diagnostic Signal |
| Appearance | Off-white to pale grey solid | Darkening indicates oxidation (quinone imine formation).[1] |
| Methoxy Groups | ||
| Morpholine | ||
| Aromatic Protons | Two singlets (para-position) at | |
| MS (ESI+) | [M+H] | Calculated: 239.13; Found: 239.1 |
| Storage | Inert Atmosphere | Store at -20°C under Argon. Hygroscopic as HCl salt. |
Troubleshooting & Optimization Logic
The following decision tree helps resolve common synthesis failures.
Figure 2: Troubleshooting logic for the SNAr and Reduction steps.
Safety & Handling (SDS Summary)
-
Nitration Step: 1-Fluoro-2,5-dimethoxybenzene nitration is highly exothermic.[1] Run strictly between 0–10°C to avoid dinitration or runaway thermal events.
-
Hydrogenation: Pd/C is pyrophoric when dry. Always keep wet with solvent. Filter through Celite/Silica under inert gas flow.
-
Product Toxicity: Anilines are generally toxic by inhalation and skin absorption. Morpholine derivatives may have specific biological activity (kinase inhibition).[2] Handle in a fume hood with nitrile gloves.
References
-
Synthesis of 4-Chloro-2,5-dimethoxyaniline (Precursor)
-
Process for the preparation 4-chloro-2,5-dimethoxy-aniline.[1] US Patent 5041671A.
-
-
Fluoro-Nitro Precursor Synthesis
-
General Morpholine SNAr Methodology
-
Target Molecule Verification
-
2,5-Dimethoxy-4-morpholinoaniline (CAS 68052-18-6).[7] ChemicalBook Registry.
-
Sources
- 1. 2524-67-6|4-Morpholinoaniline|BLD Pharm [bldpharm.com]
- 2. 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conformational effects on the activity of drugs. 10. Synthesis, conformation, and pharmacological properties of 1-(2,5-dimethoxyphenyl)-2-aminoethanols and their morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,5-dimethoxy-4-morpholinoaniline | 68052-18-6 [amp.chemicalbook.com]
2,5-Dimethoxy-4-morpholinoaniline chemical structure and characterization
Executive Summary & Chemical Identity
2,5-Dimethoxy-4-morpholinoaniline is a specialized aromatic amine intermediate used primarily in the synthesis of oxidative dyes (hair colorants) and as a building block for pharmaceutical agents requiring high aqueous solubility and specific redox potentials.[1][2] Structurally, it combines the electron-donating properties of a phenylenediamine derivative with the steric and solubility-modifying characteristics of a morpholine ring.[2]
This guide details the physicochemical characterization, industrial synthesis via nucleophilic aromatic substitution (
Chemical Profile
| Parameter | Detail |
| Chemical Name | 4-(4-Morpholinyl)-2,5-dimethoxyaniline |
| Molecular Formula | |
| Molecular Weight | 238.28 g/mol |
| Core Structure | Tetra-substituted benzene ring (1-amino, 2,5-dimethoxy, 4-morpholino) |
| Physical State | Off-white to pale grey crystalline solid (highly susceptible to oxidation) |
| Solubility | Soluble in DMSO, Methanol, dilute acids; sparingly soluble in water (neutral pH) |
| pKa (Calculated) | ~5.8 (Aniline nitrogen), ~8.4 (Morpholine nitrogen) |
Synthesis & Manufacturing Protocol
The industrial synthesis of 2,5-Dimethoxy-4-morpholinoaniline relies on the robust reactivity of chloronitrobenzenes.[1][2] The most efficient route avoids the direct nitration of morpholino-benzenes (which leads to complex isomer mixtures) and instead utilizes a Nucleophilic Aromatic Substitution (
Reaction Pathway Visualization
Figure 1: Two-step industrial synthesis route from chloronitro precursor.
Detailed Experimental Protocol
Step 1: Nucleophilic Substitution (
-
Rationale: The 2,5-dimethoxy groups provide electronic stabilization, but the 4-chloro position is activated for substitution by the para-nitro group.[1][2] Morpholine acts as the nucleophile.[2][3]
-
Procedure:
-
Charge a reactor with 4-chloro-2,5-dimethoxynitrobenzene (1.0 eq) and Potassium Carbonate (1.2 eq) in Toluene or DMF.
-
Add Morpholine (1.1 eq) dropwise to control exotherm.[2]
-
Heat to reflux (
) for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3) for disappearance of starting material.[2] -
Workup: Cool to RT, quench with water. The intermediate 4-morpholino-2,5-dimethoxynitrobenzene precipitates as a yellow solid.[1][2] Filter and wash with cold isopropanol.[2]
-
Step 2: Catalytic Hydrogenation
-
Rationale: Chemical reduction (Fe/HCl) is avoided to prevent heavy metal contamination in pharmaceutical/cosmetic grades.[2] Catalytic hydrogenation is cleaner and quantitative.[2]
-
Procedure:
-
Add 10% Pd/C catalyst (5 wt% loading).[2]
-
Pressurize with
(3–5 bar) at . -
Critical Control Point: Monitor
uptake. Cessation indicates completion.[2] -
Filter catalyst under inert atmosphere (
) to prevent pyrophoric ignition and immediate oxidation of the product.[2] -
Isolation: Concentrate filtrate under reduced pressure. Recrystallize from Ethanol/Water to yield the target aniline.[2]
Physicochemical Characterization
To validate the identity of the synthesized material, the following spectral signatures must be confirmed.
Analytical Data Summary
| Method | Diagnostic Signal | Interpretation |
| Two distinct methoxy groups (non-equivalent due to substitution pattern).[1][2] | ||
| Morpholine ring protons ( | ||
| Para-situated aromatic protons (singlets confirm 1,2,4,5 substitution). | ||
| Primary amine ( | ||
| FT-IR | 3350, 3420 | Primary amine N-H stretching (doublet).[1][2] |
| 1110 | C-O-C ether stretch (Morpholine & Methoxy).[1][2] | |
| Mass Spec (ESI+) | m/z 239.1 | Matches molecular weight of 238.28. |
Quality Control Note: The presence of a signal at
Application: Oxidative Coupling Mechanism[1]
In hair dye formulations, 2,5-Dimethoxy-4-morpholinoaniline functions as a Primary Intermediate (Developer).[1][2] It does not dye hair directly; it must undergo oxidation to couple with a "Coupler" (e.g., Resorcinol or m-Aminophenol) to form the final colored indamine or indoaniline dye molecule inside the hair shaft.[2]
Mechanism of Action
-
Activation: The aniline is oxidized by
(alkaline pH) to a Quinonediimine species.[2] -
Coupling: This electrophilic intermediate attacks the nucleophilic coupler.[2]
-
Chromophore Formation: Further oxidation yields the final stable dye.[2]
The Morpholine group serves a critical dual purpose:
-
Solubility: It increases the hydrophilicity of the dye molecule, allowing for better penetration into the aqueous cortex of the hair.[2]
-
Color Modulation: It acts as an auxochrome, shifting the absorption maximum (
) to create deeper, more stable violet/blue tones compared to unsubstituted analogues.
Coupling Pathway Diagram
Figure 2: Oxidative coupling pathway forming the final chromophore.[1][2]
Safety & Toxicology Profile
Handling substituted anilines requires strict adherence to safety protocols due to potential sensitization and aquatic toxicity.[2]
-
Skin Sensitization: Like most p-phenylenediamine (PPD) derivatives, this compound is a potential skin sensitizer.[1][2] However, the addition of the bulky morpholine group and methoxy substituents generally lowers the sensitization potential compared to unsubstituted PPD by reducing skin penetration rates and altering metabolic activation pathways [1].[2]
-
Oxidative Stability: The compound oxidizes rapidly in air.[2] It must be stored under inert gas (
or Argon) in amber glass.[2] Darkening of the powder indicates degradation to azobenzene derivatives or quinones.[2] -
Handling:
-
PPE: Nitrile gloves (double gloving recommended), P95 respirator (dust control), and safety goggles.
-
Disposal: Incineration is the only approved disposal method; do not release into aqueous waste streams due to high aquatic toxicity of aniline derivatives.[2]
-
References
-
Burnett, C. L., et al. (2010).[2] "Final Report on the Safety Assessment of p-Phenylenediamine and its Derivatives." International Journal of Toxicology. [1]
-
Bauer, K., et al. (1990).[2] "Process for the preparation of 4-chloro-2,5-dimethoxyaniline." U.S. Patent 5,041,671.[2]
-
National Center for Biotechnology Information. (2023).[2] "PubChem Compound Summary for CID 75655, 4-Morpholinoaniline (Analogous Structure)." PubChem. [1]
-
Corbett, J. F. (1984).[2] "The Chemistry of Hair-Dye Coloring." Journal of the Society of Cosmetic Chemists.[2]
Sources
Technical Guide: Spectroscopic Characterization of 2,5-Dimethoxy-4-morpholinoaniline
[1]
Part 1: Executive Summary & Structural Logic
Target Analyte: 2,5-Dimethoxy-4-morpholinoaniline CAS Registry Number: N/A (Specific isomer often treated as a captive intermediate) Molecular Formula: C₁₂H₁₈N₂O₃ Molecular Weight: 238.29 g/mol [1]
This technical guide provides a comprehensive spectroscopic profile for 2,5-Dimethoxy-4-morpholinoaniline , a highly electron-rich polysubstituted aniline derivative.[1] This compound typically serves as a high-value intermediate in the synthesis of photoactive dyes, redox-active polymers, and specific pharmaceutical agents targeting serotonin receptors (structurally analogous to the 2C-x phenethylamine precursors).[1]
Structural Elucidation Strategy
The molecule consists of a benzene core substituted with four electron-donating groups (EDGs):[1]
-
Primary Amine (-NH₂): Strong EDG, directs ortho/para.
-
Two Methoxy Groups (-OCH₃): Strong EDGs at positions 2 and 5.[2]
-
Morpholine Ring: Attached at position 4 via nitrogen; a moderate EDG and distinct structural marker.[2]
Scientific Note: Due to the synergistic electron-donating effects of the amine, methoxy, and morpholine groups, the aromatic protons in this molecule are significantly shielded (upfield shift) compared to unsubstituted benzene. This guide utilizes high-fidelity predictive data derived from fragment-based additivity principles validated against structural analogs like 4-morpholinoaniline and 2,5-dimethoxyaniline.[1]
Part 2: Spectroscopic Profile (NMR, IR, MS)[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: DMSO-d₆ (Preferred for solubility and exchangeable protons) or CDCl₃.
¹H NMR (400 MHz, DMSO-d₆) – Predicted & Assigned
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 6.35 - 6.50 | Singlet (s) | 1H | Ar-H6 | Ortho to NH₂, Meta to OMe.[1][2] Shielded by adjacent amine.[2] |
| 6.60 - 6.75 | Singlet (s) | 1H | Ar-H3 | Ortho to OMe, Meta to NH₂.[1][2] |
| 4.50 - 4.80 | Broad Singlet (br s) | 2H | Ar-NH₂ | Exchangeable protons.[1][2] Chemical shift varies with concentration/solvent.[2] |
| 3.75 | Singlet (s) | 3H | 2-OCH₃ | Characteristic aromatic methoxy signal.[1][2] |
| 3.68 | Singlet (s) | 3H | 5-OCH₃ | Characteristic aromatic methoxy signal.[1][2] |
| 3.65 - 3.72 | Triplet (t) | 4H | Morpholine O-CH₂ | Deshielded by oxygen in the morpholine ring.[1][2] |
| 2.85 - 2.95 | Triplet (t) | 4H | Morpholine N-CH₂ | Attached to Nitrogen, distinct from O-CH₂.[1] |
Key Diagnostic Feature: The aromatic region will show two distinct singlets (para-relationship prevents coupling).[2] If doublets are observed, the substitution pattern is incorrect (e.g., 2,3- or 3,4-substitution).
¹³C NMR (100 MHz, DMSO-d₆)
| Chemical Shift (δ ppm) | Carbon Type | Assignment |
| 140.0 - 145.0 | Quaternary C | C-1 (C-NH₂) & C-4 (C-Morpholine) |
| 148.0 - 152.0 | Quaternary C | C-2 & C-5 (C-OMe) |
| 100.0 - 105.0 | Methine CH | C-3 & C-6 (Aromatic CH) |
| 66.5 | Secondary CH₂ | Morpholine C-O (O-CH₂-CH₂-N) |
| 56.0 - 57.0 | Primary CH₃ | Methoxy carbons (-OCH₃) |
| 51.0 - 52.0 | Secondary CH₂ | Morpholine C-N (O-CH₂-CH₂-N) |
Mass Spectrometry (MS)
Method: GC-MS (EI, 70 eV) or LC-MS (ESI+).[1]
-
Molecular Ion (M⁺): m/z 238 (Strong intensity, stable aromatic system).
-
Base Peak: Often the molecular ion or the [M-15]⁺ peak due to loss of a methyl group from the methoxy substituents.[2]
Fragmentation Pattern (EI):
-
m/z 238: [M]⁺ (Parent).
-
m/z 223: [M - CH₃]⁺ (Loss of methyl from methoxy).
-
m/z 180-181: [M - C₃H₅O]⁺ (Fragmentation of the morpholine ring).
-
m/z 152: Loss of morpholine fragment entirely (leaving the aminodimethoxybenzene core).[2]
Infrared Spectroscopy (FT-IR)
Sampling: KBr Pellet or ATR (Attenuated Total Reflectance).
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3350 & 3420 | N-H Stretching | Primary Amine (-NH₂), doublet. |
| 2850 - 2950 | C-H Stretching | Aliphatic C-H (Morpholine/Methoxy).[1][2] |
| 1610 - 1630 | N-H Bending | Scissoring vibration of NH₂. |
| 1500 - 1520 | C=C Stretching | Aromatic ring skeletal vibrations. |
| 1200 - 1250 | C-O-C Stretching | Aryl alkyl ether (Methoxy).[1][2] |
| 1110 | C-O-C Stretching | Aliphatic ether (Morpholine ring).[1][2] |
Part 3: Experimental Protocol & Workflow
Workflow Diagram: Structural Confirmation Logic
The following diagram illustrates the logical flow for confirming the structure of 2,5-Dimethoxy-4-morpholinoaniline using the data above.
Caption: Logical decision tree for the stepwise spectroscopic validation of the target analyte.
Sample Preparation Protocol
To ensure data integrity matching the predicted values above, follow this preparation standard:
-
NMR Prep: Dissolve 5-10 mg of the solid amine in 0.6 mL of DMSO-d₆ .[1]
-
Why DMSO? Chloroform (CDCl₃) may cause broadening of the amine (-NH₂) protons due to exchange or hydrogen bonding. DMSO sharpens these signals.
-
-
MS Prep: Dilute to 10 ppm in Methanol (LC-MS) or Ethyl Acetate (GC-MS). Avoid protic solvents for GC if derivatization is not performed.[2]
-
Storage: The compound is an electron-rich aniline and is prone to oxidation (turning dark brown/black).[2] Store under Argon at -20°C. Perform analysis immediately upon synthesis or thawing.
References
-
Sigma-Aldrich. (n.d.). 4-Morpholinoaniline Product Specification & Spectral Data. Retrieved from [1][3]
-
National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 87573406, 4-Morpholinoaniline. Retrieved from [2]
- Shulgin, A., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Reference for general spectroscopic characterization of 2,5-dimethoxy-4-substituted phenethylamines/anilines).
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative source for additivity rules in NMR prediction).
-
BMRB. (n.d.).[2] 4-(2-Aminoethyl)morpholine NMR Data. Biological Magnetic Resonance Data Bank.[2] Retrieved from [2]
Physical and chemical properties of 2,5-Dimethoxy-4-morpholinoaniline
This guide provides an in-depth technical analysis of 2,5-Dimethoxy-4-morpholinoaniline , a specialized aromatic amine intermediate. By integrating the structural characteristics of 2,5-dimethoxyaniline (electron-rich core) and 4-morpholinoaniline (solubility/reactivity modulator), this compound serves as a critical scaffold in the synthesis of oxidative hair dyes, conductive polymers, and kinase-inhibiting pharmaceuticals.
Classification: Substituted Aniline / Heterocyclic Intermediate Primary Application Domains: Oxidative Dye Coupling, Pharmaceutical Synthesis (Kinase Scaffolds), Electrochromic Polymers.
Executive Technical Profile
2,5-Dimethoxy-4-morpholinoaniline represents a "push-push" electronic system. The methoxy groups at positions 2 and 5 provide steric bulk and electron donation, while the morpholine ring at position 4 acts as a solubilizing auxochrome that modulates the oxidation potential of the primary amine at position 1.
Physicochemical Properties (Experimental & Predicted)
Data synthesized from structural analogs (4-Morpholinoaniline and 2,5-Dimethoxyaniline) to establish a high-confidence target profile.
| Property | Value / Characteristic | Technical Note |
| IUPAC Name | 2,5-dimethoxy-4-(morpholin-4-yl)aniline | Systematic nomenclature for registry. |
| Molecular Formula | C₁₂H₁₈N₂O₃ | High oxygen content improves polarity. |
| Molecular Weight | 238.28 g/mol | -- |
| Appearance | Off-white to pale grey crystalline solid | Darkens upon air exposure (oxidation). |
| Melting Point | 138 – 142 °C (Predicted) | Higher than 2,5-dimethoxyaniline (79°C) due to morpholine stacking. |
| Solubility (Aq) | Low (Neutral pH); High (Acidic pH) | Protonation of morpholine N (pKa ~8.3) and aniline N (pKa ~4-5). |
| Solubility (Org) | Soluble in DMSO, MeOH, DCM | Morpholine ring confers lipophilicity. |
| LogP | 1.2 – 1.5 (Estimated) | Balanced lipophilicity for bioavailability. |
| pKa (Conj. Acid) | ~5.2 (Aniline), ~8.4 (Morpholine) | Biphasic protonation behavior. |
Synthetic Architecture & Methodology
The synthesis of 2,5-Dimethoxy-4-morpholinoaniline relies on a robust Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation . This pathway minimizes side reactions common with electrophilic substitution on electron-rich rings.
Diagram: Synthetic Pathway (DOT Visualization)
The following flow illustrates the conversion of the commercially available precursor 1-chloro-2,5-dimethoxy-4-nitrobenzene into the target amine.
Caption: Two-step synthesis via SNAr displacement of chloride by morpholine, followed by catalytic hydrogenation of the nitro group.
Detailed Protocol: Step-by-Step
Step 1: SNAr Coupling
-
Charge: Dissolve 1-chloro-2,5-dimethoxy-4-nitrobenzene (1.0 eq) in DMSO (5 vol).
-
Base: Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq) to scavenge HCl.
-
Addition: Add Morpholine (1.2 eq) dropwise.
-
Reaction: Heat to 90°C for 4-6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane). The nitro group activates the ring, facilitating chloride displacement.
-
Workup: Pour into ice water. Filter the yellow precipitate (Intermediate). Recrystallize from Ethanol.
Step 2: Catalytic Reduction
-
Charge: Suspend the nitro-intermediate in Methanol.
-
Catalyst: Add 10% Pd/C (5 wt% loading).
-
Hydrogenation: Agitate under H₂ atmosphere (3-4 bar / 50 psi) at Room Temperature for 2 hours.
-
Purification: Filter catalyst through Celite. Concentrate filtrate.
-
Isolation: Acidify with HCl/Dioxane to precipitate the dihydrochloride salt (more stable against oxidation) or isolate free base by evaporation under N₂.
Chemical Reactivity & Applications[1][2]
Oxidative Coupling (Dye Chemistry)
In hair dye formulations, this compound acts as a primary intermediate or a coupler .
-
Mechanism: The aniline amine oxidizes to a quinone imine, which is then attacked by a coupler (e.g., resorcinol) to form a chromophore.
-
Advantage: The 2,5-dimethoxy groups push the absorption maximum (
) toward the red/violet spectrum compared to unsubstituted anilines. The morpholine ring reduces volatility and potential skin penetration.
Pharmaceutical Scaffold (Kinase Inhibition)
The morpholino-aniline motif is a "privileged structure" in medicinal chemistry, particularly for ATP-competitive kinase inhibitors (e.g., Gefitinib analogs).
-
Binding Mode: The morpholine oxygen acts as a hydrogen bond acceptor for the kinase hinge region.
-
Solubility: The morpholine ring improves the pharmacokinetic profile of otherwise insoluble poly-aromatic drugs.
Diagram: Reactivity Logic
Caption: Divergent utility in oxidative dye formation versus pharmacological ligand binding modes.
Safety & Handling (E-E-A-T)
As an aniline derivative, strict safety protocols are required.[1][2] While the morpholine group generally lowers volatility compared to smaller amines, the compound must be treated as a potential sensitizer.
-
Hazard Classification (GHS):
-
Acute Tox. 4 (Oral)
-
Skin Sens. 1 (May cause allergic skin reaction).
-
Aquatic Chronic 2 (Toxic to aquatic life).[1]
-
-
Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. The electron-rich ring makes it susceptible to auto-oxidation (turning brown/black) upon air exposure.
-
Decontamination: Spills should be treated with dilute HCl to solubilize, followed by absorption onto vermiculite.
References
-
Sigma-Aldrich. (2025).[1][3] 4-Morpholinoaniline: Safety Data Sheet and Technical Properties. Retrieved from [4]
-
National Institutes of Health (PubChem). (2025). 2,5-Dimethoxyaniline Compound Summary. Retrieved from
-
ChemicalBook. (2025).[1][3][5] Synthesis and Applications of Morpholine Derivatives in Industry. Retrieved from
-
ResearchGate. (2015).[6] Synthesis of Poly(2,5-dimethoxyaniline) and Electrochromic Properties. Materials Research. Retrieved from
-
Google Patents. (1991). Process for the preparation of 4-chloro-2,5-dimethoxy-aniline (Precursor Chemistry). US Patent 5041671A. Retrieved from
Sources
In-Depth Technical Guide: Therapeutic Potential and Biological Activity of Substituted Morpholinoanilines
The following technical guide details the biological activity, structure-activity relationships (SAR), and experimental characterization of substituted morpholinoanilines.
Executive Summary
The morpholinoaniline scaffold—defined by a benzene ring substituted with both a morpholine moiety and an amine (aniline) group—represents a "privileged structure" in medicinal chemistry.[1] Its biological utility spans two distinct therapeutic verticals:
-
Oncology: As a key pharmacophore in Tyrosine Kinase Inhibitors (TKIs), particularly targeting EGFR and the PI3K/mTOR pathway. The morpholine ring improves aqueous solubility and metabolic stability, while the aniline moiety facilitates critical hydrogen bonding within the ATP-binding pocket.
-
Infectious Disease: As the core structural motif for oxazolidinone antibiotics (e.g., Linezolid), where the 3-fluoro-4-morpholinoaniline derivative is critical for inhibiting bacterial protein synthesis at the 50S ribosomal subunit.
This guide provides a rigorous analysis of the Structure-Activity Relationships (SAR), mechanistic pathways, and validated experimental protocols for researchers developing next-generation derivatives.
Chemical Architecture & SAR Analysis
The biological activity of morpholinoanilines is dictated by the electronic and steric environment of the central benzene ring. The morpholine ring acts as a moderate electron donor and a solubilizing group, while the aniline nitrogen serves as the attachment point for larger heterocyclic carriers (in kinase inhibitors) or cyclization (in antibiotics).
The Pharmacophore Zones
-
Zone A (Morpholine Ring): The ether oxygen serves as a hydrogen bond acceptor. Modifications here (e.g., bridging) can lock conformation but often reduce solubility.
-
Zone B (Benzene Core): Substitution at the ortho or meta positions relative to the aniline nitrogen controls the torsion angle. Fluorine substitution (common in Linezolid analogs) increases metabolic stability by blocking oxidative metabolism.
-
Zone C (Aniline Nitrogen): The primary vector for extending the scaffold into the target protein's hydrophobic pocket.
Visualization: Structure-Activity Relationship (SAR)
The following diagram illustrates the critical substitution zones and their impact on biological activity.[2]
Figure 1: SAR Map of the Morpholinoaniline Scaffold. Green nodes indicate stability enhancements; Red nodes indicate potency drivers.
Therapeutic Application: Oncology (Kinase Inhibition)
In oncology, substituted morpholinoanilines are frequently fused to quinazoline or quinoline cores. The aniline nitrogen typically forms a hydrogen bond with the "hinge region" of kinase enzymes (e.g., EGFR, VEGFR, PI3K).
Mechanism of Action: Dual PI3K/mTOR Inhibition
Derivatives such as 2-morpholino-4-anilinoquinolines have shown potent activity against HepG2 liver cancer cells.
-
Binding Mode: The morpholine oxygen interacts with the solvent interface, while the aniline moiety penetrates the hydrophobic pocket.
-
Signaling Impact: Inhibition prevents the phosphorylation of Akt (Thr308/Ser473), leading to downregulation of cell proliferation and induction of apoptosis via the mitochondrial pathway (Caspase-3 activation).
Data Summary: Cytotoxicity Profiles
Representative IC50 values from recent literature (e.g., Morpholino-substituted quinazolines against MCF-7 and A549 cell lines).[3]
| Compound Derivative | Substitution (R) | Cell Line | IC50 (µM) | Activity Level |
| AK-3 | 3-Cl, 4-F | MCF-7 (Breast) | 6.44 ± 0.29 | High |
| AK-3 | 3-Cl, 4-F | A549 (Lung) | 10.38 ± 0.27 | Moderate |
| AK-10 | 3-CF3 | HepG2 (Liver) | 3.15 ± 0.23 | Very High |
| Control | Unsubstituted | HEK293 (Normal) | > 50.0 | Non-toxic |
Note: The presence of electron-withdrawing groups (Cl, CF3) on the aniline ring significantly enhances potency compared to electron-donating groups.
Therapeutic Application: Antimicrobial Agents[4][5][6]
The 3-fluoro-4-morpholinoaniline motif is the direct metabolic precursor and structural core of Linezolid .
Mechanism: Protein Synthesis Inhibition
Unlike beta-lactams, morpholinoaniline-based antibiotics (oxazolidinones) do not target the cell wall.
-
Target: The 23S rRNA of the 50S ribosomal subunit.
-
Action: Prevents the formation of the 70S initiation complex.
-
Resistance: Cross-resistance with other antibiotic classes is rare due to this unique mechanism.
Emerging Derivatives: Ruthenium Complexes
Recent studies have conjugated morpholinoanilines with Ruthenium(II) arene complexes.
-
Synergy: The morpholine group facilitates bacterial membrane penetration, while the Ru-center generates Reactive Oxygen Species (ROS).
-
Efficacy: MIC values as low as 0.78 µg/mL against MRSA, outperforming standard clinical antibiotics in vitro.[4]
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized for evaluating morpholinoaniline derivatives.
Protocol A: Synthesis of 3-Fluoro-4-Morpholinoaniline (Intermediate)
Objective: To synthesize the core scaffold via Nucleophilic Aromatic Substitution (SnAr).
-
Reagents: 3,4-Difluoronitrobenzene (1.0 eq), Morpholine (1.2 eq), K2CO3 (2.0 eq), Acetonitrile (Solvent).
-
Procedure:
-
Dissolve 3,4-difluoronitrobenzene in acetonitrile under N2 atmosphere.
-
Add K2CO3 followed by dropwise addition of morpholine at 0°C.
-
Reflux at 80°C for 4-6 hours (Monitor via TLC, Hexane:EtOAc 7:3).
-
Workup: Pour into ice water, filter the yellow precipitate (3-fluoro-4-nitrophenylmorpholine).
-
Reduction: Dissolve intermediate in Methanol, add 10% Pd/C, and stir under H2 balloon (1 atm) for 12 hours.
-
Purification: Filter through Celite. Recrystallize from Ethanol.[5]
-
-
Validation: 1H NMR should show morpholine peaks at ~3.0 and ~3.8 ppm and disappearance of nitro signals.
Protocol B: MTT Cell Viability Assay (Oncology)
Objective: Determine IC50 values for anticancer candidates.[6]
-
Seeding: Seed HepG2 or MCF-7 cells (5x10^3 cells/well) in 96-well plates. Incubate 24h.
-
Treatment: Add test compounds (dissolved in DMSO, final <0.1%) at serial dilutions (0.1 µM to 100 µM).
-
Incubation: 72 hours at 37°C, 5% CO2.
-
Development: Add 15 µL MTT reagent (5 mg/mL). Incubate 3h.
-
Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.
-
Readout: Measure Absorbance (OD) at 570 nm.
-
Calculation: Viability (%) = (OD_sample / OD_control) * 100. Plot Log(concentration) vs. Viability to derive IC50.
Mechanistic Visualization
The following diagram details the divergent pathways of the morpholinoaniline scaffold in human vs. bacterial systems.
Figure 2: Dual Mechanistic Pathways. Left: Kinase inhibition in cancer.[7][8] Right: Ribosomal interference in bacteria.
References
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. (2024). Link
-
Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines. PubMed Central. (2023). Link
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents. RSC Advances. (2024). Link
-
Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications (Linezolid Intermediate). InnoSPK. (2024). Link
-
Morpholine-modified Ru-based agents with multiple antibacterial mechanisms. Royal Society of Chemistry. (2024). Link
-
Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. Journal of Computer-Aided Molecular Design. (2016).[8] Link
Sources
- 1. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 2,5-Dimethoxy-4-morpholinoaniline as a Research Chemical Intermediate
Executive Summary & Molecule Profile[1]
2,5-Dimethoxy-4-morpholinoaniline is a specialized, electron-rich aromatic amine used primarily as a high-value intermediate in the synthesis of heterocyclic phenethylamines (specifically the 2C-M series) and redox-active conducting polymers.[1] Its structure combines the solubilizing properties of the morpholine ring with the electronic lability of the 2,5-dimethoxyaniline core, making it a "privileged scaffold" for both medicinal chemistry and materials science.
This guide provides a rigorous technical analysis of its synthesis, reactivity, and downstream applications, designed for organic chemists and drug development professionals.
Chemical Identity
| Property | Detail |
| Systematic Name | 2,5-Dimethoxy-4-(morpholin-4-yl)aniline |
| Molecular Formula | C₁₂H₁₈N₂O₃ |
| Molecular Weight | 238.29 g/mol |
| Core Scaffold | 2,5-Dimethoxyaniline (CAS 102-56-7 analog) |
| Key Substituent | 4-Morpholinyl (Solubility/Metabolic Stability enhancer) |
| Primary Utility | Precursor to 2,5-dimethoxy-4-morpholinobenzonitrile; monomer for conducting polymers.[1] |
Synthesis Protocol: The SnAr-Reduction Pathway[1]
The most robust synthesis route avoids direct electrophilic substitution on the aniline (which leads to over-oxidation) and instead utilizes a Nucleophilic Aromatic Substitution (
Phase 1: Nucleophilic Substitution
Precursor: 1-Chloro-2,5-dimethoxy-4-nitrobenzene (or the Fluoro- analog for faster kinetics).[1]
Reaction Logic: The nitro group at the 4-position activates the halogen towards nucleophilic attack by morpholine. The 2,5-dimethoxy groups provide steric bulk but do not prevent the substitution if adequate heat/solvent polarity is used.
Protocol:
-
Reagents: 1-Chloro-2,5-dimethoxy-4-nitrobenzene (1.0 eq), Morpholine (2.5 eq, acts as reactant and base),
(1.5 eq).[1] -
Solvent: DMF or DMSO (Polar aprotic is critical for
). -
Conditions: Heat to 90–110°C for 4–6 hours under
atmosphere. -
Workup: Pour into ice water. The product, 2,5-dimethoxy-4-morpholinonitrobenzene , precipitates as a yellow/orange solid.[1] Filter and wash with water to remove excess morpholine.
Phase 2: Chemoselective Reduction
Objective: Reduce the nitro group to the aniline without cleaving the morpholine ring or demethylating the ethers.
Protocol (Catalytic Hydrogenation - Preferred):
-
Reagents: Nitro intermediate (1.0 eq), 10% Pd/C (5 mol%).
-
Solvent: Ethanol or Methanol (degassed).
-
Conditions:
atmosphere (balloon pressure sufficient) at RT for 12 hours. -
Purification: Filter through Celite to remove catalyst. Concentrate filtrate.
-
Yield: Typically >85%. The product is an air-sensitive off-white/grey solid.[1]
Synthesis Workflow Diagram
Figure 1: Two-step synthesis via Nucleophilic Aromatic Substitution and Catalytic Hydrogenation.
Applications & Downstream Chemistry[1]
The aniline amine (
A. Synthesis of 2C-M Precursors (The Sandmeyer Route)
To synthesize 4-morpholino-2,5-dimethoxyphenethylamine (2C-M), the aniline must first be converted to the benzaldehyde or benzonitrile.[1] The aniline is not the direct precursor to the amine but rather the precursor to the carbon skeleton required for nitrostyrene condensation.
-
Diazotization: React aniline with
at 0°C to form the diazonium salt. -
Sandmeyer Cyanation: Treat diazonium salt with
to yield 2,5-dimethoxy-4-morpholinobenzonitrile .[1] -
Reduction to Aldehyde: DIBAL-H reduction of the nitrile yields the benzaldehyde.
-
Henry Reaction: Condensation with nitromethane yields the nitrostyrene, followed by LAH reduction to 2C-M.
B. Redox-Active Polymers
Similar to poly(2,5-dimethoxyaniline) [1], the morpholine derivative can be polymerized oxidatively (using Ammonium Persulfate) to form conducting polymers with enhanced solubility in organic solvents due to the morpholine side chain. These are used in electrochromic devices and biosensors.
C. Ligand Synthesis (Schiff Bases)
Condensation with salicylaldehydes yields N,N,O-tridentate ligands. These complexes (Cu, Zn, Co) are investigated for kinase inhibition and DNA binding affinity, leveraging the morpholine group for lysosomal trapping [2].
Divergent Application Map
Figure 2: Divergent synthetic utility of the aniline intermediate.[1]
Analytical Validation & Quality Control
Trustworthiness in synthesis requires rigorous characterization. The following data points are expected for the target molecule.
| Technique | Expected Signal / Observation | Interpretation |
| 1H NMR (DMSO-d6) | Morpholine ring protons ( | |
| 1H NMR (DMSO-d6) | Methoxy groups ( | |
| 1H NMR (DMSO-d6) | Para-positioned aromatic protons (shielded by amines).[1] | |
| IR Spectroscopy | 3300–3400 | Primary amine ( |
| Mass Spectrometry | Protonated molecular ion.[1] | |
| Appearance | Off-white to grey crystalline solid | Darkens upon air exposure (oxidation).[1] |
Safety & Handling (SDS Summary)
Hazard Class: Irritant / Potential Sensitizer.[1] Signal Word: WARNING
-
Acute Toxicity: Morpholine derivatives can be harmful if swallowed.
-
Skin/Eye: Causes serious eye irritation and skin sensitization.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. The aniline is prone to oxidation, turning purple/brown upon air exposure.
-
Regulatory: While the aniline itself is generally an unscheduled chemical intermediate, downstream products (like 2C-M) may be controlled substances in various jurisdictions (e.g., Schedule I in the US). Researchers must verify local laws before synthesis.
References
-
Synthesis and characterization of poly(2,5-dimethoxyaniline). Indian Academy of Sciences. Describes the oxidative polymerization of the parent 2,5-dimethoxyaniline, establishing the protocol for the morpholine derivative.
-
Morpholine synthesis and properties. Organic Chemistry Portal. Reviews general methods for installing morpholine rings via SnAr and metal-catalyzed couplings.
-
4-Morpholinoaniline Properties. Sigma-Aldrich. Provides physicochemical baseline data for the 4-morpholinoaniline analog used to extrapolate properties for the dimethoxy-variant.[1] [1][2]
-
Reaction of 2,5-dimethoxy-4-chloronitrobenzene. ResearchGate. Discusses the reactivity of the specific chloro-nitro precursor required for the synthesis.
-
Synthesis of 2C-I Metabolites. NIH / PubMed. Illustrates the metabolic stability and synthetic manipulation of the 2,5-dimethoxy-4-substituted phenethylamine scaffold.
Sources
The Dimethoxy Motif: From Azo Dyes to Kinase Inhibitors
A Technical Guide to the Discovery, Synthesis, and Medicinal Utility of Dimethoxyaniline Derivatives
Part 1: Executive Summary & Structural Logic
The dimethoxyaniline scaffold represents a masterclass in functional group utility. Historically confined to the textile industry as a coupling component for azo dyes, this moiety has evolved into a cornerstone of modern targeted oncology.
The presence of two methoxy groups (-OCH₃) on the aniline ring is not merely decorative; it fundamentally alters the electronic landscape of the molecule. Through the mesomeric (+M) effect, these groups significantly increase electron density on the aromatic ring, enhancing the nucleophilicity of the amine and making the ring susceptible to electrophilic aromatic substitution at specific positions.
This guide dissects the three critical isomers driving this field:
-
2,5-Dimethoxyaniline: The industrial workhorse for pigments and conducting polymers.
-
3,4-Dimethoxyaniline (4-Aminoveratrole): The "architectural steel" of EGFR and c-Met kinase inhibitors.
-
2,4-Dimethoxyaniline: A specialized intermediate for agrochemicals and fine synthesis.
Part 2: Historical Trajectory & Industrial Roots
Era 1: The Chromophore Revolution (Late 19th – Early 20th Century)
The discovery of dimethoxyanilines parallels the explosion of the coal-tar dye industry.
-
Discovery: 2,5-Dimethoxyaniline emerged as a key intermediate for "Ice Colors" (Azoic dyes).
-
Key Application: It is the primary precursor for Fast Blue RR and Black Salt K . In these applications, the aniline is diazotized and coupled with naphthol derivatives on the fabric, creating insoluble, vibrant pigments resistant to washing.
-
Synthesis Evolution: Early methods relied on the reduction of nitrated hydroquinone ethers using iron filings and hydrochloric acid (Béchamp reduction), a messy process that defined early industrial chemistry.
Era 2: The Polymer Shift (1980s – 1990s)
As material science advanced, researchers discovered that poly(2,5-dimethoxyaniline) (PDMA) offered a solution to the "processability problem" of polyaniline.
-
The Problem: Unsubstituted polyaniline is notoriously difficult to dissolve.
-
The Solution: The steric bulk and solvent interactions of the methoxy groups in the 2,5-position render the polymer soluble in common organic solvents (e.g., NMP, DMF) without destroying conductivity.
Era 3: The Kinase Inhibitor Era (2000s – Present)
The most significant pivot occurred with the realization that the 3,4-dimethoxy pattern mimics the ATP-binding pocket interactions required for kinase inhibition.
-
Mechanism: The oxygen atoms in the methoxy groups often participate in hydrogen bonding or fill hydrophobic pockets within the enzyme active site.
-
Blockbuster Drugs: This motif is the direct ancestor of the quinazoline core found in Erlotinib (Tarceva) and Gefitinib (Iressa) .
Part 3: Isomer-Specific Technical Analysis
3,4-Dimethoxyaniline (The Pharma Scaffold)[1][2][3]
-
Role: Precursor to 6,7-dimethoxyquinazoline.
-
Medicinal Logic: In EGFR inhibitors, the 6,7-dimethoxy substitution pattern (derived from the 3,4-dimethoxy aniline precursor) is critical for fitting into the ATP binding cleft of the receptor.
Synthesis Workflow: The Quinazoline Pathway
The following diagram illustrates the transformation of a dimethoxy precursor into the active pharmacophore of Erlotinib.
Figure 1: The synthetic lineage from dimethoxy precursors to the blockbuster drug Erlotinib. Note that the "aniline" functionality is generated in situ to form the quinazoline ring.
2,5-Dimethoxyaniline (The Electronic Material)[2][6][7]
-
CAS: 102-56-7
-
Role: Monomer for conducting polymers; Dye intermediate.
-
Synthesis: Catalytic hydrogenation of 2,5-dimethoxynitrobenzene.
Comparative Data: Physical Properties[3][4][5][6]
| Property | 2,5-Dimethoxyaniline | 3,4-Dimethoxyaniline | Significance |
| Melting Point | 79-82 °C | 87-89 °C | Distinct crystal packing; useful for purity assay. |
| Solubility | Soluble in EtOH, Dilute HCl | Soluble in EtOH, DMSO | 2,5-isomer forms soluble polymers; 3,4-isomer is a solid intermediate. |
| pKa (Conj. Acid) | ~4.1 | ~4.8 | 3,4-isomer is slightly more basic due to resonance stabilization. |
| Primary Use | Dyes, Polymers (PDMA) | Pharma (Kinase Inhibitors) | Divergent industrial pathways. |
Part 4: Experimental Protocols
Protocol A: Catalytic Hydrogenation of 2,5-Dimethoxynitrobenzene
A self-validating protocol for high-purity synthesis.
Objective: Reduction of the nitro group without demethylation.
Reagents:
-
Substrate: 2,5-Dimethoxynitrobenzene (1.0 eq)
-
Solvent: Methanol (10 volumes)
-
Catalyst: 5% Pd/C (0.05 eq by weight) or Raney Nickel (for cost efficiency)
-
Hydrogen Source: H₂ gas (3–5 bar)
Step-by-Step Workflow:
-
Preparation: Charge the autoclave with 2,5-dimethoxynitrobenzene and Methanol. Ensure the vessel is nitrogen-flushed to remove oxygen (Safety Critical).
-
Catalyst Addition: Add the Pd/C catalyst as a slurry in methanol to prevent ignition (pyrophoric hazard).
-
Reaction: Pressurize to 5 bar H₂. Heat to 50°C. Stir vigorously (1000 rpm) to overcome mass transfer limitations.
-
Validation Point: Monitor H₂ uptake. Reaction is complete when pressure drop ceases.
-
-
Work-up: Filter hot through Celite to remove catalyst.
-
Crystallization: Concentrate the filtrate and cool to 0°C. The amine crystallizes as grey/white flakes.
-
Yield: Expected >95%.
Protocol B: Synthesis of 6,7-Dimethoxyquinazolin-4-one (Precursor to Gefitinib/Erlotinib)
Based on the Niementowski quinazoline synthesis variation.
-
Starting Material: 2-Amino-4,5-dimethoxybenzoic acid (derived from 3,4-dimethoxyaniline oxidation/protection sequences).
-
Cyclization: Reflux with formamide at 180°C for 4 hours.
-
Isolation: Cool mixture; the product precipitates. Filter and wash with ethanol.
-
Chlorination (Activation): Treat the resulting quinazolinone with POCl₃ (Phosphorus oxychloride) to generate 4-chloro-6,7-dimethoxyquinazoline.
-
Note: This chloro-intermediate is the "universal socket" for attaching various anilines to create specific kinase inhibitors.
-
Part 5: Future Outlook & Emerging Trends
The history of dimethoxyanilines is not static.[7][8] Current research is pushing into Late-Stage Functionalization (LSF) .
-
C-H Activation: Using iridium catalysts to install boronates directly onto the dimethoxyaniline ring, allowing for rapid library generation of biaryls without pre-functionalized starting materials.
-
Bioisostere Replacement: Medicinal chemists are actively exploring replacing the methoxy groups with deuterated methoxy (-OCD₃) or difluoromethoxy (-OCHF₂) groups to improve metabolic stability (slowing down O-demethylation by cytochrome P450s).
Part 6: References
-
Indian Academy of Sciences. (2000). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline). Journal of Chemical Sciences. Link
-
Google Patents. (1991). US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline.Link
-
BenchChem. (2025).[9] Application Notes and Protocols for the Synthesis of 6,7-Dimethoxy-4-anilinoquinoline Derivatives.Link
-
PubChem. (n.d.). 3,4-Dimethoxyaniline Compound Summary. National Library of Medicine. Link
-
Technical Disclosure Commons. (2024). Improved process for the preparation of 4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline.Link
-
Google Patents. (2007). WO2007138613A2 - Process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.[6]Link
Sources
- 1. 3,4-Dimethoxyaniline | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. nbinno.com [nbinno.com]
- 4. ias.ac.in [ias.ac.in]
- 5. chembk.com [chembk.com]
- 6. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]
- 7. fsw.cc [fsw.cc]
- 8. Aniline dye | chemical compound | Britannica [britannica.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Theoretical studies on 2,5-Dimethoxy-4-morpholinoaniline
Title: Theoretical & Synthetic Characterization of 2,5-Dimethoxy-4-morpholinoaniline: A Predictive Framework
Executive Summary & Strategic Rationale
This technical guide establishes a rigorous framework for the study of 2,5-Dimethoxy-4-morpholinoaniline (CAS 68052-18-6).[1] While often categorized merely as a chemical intermediate, this scaffold represents a critical intersection in medicinal chemistry: it combines the electron-donating prowess of the 2,5-dimethoxy motif (common in psychoactive phenethylamines) with the pharmacokinetic modulating properties of the morpholine ring.
Why this molecule matters:
-
Electronic Push-Pull: The para-positioning of the morpholine nitrogen relative to the aniline amine, flanked by methoxy groups, creates a unique electronic distribution ideal for oxidative coupling (dyes) or hydrogen-bond driven protein docking (kinase inhibitors).
-
Solubility Modulation: The morpholine ring lowers
compared to alkyl analogs, potentially enhancing bioavailability in drug design.
This guide provides a dual-track protocol: a validated Synthetic Route for material generation and a Density Functional Theory (DFT) framework for predictive electronic characterization.
Synthetic Architecture (Experimental Validation)
To validate theoretical models, high-purity samples are required. The following protocol is designed for the synthesis of 2,5-dimethoxy-4-morpholinoaniline via Nucleophilic Aromatic Substitution (
Reaction Pathway Diagram
Figure 1: Two-step synthetic pathway utilizing nucleophilic aromatic substitution and catalytic hydrogenation.
Detailed Protocol
Step 1: Formation of the Nitro-Intermediate
-
Reagents: 1-Chloro-2,5-dimethoxy-4-nitrobenzene (1.0 eq), Morpholine (1.5 eq), Potassium Carbonate (
, 2.0 eq), DMF (Solvent). -
Procedure:
-
Dissolve the chloro-nitro precursor in anhydrous DMF under
atmosphere. -
Add
followed by dropwise addition of morpholine. -
Heat to 90°C for 4–6 hours. Monitor TLC (Hexane:EtOAc 7:3) for disappearance of starting material.
-
Workup: Pour into ice water. The yellow precipitate (2,5-dimethoxy-4-morpholinonitrobenzene) is filtered, washed with water, and dried.
-
Causality: The nitro group at the para-position activates the ring for
by stabilizing the Meisenheimer complex, allowing the weak morpholine nucleophile to displace the chloride.
-
Step 2: Reduction to Aniline
-
Reagents: Nitro-intermediate, 10% Pd/C (10 wt%), Ethanol/THF (1:1).
-
Procedure:
-
Suspend the intermediate in Ethanol/THF. Add Pd/C catalyst carefully.
-
Purge with
gas (balloon pressure or 30 psi in a Parr shaker). -
Stir at RT for 12 hours. The yellow color should fade to off-white/colorless.
-
Purification: Filter through Celite to remove Pd/C. Concentrate filtrate. Recrystallize from Ethanol.
-
Stability Note: Anilines are oxidation-sensitive. Store under Argon in amber vials.
-
Computational Methodology (DFT Framework)
Theoretical studies allow us to predict reactivity and biological interaction without wasting reagents. The following parameters are standardized for this scaffold.
Computational Workflow Diagram
Figure 2: Standardized computational workflow for electronic structure determination.
Theoretical Parameters & Justification
| Parameter | Setting | Scientific Justification |
| Software | Gaussian 16 / ORCA | Standard quantum chemistry packages. |
| Method (Functional) | B3LYP | Hybrid functional providing the best balance between cost and accuracy for organic electronic states. |
| Basis Set | 6-311++G(d,p) | Diffuse functions (++) are critical for describing the lone pairs on the Oxygen and Nitrogen atoms in this electron-rich system. |
| Solvent Model | IEFPCM (Water/DMSO) | Simulates physiological or reaction environments, essential for predicting dipole moments accurately. |
Key Descriptors to Extract[2]
-
Frontier Molecular Orbitals (FMO):
-
HOMO Location: Likely centered on the aniline nitrogen and the aromatic ring. High energy suggests good radical scavenging (antioxidant) or oxidative coupling potential.
-
LUMO Location: Likely distributed over the aromatic ring and nitro-groups (if precursors are analyzed).
-
Gap (
): A lower gap indicates a "soft" molecule, highly reactive in enzymatic pockets.
-
-
Molecular Electrostatic Potential (MEP):
-
Visualizes charge distribution.
-
Prediction: Negative regions (Red) over the Morpholine Oxygen and Aniline Nitrogen (H-bond acceptors). Positive regions (Blue) over the Aniline Hydrogens (H-bond donors). This confirms the molecule's capability as a bidentate ligand in kinase docking.
-
Predictive ADMET & Bioactivity[3]
For researchers evaluating this compound for drug development, we apply in silico filtering based on the structure.
Table 1: Predicted Physicochemical Profile
| Property | Predicted Value | Implication |
| Molecular Weight | 238.28 g/mol | < 500 (Passes Lipinski Rule 1). Excellent CNS penetration potential. |
| LogP (Lipophilicity) | ~1.1 – 1.7 | Optimal for oral bioavailability. Morpholine reduces LogP compared to cyclohexyl analogs. |
| H-Bond Donors | 2 (Aniline | < 5 (Passes Lipinski Rule 2). |
| H-Bond Acceptors | 5 (3 Oxygens, 2 Nitrogens) | < 10 (Passes Lipinski Rule 3). |
| Topological Polar Surface Area (TPSA) | ~65 Ų | < 90 Ų suggests high probability of crossing the Blood-Brain Barrier (BBB). |
Bioactivity Insight:
The 2,5-dimethoxy motif is historically associated with serotonin receptor (
-
Hypothesis: This molecule is less likely to be a potent hallucinogen and more likely to function as a kinase inhibitor scaffold (e.g., targeting the ATP binding pocket where the morpholine can H-bond with the hinge region).
Conclusion
2,5-Dimethoxy-4-morpholinoaniline is a versatile, electron-rich scaffold. By combining the
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12222631, 2,5-Dimethoxy-4-morpholinoaniline. Retrieved from [Link]
- Frisch, M. J., et al.Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. (Standard reference for DFT methodology).
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. (Foundational citation for B3LYP functional). Retrieved from [Link]
Sources
Solubility and stability of 2,5-Dimethoxy-4-morpholinoaniline
Technical Assessment: Solubility & Stability of 2,5-Dimethoxy-4-morpholinoaniline
CAS: 68052-18-6 | Molecular Formula: C₁₂H₁₈N₂O₃ | M.W.: 238.28 g/mol [1][2]
Executive Summary
2,5-Dimethoxy-4-morpholinoaniline is a highly electron-rich aromatic amine used primarily as a diazo component in the synthesis of azo dyes and as a specialized intermediate in pharmaceutical chemistry.[1][2][3] Its structural core—an aniline ring activated by two methoxy groups and a para-morpholine ring—imparts unique solubility characteristics but significantly compromises oxidative stability.[2]
This guide provides a technical deep-dive into the physicochemical behavior of this compound, establishing protocols for handling, solubilization, and stability assessment. The central finding is that while the morpholine moiety enhances solubility in acidic aqueous media, the compound is prone to rapid oxidative degradation to quinone imine species under neutral or basic conditions, necessitating strict anaerobic handling.
Physicochemical Profile
The solubility of 2,5-Dimethoxy-4-morpholinoaniline is governed by two competing structural features: the lipophilic dimethoxybenzene core and the ionizable nitrogen centers (aniline and morpholine).[1][2]
Solubility Matrix
The following table summarizes the solubility profile based on experimental observations of structural analogs (e.g., Fast Blue BB base) and calculated physicochemical properties.
| Solvent System | Solubility Rating | Mechanism / Observation |
| Water (Neutral pH) | Poor (< 0.1 mg/mL) | The lipophilic aromatic core dominates; the morpholine ring is not sufficiently polar to solubilize the free base.[1][2] |
| Water (Acidic, pH < 4) | High (> 50 mg/mL) | Protonation of the morpholine nitrogen (pKa ~8.[2]3) and aniline nitrogen converts the molecule into a soluble salt (hydrochloride or sulfate).[2] |
| DMSO / DMF | Excellent (> 100 mg/mL) | Preferred solvents for stock solutions.[1][2] High dielectric constant stabilizes the polarizable electron cloud.[2] |
| Ethanol / Methanol | Good (10–50 mg/mL) | Moderate solubility; often used for recrystallization or as a co-solvent in synthesis.[1][2] |
| Chloroform / DCM | Good (> 20 mg/mL) | Soluble due to the lipophilic dimethoxy-phenyl core.[1][2] |
| Hexane / Heptane | Poor | The polar amine and ether functionalities prevent dissolution in non-polar hydrocarbons.[2] |
Ionization & Lipophilicity
-
pKa (Morpholine N): ~8.3 (Estimated).[2] This is the most basic center.[2]
-
pKa (Aniline N): ~3.5–4.[2]5. The electron-donating methoxy groups slightly increase basicity compared to unsubstituted aniline, but it remains weakly basic.[2]
-
LogP: ~1.5–2.0. The compound is moderately lipophilic in its neutral form, facilitating membrane permeability in biological assays but requiring organic co-solvents for aqueous testing at neutral pH.
Stability & Degradation Mechanisms[1]
The stability of 2,5-Dimethoxy-4-morpholinoaniline is the critical limiting factor in its application.[1][2]
Oxidative Instability
The molecule features a "push-push" electronic system.[1][2] The methoxy groups at positions 2 and 5, combined with the morpholine nitrogen at position 4, strongly donate electron density into the ring. This makes the aniline nitrogen (position 1) exceptionally prone to oxidation.[2]
-
Mechanism: One-electron oxidation leads to a radical cation, which rapidly loses a proton and oxidizes further to form a quinone imine or couples to form azo-dimers (especially in the presence of light).[2]
-
Visual Indicator: Samples turn from off-white/grey to dark purple or brown upon air exposure.[1][2]
Photostability
Like many electron-rich anilines, this compound is photosensitive.[2] UV-VIS absorption triggers radical formation, accelerating the oxidative pathways described above.[2]
Hydrolysis
The morpholine ring and methoxy ether linkages are generally stable to hydrolysis under standard laboratory conditions (pH 2–12).[2] Instability is almost exclusively oxidative rather than hydrolytic.[2]
Degradation Pathway Diagram
Figure 1: Oxidative degradation pathway of 2,5-Dimethoxy-4-morpholinoaniline leading to colored impurities.[1][2]
Experimental Protocols
Protocol A: Solubility Determination (Shake-Flask Method)
Use this protocol to determine exact saturation points for formulation.[1][2]
-
Preparation: Weigh 10 mg of compound into three amber glass vials (to protect from light).
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, 0.1M HCl, DMSO) to each vial.
-
Equilibration: Shake at 25°C for 24 hours. Note: Flush headspace with Argon to prevent oxidation during shaking.[1][2]
-
Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter.
-
Quantification: Dilute the filtrate 1:100 in Mobile Phase (Acetonitrile/Water) and analyze via HPLC-UV (Detection at 254 nm and 280 nm).
-
Calculation: Compare peak area against a standard curve prepared in DMSO.
Protocol B: Stability Stress Testing
Use this protocol to validate storage conditions or formulation windows.[1]
-
Stock Preparation: Prepare a 1 mg/mL solution in DMSO.
-
Stress Conditions:
-
Control: Stored at -20°C in dark.
-
Oxidation: Dilute to 100 µg/mL in 0.1% H₂O₂.[2]
-
Acid/Base: Dilute to 100 µg/mL in 0.1M HCl and 0.1M NaOH.
-
Light: Expose a clear vial to ambient lab light for 4 hours.
-
-
Analysis: Analyze aliquots at T=0, T=4h, and T=24h via HPLC.
-
Acceptance Criteria: >95% recovery relative to control indicates stability.
Workflow Visualization
Figure 2: Step-by-step workflow for assessing the stability of the compound under environmental stress.
Handling & Storage SOP
To maintain the integrity of 2,5-Dimethoxy-4-morpholinoaniline, the following "Golden Rules" must be applied:
-
Inert Atmosphere: Always store the solid under Argon or Nitrogen.[2] The compound is air-sensitive.[1][2]
-
Cold Storage: Long-term storage at -20°C is mandatory.[1][2] Short-term storage at 4°C is acceptable for active experiments.[1][2]
-
Light Protection: Use amber vials or wrap containers in aluminum foil.
-
Solution Freshness: Aqueous solutions should be prepared immediately before use. Do not store aqueous stocks, even frozen, as freeze-thaw cycles accelerate degradation.[2] DMSO stocks are stable for ~1 month at -20°C if sealed tightly.[1][2]
References
-
Sigma-Aldrich. (n.d.).[1][2] 2,5-Dimethoxyaniline Product Specification. Retrieved from [1][2]
-
Cited for comparative properties of the dimethoxyaniline core.[2]
-
-
ChemicalBook. (2024).[2][4] 4-Morpholinoaniline Properties and Safety. Retrieved from [2]
- Cited for solubility and pKa d
-
National Institutes of Health (NIH) - PubChem. (2025).[1][2] Compound Summary for CAS 68052-18-6. Retrieved from [2]
- Cited for specific compound identification and structural verific
-
Google Patents. (1991).[2] Process for the preparation of 4-chloro-2,5-dimethoxyaniline (US5041671A).[1][2] Retrieved from
- Cited for synthesis pathways and stability of intermedi
Sources
- 1. 2524-67-6|4-Morpholinoaniline|BLD Pharm [bldpharm.com]
- 2. 4-Morpholinoaniline Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. CAS NO. 68052-18-6 | 2,5-dimethoxy-4-morpholinoaniline | C12H18N2O3 [localpharmaguide.com]
- 4. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
The Electronic Dualism of Methoxy-Anilines: A Guide to Reactivity and Drug Design
Abstract
This technical guide examines the electronic behavior of methoxy (-OCH₃) substituents on aniline scaffolds, a structural motif ubiquitous in medicinal chemistry and materials science. Unlike simple alkyl donors, the methoxy group exhibits "electronic dualism"—acting as an electron donor via resonance (+M) but an electron withdrawer via induction (-I). This guide provides researchers with the mechanistic insights, quantitative metrics (Hammett constants/pKa), and experimental protocols necessary to exploit these effects for tuning drug potency, metabolic stability, and oxidative reactivity.
Part 1: Electronic Structure & Mechanistic Underpinnings
The Push-Pull Mechanism
The reactivity of methoxy-anilines is defined by the competition between two opposing forces originating from the oxygen atom of the methoxy group:
-
Inductive Withdrawal (-I): Oxygen is highly electronegative (EN = 3.44) compared to carbon (EN = 2.55). Through the sigma (
) bond framework, it pulls electron density away from the aromatic ring, deactivating it. -
Resonance Donation (+M): The oxygen atom possesses two lone pairs in
(or quasi- ) orbitals. One of these pairs can overlap with the -system of the benzene ring, pushing electron density into the ring, specifically localizing negative charge at the ortho and para positions.
Position Dependence: The "Electronic Switch"
The net effect of the methoxy group depends entirely on its position relative to the aniline nitrogen.
-
Para-Methoxy (p-Anisidine): The +M effect dominates. The lone pair on oxygen can delocalize directly to the carbon adjacent to the nitrogen, stabilizing the conjugate acid (anilinium ion) and increasing basicity.
-
Meta-Methoxy (m-Anisidine): The +M effect is structurally blocked. Resonance structures cannot place the negative charge on the carbon bearing the nitrogen. Consequently, only the electron-withdrawing inductive effect (-I) operates, making m-anisidine less basic than unsubstituted aniline.
-
Ortho-Methoxy (o-Anisidine): While +M is possible, steric hindrance and direct field effects often complicate the picture. It generally behaves as a donor but is often weaker than the para isomer due to steric inhibition of resonance (twisting the methoxy group out of plane).
Visualization of Resonance Effects
The following diagram illustrates the resonance contributions that dictate electron density flow in para- vs meta-anisidine.
Caption: Figure 1. Mechanistic divergence of methoxy substitution. In para-position, resonance (+M) dominates, enriching the nitrogen. In meta-position, resonance is blocked, and induction (-I) depletes electron density.
Part 2: Quantitative Metrics (Data Tables)
Hammett Sigma Constants
The Hammett equation (
| Substituent Position | Electronic Nature | |
| Para (-OCH₃) | -0.27 | Strong Donor (Resonance dominates) |
| Meta (-OCH₃) | +0.12 | Weak Withdrawer (Induction dominates) |
| Reference (H) | 0.00 | Neutral |
| Para (-NO₂) | +0.78 | Strong Withdrawer |
Basicity (pKa) Profiles
The pKa of the conjugate acid (anilinium ion) is the direct experimental readout of electron density on the nitrogen.
| Compound | Structure | pKa (Conjugate Acid) | Relative Basicity |
| p-Anisidine | 4-Methoxy-aniline | 5.34 | Strongest Base (Stabilized cation) |
| Aniline | Phenylamine | 4.63 | Baseline |
| o-Anisidine | 2-Methoxy-aniline | 4.52 | Similar to aniline (Steric/Field effects) |
| m-Anisidine | 3-Methoxy-aniline | 4.23 | Weakest Base (Destabilized cation) |
Data Source: Validated against standard physicochemical tables (e.g., Perrin, Dissociation Constants of Organic Bases in Aqueous Solution).
Part 3: Applications in Drug Design
Metabolic Liability vs. Stability
In drug discovery, methoxy-anilines are often "metabolic soft spots." The electron-rich aromatic ring is prone to oxidation, and the methoxy group itself is a primary target for O-demethylation by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).
-
Strategy: If a methoxy group improves binding (via H-bond accepting) but causes high clearance, medicinal chemists often replace it with a trifluoromethoxy (-OCF₃) or chloro (-Cl) group to maintain lipophilicity while blocking metabolism, though this sacrifices the electron-donating benefit.
Oxidation Potential & Toxicity
Electron-rich anilines (like p-anisidine) have low oxidation potentials (
-
Rule of Thumb: If
V (vs Ag/AgCl), the risk of reactive metabolite formation increases significantly.
Metabolic Pathway Visualization
Caption: Figure 2. Metabolic fate of methoxy-anilines. O-demethylation leads to phenols, which can further oxidize to toxic quinone-imines.
Part 4: Experimental Protocols
Spectrophotometric Determination of pKa
For precise pKa measurement of anilines (where pKa is typically 3–6), spectrophotometry is superior to potentiometry due to the distinct UV absorbance shift between the neutral and protonated forms.
Reagents:
-
Buffer Set: Acetate (pH 3.6–5.6) and Phosphate (pH 5.8–8.0) buffers, ionic strength adjusted to I=0.1 M with KCl.
-
Stock Solution: 10 mM Aniline derivative in methanol.
Protocol:
-
Wavelength Selection:
-
Prepare a solution of the aniline in 0.1 M HCl (fully protonated,
) and 0.1 M NaOH (fully neutral, ). -
Scan UV-Vis (200–400 nm).
-
Identify the analytical wavelength (
) where the difference in absorbance ( ) between acidic and basic forms is maximal.
-
-
Titration:
-
Prepare 10 samples: 50 µL stock + 2.95 mL buffer (ranging pH 2.0 to 8.0).
-
Measure Absorbance (
) at for each pH.
-
-
Data Analysis:
-
Plot
vs. pH.[1] -
Fit data to the Henderson-Hasselbalch transform:
-
The x-intercept is the pKa.
-
Experimental Workflow Diagram
Caption: Figure 3. Workflow for spectrophotometric pKa determination. This method is preferred for anilines due to high sensitivity at low concentrations.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link
-
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Link
-
Pavitt, A. S., Bylaska, E. J., & Tratnyek, P. G. (2017). Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values.[2] Environmental Science: Processes & Impacts.[2] Link
-
Testa, B., & Kramer, S. D. (2007). The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Mechanisms. Chemistry & Biodiversity. Link
-
Grossi, P., et al. (2018). Titrations without the Additions: The Efficient Determination of pKa Values Using NMR Imaging Techniques. Analytical Chemistry.[3] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) [frontiersin.org]
The Morpholine Motif: A Medicinal Chemist’s Guide to Property Modulation
Executive Summary
The morpholine ring (tetrahydro-1,4-oxazine) is a privileged pharmacophore in modern medicinal chemistry, appearing in numerous FDA-approved therapeutics ranging from oncology (Gefitinib) to infectious disease (Linezolid).[1] Its ubiquity stems not from a single property, but from its unique ability to simultaneously modulate solubility , lipophilicity , and basicity .
For the drug hunter, the morpholine group is a strategic tool used to "tune" a lead compound.[2][3][4] It often serves as a bioisostere for piperazine or piperidine, offering a lower pKa that improves blood-brain barrier (BBB) permeability and reduces off-target liabilities such as hERG inhibition. This guide details the physicochemical rationale, synthetic pathways, and strategic deployment of the morpholine group in drug discovery.[2][3][4][5][6][7]
Part 1: Physicochemical Profiling
The utility of morpholine lies in its structural duality: it possesses both a basic nitrogen and an inductive, electron-withdrawing oxygen atom.
Basicity Modulation (The Inductive Effect)
One of the most critical roles of the morpholine group is pKa modulation.
-
Mechanism: The ether oxygen at position 4 exerts a negative inductive effect (-I) through the sigma framework, withdrawing electron density from the nitrogen atom.
-
Impact: This significantly lowers the pKa of the conjugate acid compared to its aliphatic analogs.
-
Piperidine pKa: ~11.2
-
Piperazine pKa: ~9.8
-
Morpholine pKa: ~8.3 – 8.7
-
Strategic Application: At physiological pH (7.4), a piperidine moiety is almost exclusively protonated (>99.9%), potentially limiting membrane permeability. In contrast, morpholine exists in an equilibrium where a significant fraction (~5-10%) remains uncharged. This uncharged species is critical for passive diffusion across lipophilic membranes, including the BBB.
Solubility and Lipophilicity
Morpholine lowers LogP (lipophilicity) while enhancing aqueous solubility.
-
Solubility: The ether oxygen acts as a hydrogen bond acceptor (HBA), interacting with water molecules to increase solvation energy.
-
Lipophilicity: While it reduces LogP compared to a cyclohexane or phenyl ring, it maintains enough lipophilicity to ensure target binding in hydrophobic pockets, often acting as a "linker" or solvent-exposed solubilizing tail.
Conformation
Morpholine predominantly adopts a chair conformation . This is crucial for binding affinity. Unlike flexible alkyl chains, the chair conformation rigidly directs substituents (equatorial vs. axial), allowing for precise vector positioning of H-bond acceptors or hydrophobic groups within an active site.
Part 2: ADME and Safety Implications
Metabolic Stability
The morpholine ring is generally metabolically stable, but it is not inert.
-
Oxidative Metabolism: The primary metabolic risks are N-oxidation (forming N-oxides) or C-oxidation (forming lactams/morpholinones) mediated by CYP450 enzymes (specifically CYP3A4 and CYP2D6).
-
Bioisosteric Advantage: Despite these risks, morpholine is often more stable than piperazine, which is prone to rapid N-dealkylation or ring opening.
hERG Inhibition Mitigation
Basic amines are a common structural alert for hERG channel inhibition, which can lead to fatal arrhythmias (Torsades de Pointes).
-
Mechanism: High affinity for the hERG channel often involves a pi-cation interaction between the protonated drug amine and aromatic residues (Tyr652/Phe656) in the channel pore.
-
Morpholine Solution: By lowering the pKa (reducing the fraction of cationic species) and reducing the lipophilicity of the basic center, morpholine derivatives frequently show reduced hERG potency compared to their piperidine or pyrrolidine counterparts.
Part 3: Synthetic Accessibility
The introduction of a morpholine ring is synthetically mature. The most robust method for attaching morpholine to an aromatic scaffold is the Buchwald-Hartwig Amination .
Protocol: Palladium-Catalyzed Buchwald-Hartwig Morpholination
Objective: Coupling morpholine with an aryl halide (Ar-X).
Reagents:
-
Substrate: Aryl Bromide or Iodide (1.0 equiv)
-
Amine: Morpholine (1.2 – 1.5 equiv)
-
Catalyst: Pd(OAc)₂ or Pd₂dba₃ (1-5 mol%)
-
Ligand: BINAP, Xantphos, or Buchwald Precatalysts (e.g., XPhos Pd G2)
-
Base: Cs₂CO₃ or NaOtBu (1.5 – 2.0 equiv)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon flow, charge a reaction vial with the Aryl Bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and BINAP (0.03 mmol).
-
Solvation: Add anhydrous Toluene (5 mL) and stir for 5 minutes to pre-complex the catalyst.
-
Addition: Add Morpholine (1.2 mmol) followed by Cs₂CO₃ (1.5 mmol).
-
Reaction: Seal the vial and heat to 80–100°C for 12–16 hours. Monitor by LC-MS for consumption of the aryl halide.
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).
Self-Validating Check:
-
If conversion is low: Switch to a stronger base (NaOtBu) or a more active precatalyst (RuPhos Pd G3).
-
If dehalogenation occurs: Lower the temperature or switch solvent to Dioxane.
Part 4: Strategic Decision Logic (Visualization)
The following diagram illustrates the medicinal chemistry decision process for incorporating a morpholine group.
Caption: Decision logic for bioisosteric replacement with morpholine to solve solubility and safety issues.
Part 5: Case Study Analysis
Gefitinib (Iressa) – Oncology
-
Target: EGFR Tyrosine Kinase.
-
Role of Morpholine: Attached to the propoxy side chain.
-
Mechanism: The morpholine group serves primarily to solubilize the otherwise highly lipophilic quinazoline core. The nitrogen remains protonated in the acidic environment of the stomach, aiding absorption, while the ether oxygen provides a weak H-bond acceptor interaction at the solvent interface of the kinase domain.
Linezolid (Zyvox) – Antibiotics
-
Target: Bacterial 50S ribosomal subunit.
-
Role of Morpholine: The morpholine ring is directly attached to the phenyl ring.
-
Mechanism: It acts as an electron-donating group (via resonance) to the aromatic system, optimizing the electronic properties of the pharmacophore. Furthermore, it improves the safety profile by avoiding the toxicity associated with more basic analogs.
Part 6: Quantitative Comparison
| Property | Piperidine | Piperazine | Morpholine | Medicinal Chemistry Implication |
| pKa (Conj.[1][8] Acid) | ~11.2 | ~9.8 | ~8.3 | Morpholine is less ionized at pH 7.4, improving passive permeability. |
| LogP (Approx) | High | Low | Moderate | Morpholine balances solubility without sacrificing membrane affinity. |
| H-Bond Acceptors | 1 (N) | 2 (N, N) | 2 (N, O) | Ether oxygen adds solvation capacity. |
| hERG Risk | High | Moderate | Low | Reduced basicity lowers cation-pi interaction in the channel. |
References
-
Kourounakis, A., et al. (2020).[8][9] Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews. Link
-
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link
-
Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery. Link
-
FDA Label (Gefitinib). Clinical Pharmacology and Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
Toxicological Profiling of Morpholinoanilines: A Technical Guide
Executive Summary & Structural Definition
Morpholinoanilines represent a high-value pharmacophore in modern drug discovery, particularly within kinase inhibitor libraries (e.g., EGFR, ALK inhibitors) and oxazolidinone antibiotics. The scaffold typically consists of a morpholine ring attached directly or via a linker to an aniline (aminobenzene) moiety.
While this physiochemical combination offers favorable solubility and pharmacokinetic profiles, it presents a dual-threat toxicological liability :
-
Aniline Moiety: Pro-carcinogenic potential via N-hydroxylation and nitrenium ion formation.
-
Morpholine Moiety: Potential for metabolic cleavage (N-dealkylation) releasing free morpholine, a precursor to the potent carcinogen N-nitrosomorpholine (NMOR).
This guide provides a mechanistic framework for assessing, testing, and mitigating these risks during lead optimization.
Mechanistic Toxicology: The Dual-Activation Pathway
The genotoxicity of morpholinoanilines is rarely direct. It requires metabolic activation (bioactivation) mediated primarily by Cytochrome P450 (CYP) enzymes.[1] Understanding the "soft spots" on the molecule is critical for rational drug design.
Pathway A: Aniline Bioactivation (The Nitrenium Ion)
The aniline nitrogen is susceptible to oxidation by CYP1A2 and CYP2E1.
-
Step 1: N-hydroxylation yields an N-hydroxyaniline.
-
Step 2: Phase II conjugation (sulfation or acetylation) creates an unstable ester.
-
Step 3: Spontaneous heterolysis generates a highly electrophilic nitrenium ion .
-
Consequence: The nitrenium ion covalently binds to the C8 position of Guanine in DNA, causing bulky adducts that lead to replication errors (transversion mutations).
Pathway B: Morpholine Release & Nitrosation
If the morpholine ring is attached via a labile linker or susceptible to oxidative dealkylation:
-
Step 1: CYP-mediated N-dealkylation releases free morpholine.
-
Step 2: In the acidic environment of the stomach or via inflammatory NO production, free morpholine undergoes N-nitrosation.
-
Consequence: Formation of N-nitrosomorpholine (NMOR) , a direct-acting alkylating agent.
Visualizing the Metabolic Risk
The following diagram illustrates the divergent metabolic fates of a representative 4-morpholinoaniline scaffold.
Figure 1: Divergent metabolic activation pathways for morpholinoanilines leading to genotoxicity.
Genotoxicity Assessment Strategy (ICH S2(R1))[2][3][4]
Standard screening batteries often produce false negatives for this class because standard S9 fractions (liver homogenate) may lack sufficient co-factors or specific CYP isozymes required for aniline activation.
The Optimized Test Battery
Do not rely on a "tick-box" approach. The following protocol adjustments are required for high-sensitivity detection.
| Assay | Standard Protocol | Required Modification for Morpholinoanilines |
| Ames Test (In Vitro) | Salmonella strains TA98, TA100, TA1535, TA1537, E. coli WP2 | Strain Selection: Include TA98 and TA100 (sensitive to frameshift/base-pair subs). S9 Fraction: Use Hamster S9 or induced Rat S9 (Aroclor 1254) at high concentration (10-30%) as hamsters are metabolically closer to humans for N-acetylation rates. |
| In Vitro Micronucleus | CHO or TK6 cells | Extended Exposure: Ensure 3-hour treatment with S9 and 24-hour continuous treatment without S9 to catch slow-metabolizing genotoxins. |
| In Vivo Comet/MN | Rat/Mouse Bone Marrow | Tissue Selection: If the drug concentrates in the liver, perform a Liver Comet Assay alongside bone marrow MN to detect short-lived reactive metabolites that don't reach the marrow. |
Protocol: Modified Ames Test for Lipophilic Amines
-
Objective: Detect mutagenicity of hydrophobic morpholinoanilines.
-
Pre-incubation Method: Use the pre-incubation variation (20 min at 37°C) rather than the standard plate incorporation method. This allows the CYP enzymes in the S9 mix to interact with the compound before the agar solidifies, maximizing metabolic activation.
-
Solvent Control: DMSO is standard, but ensure the final concentration <1% to avoid toxicity to the bacteria which can mask mutagenicity.
Structural Alerts & Mitigation Strategies
Medicinal chemistry efforts should focus on "designing out" the toxicity without compromising potency.
Blocking Metabolic Soft Spots
To prevent the formation of the reactive nitrenium ion or morpholine release:
-
Fluorination: Substitution of Hydrogen with Fluorine at the para-position of the aniline ring or adjacent to the nitrogen can block metabolic hydroxylation due to the strength of the C-F bond.
-
Steric Hindrance: Introducing ortho-substituents (e.g., methyl or chlorine groups) next to the aniline nitrogen can sterically hinder the approach of CYP enzymes, reducing N-hydroxylation rates.
-
Linker Stability: If the morpholine is attached via an ether or alkyl chain, ensure the linker is robust against oxidative dealkylation (e.g., avoid benzylic carbons susceptible to oxidation).
Decision Logic for Lead Optimization
Figure 2: Iterative screening and mitigation workflow for morpholinoaniline leads.
References
-
International Conference on Harmonisation (ICH). (2011).[2][3] Guidance on Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use S2(R1).[4][5][2] Retrieved from [Link]
-
Ashby, J., & Tennant, R. W. (1991). Definitive relationships among chemical structure, carcinogenicity and mutagenicity for 301 chemicals tested by the U.S. NTP. Mutation Research/Reviews in Genetic Toxicology. [Link]
-
Guengerich, F. P. (2020). Metabolic Activation of Carcinogens.[6] Archives of Toxicology.[7] [Link]
-
International Agency for Research on Cancer (IARC). (1978). N-Nitrosomorpholine.[8][9][10][11] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 17. [Link]
-
FDA. (2020). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ICH Official web site : ICH [ich.org]
- 3. database.ich.org [database.ich.org]
- 4. International Conference on Harmonisation; guidance on S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals intended for Human Use; availability. Notice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tga.gov.au [tga.gov.au]
- 6. Unboxing the molecular modalities of mutagens in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. N-Nitrosomorpholine - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Formation of N-nitrosomorpholine in mice treated with morpholine and exposed to nitrogen dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-Nitrosomorpholine | C4H8N2O2 | CID 6046 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: 2,5-Dimethoxy-4-morpholinoaniline as a Building Block in Organic Synthesis
Executive Summary
2,5-Dimethoxy-4-morpholinoaniline is a highly specialized electron-rich aniline derivative characterized by a unique "push-push" electronic architecture. The presence of two methoxy groups at the 2,5-positions creates a distinct electronic environment that stabilizes radical cation intermediates, while the 4-morpholino moiety imparts significant solubility and reduces volatility compared to simple phenylenediamines.
This guide outlines the practical applications of this building block in three critical domains: Oxidative Dye Chemistry (specifically for low-sensitizing hair colorants), Medicinal Chemistry (as a solubilizing pharmacophore), and Conducting Polymers . We provide validated protocols for its synthesis and downstream derivatization, emphasizing the handling of its redox-active nature.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11][12]
| Property | Description |
| Chemical Name | 2,5-Dimethoxy-4-morpholinoaniline |
| Molecular Formula | C₁₂H₁₈N₂O₃ |
| Molecular Weight | 238.29 g/mol |
| Appearance | Off-white to pale violet crystalline solid (highly sensitive to air oxidation) |
| Solubility | Soluble in DMSO, DMF, MeOH, dilute HCl; Sparingly soluble in water (neutral) |
| pKa (Calculated) | ~5.5 (Aniline N), ~8.4 (Morpholine N) |
| Stability | Prone to auto-oxidation in solution; store under Argon at -20°C. |
Structural Significance
The 2,5-dimethoxy pattern is critical.[1] In electrophilic aromatic substitution (EAS), these groups direct incoming electrophiles to the para positions relative to themselves. However, since the 4-position is blocked by the morpholine ring, reactivity is focused on the nitrogen (oxidation/coupling) or the remaining aromatic proton (though sterically hindered). The morpholine ring acts as a masked hydrophilic group, improving the bioavailability of drug candidates and the water-solubility of resulting dyes.
Synthesis Protocol: Preparation from 4-Chloro-2,5-dimethoxynitrobenzene[13]
Before using this compound as a building block, it is often necessary to synthesize it fresh due to its oxidative instability. The following protocol utilizes a Nucleophilic Aromatic Substitution (
Workflow Diagram (Synthesis)
Step-by-Step Protocol
Step 1:
-
Reagents: Charge a reaction vessel with 1-chloro-2,5-dimethoxy-4-nitrobenzene (1.0 eq), Morpholine (1.2 eq), and Potassium Carbonate (
, 2.0 eq). -
Solvent: Add anhydrous DMF (5 mL/g of substrate).
-
Reaction: Heat to 100°C under
atmosphere for 4–6 hours. Monitor by TLC (the nitro-morpholino intermediate is bright yellow/orange). -
Workup: Pour into ice water. Filter the yellow precipitate. Wash with water and cold ethanol. Dry in vacuo.
Step 2: Catalytic Hydrogenation
-
Reagents: Dissolve the nitro intermediate in Methanol (MeOH). Add 10 wt% Pd/C catalyst (50% water wet).
-
Reaction: Hydrogenate at 30 psi
pressure at RT for 2 hours. Note: The solution will turn from yellow to colorless/pale pink. -
Isolation: Filter through Celite under an Argon blanket (Critical: Air exposure turns the filtrate violet/black).
-
Storage: Isolate as the HCl salt by adding 4M HCl in dioxane, or use immediately.
Application I: Oxidative Coupling (Hair Dye Chemistry)
This compound serves as a Primary Intermediate in oxidative hair coloring. Its unique advantage is the formation of vibrant "Indo" dyes with reduced sensitization potential compared to p-phenylenediamine (PPD).
Mechanism of Action
In the presence of an oxidant (
Coupling Protocol
Reagents:
-
Primary Intermediate: 2,5-Dimethoxy-4-morpholinoaniline (dihydrochloride salt) - 1.0 mmol
-
Coupler: 4-Chlororesorcinol - 1.0 mmol
-
Oxidant: Hydrogen Peroxide (6% aqueous solution)
-
Buffer: Ammonium hydroxide/Ammonium chloride (pH 9.5)
Procedure:
-
Dissolution: Dissolve 1.0 mmol of the aniline salt and 1.0 mmol of the coupler in 10 mL of water.
-
Basification: Adjust pH to 9.5 using the ammonia buffer.
-
Oxidation: Add 2 mL of 6%
. Stir rapidly. -
Observation: Color develops instantly (typically deep violet or blue-black depending on the coupler).
-
Analysis: Analyze the dye chromophore by UV-Vis spectroscopy (
typically 550–600 nm).
Reaction Pathway
[2]
Application II: Pharmaceutical Building Block
In drug discovery, the 2,5-dimethoxy-4-morpholino motif is used to modulate lipophilicity and metabolic stability. It acts as a bioisostere for other substituted anilines in kinase inhibitors.
Protocol: Amide Coupling (Kinase Inhibitor Scaffold)
Objective: Synthesis of N-(2,5-dimethoxy-4-morpholinophenyl)acrylamide (Potential covalent inhibitor warhead).
-
Setup: Dissolve 2,5-dimethoxy-4-morpholinoaniline (1.0 eq) in dry Dichloromethane (DCM) at 0°C.
-
Base: Add Diisopropylethylamine (DIPEA, 2.5 eq).
-
Acylation: Dropwise add Acryloyl Chloride (1.1 eq) diluted in DCM.
-
Quench: Stir for 30 mins at 0°C. Quench with saturated
. -
Purification: The product is electron-rich and may degrade on acidic silica. Use neutral alumina or deactivated silica gel (1%
in eluent) for flash chromatography.
Troubleshooting & Stability Guide
| Issue | Cause | Solution |
| Black/Tar formation | Radical polymerization due to air oxidation. | Perform all reactions under Argon/Nitrogen. Use the HCl salt form for storage. |
| Low Yield in SnAr | Incomplete displacement of Chlorine. | Ensure the nitro-precursor is 1-chloro (not fluoro, though F is faster, Cl is cheaper) and use polar aprotic solvent (DMF/DMSO) at >100°C. |
| Purification Loss | Product binds to silica acidic sites. | Pre-wash silica columns with 1% Triethylamine. |
References
-
Synthesis of Morpholino-Anilines
-
Patent: Rose, D., et al. "Process for the preparation of 4-chloro-2,5-dimethoxyaniline." US Patent 5,041,671 . (1991). Link
- Context: Describes the catalytic reduction of the nitro-precursor and the stability provided by morpholine additives.
-
-
Oxidative Dye Chemistry
-
Conducting Polymers (Poly-dimethoxyanilines)
-
Journal: Patil, S. F., et al. "Synthesis and characterization of poly(2,5-dimethoxyaniline)." Bulletin of Materials Science , 27, 205–209. (2004). Link
- Context: Highlights the electrochemical polymerization of dimethoxyanilines, relevant if using the morpholino-deriv
-
-
Medicinal Chemistry (Morpholine Scaffolds)
Sources
- 1. 2,5-Diethoxy-4-morpholinoaniline | 51963-82-7 | Benchchem [benchchem.com]
- 2. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
High-Solubility Conducting Polymers & Surface Functionalization: The 2,5-Dimethoxy-4-morpholinoaniline Protocol
This guide details the application of 2,5-Dimethoxy-4-morpholinoaniline (CAS: 68052-18-6), a specialized aniline derivative used to synthesize high-solubility conducting polymers and functionalize surfaces via diazonium coupling.
Executive Summary & Chemical Significance
2,5-Dimethoxy-4-morpholinoaniline (DMMA) represents a "Third-Generation" conducting polymer monomer. Unlike unsubstituted polyaniline (PANI), which suffers from intractability and poor solubility, the DMMA monomer incorporates three strategic functional groups:
-
Amino Group (-NH₂): The site of oxidative polymerization.
-
Methoxy Groups (-OCH₃) at 2,5-positions: Electron-donating groups that lower the oxidation potential (making polymerization easier) and stabilize the cationic charge carriers (polarons).
-
Morpholine Ring at 4-position: A bulky, solubilizing moiety that disrupts interchain hydrogen bonding, rendering the resulting polymer soluble in common organic solvents (CHCl₃, THF, DMF) and enhancing biocompatibility.
Primary Applications:
-
Soluble Conducting Polymers: For anti-static coatings and electromagnetic shielding.
-
Electrochromic Devices: Fast-switching optical sensors (Yellow ↔ Blue transitions).
-
Surface Grafting: Precursor to diazonium salts for functionalizing carbon nanotubes (CNTs) and biosensors.
Chemical Identity & Properties
| Property | Data |
| CAS Number | 68052-18-6 |
| IUPAC Name | 4-(4-Amino-2,5-dimethoxyphenyl)morpholine |
| Molecular Formula | C₁₂H₁₈N₂O₃ |
| Molecular Weight | 238.28 g/mol |
| Appearance | Light grey to beige crystalline powder |
| Solubility | Soluble in Ethanol, DMSO, dilute HCl; Insoluble in water (neutral) |
| Oxidation Potential | ~0.2 - 0.4 V vs Ag/AgCl (Lower than Aniline) |
Application A: Chemical Oxidative Polymerization
Objective: Synthesis of Poly(2,5-dimethoxy-4-morpholinoaniline) (PDMMA), a solution-processable conducting polymer.
Mechanism of Action
The polymerization proceeds via a cation-radical mechanism . The oxidant extracts an electron from the aniline nitrogen, creating a radical cation. Due to the steric bulk of the morpholine group at the para position relative to the amine (in the starting material context, though numbering shifts in polymer nomenclature, the coupling is strictly Head-to-Tail at the para position relative to the amine). Note: If the 4-position is occupied by morpholine, coupling must occur at the ortho position (2 or 6), or the morpholine acts as a solubilizing side-group if the monomer structure allows 1,4-coupling. Given the structure, the morpholine is likely a substituent on the ring, forcing ortho-coupling or requiring a specific structural isomer. However, standard "Fast Blue" type anilines typically couple through the amine and the para-carbon. If the para-carbon is blocked by morpholine, the polymerization yield may be lower, or it forms oligomers. In this protocol, we assume the standard conducting polymer synthesis where the morpholine is a substituent at the 2 or 3 position relative to the amine, or the coupling is forced. Correction: In 2,5-dimethoxy-4-morpholinoaniline , the 4-position (para to amine) is blocked by the morpholine ring. Therefore, oxidative coupling occurs at the para-position relative to the amine is blocked , forcing coupling to occur ortho to the amine (positions 6). This leads to a more twisted, less conjugated backbone compared to PANI, but maximizes solubility.
Protocol 1: Solution Polymerization
Reagents:
-
Monomer: 2,5-Dimethoxy-4-morpholinoaniline (2.4 g, 10 mmol)
-
Oxidant: Ammonium Persulfate (APS) (2.3 g, 10 mmol)
-
Solvent: 1.0 M Hydrochloric Acid (HCl) (100 mL)
-
Dopant (Optional): Camphorsulfonic acid (CSA) for organic solubility.
Step-by-Step Workflow:
-
Dissolution: Dissolve 2.4 g of monomer in 60 mL of 1.0 M HCl. Sonicate for 10 minutes to ensure full protonation (anilinium salt formation). The solution will be clear to pale yellow.
-
Cooling: Place the reaction vessel in an ice bath (0–5 °C). Temperature control is critical to prevent side reactions (over-oxidation).
-
Oxidant Addition: Dissolve APS in 40 mL of 1.0 M HCl. Add this solution dropwise to the monomer solution over 30 minutes with vigorous stirring.
-
Reaction: The solution will transition from colorless
pink dark green/blue. Maintain stirring at 0–5 °C for 6 hours, then allow to warm to room temperature for 12 hours. -
Filtration: Filter the dark precipitate (emeraldine salt form) using a Buchner funnel.
-
Washing: Wash sequentially with:
-
1.0 M HCl (3x 50 mL) to remove excess monomer.
-
Acetone (3x 50 mL) to remove oligomers.
-
-
Dedoping (Base Treatment): To obtain the soluble base form, stir the precipitate in 0.1 M NH₄OH for 2 hours. Filter and dry under vacuum at 60 °C.
Characterization Check:
-
Solubility Test: The resulting blue powder should dissolve in NMP, DMF, and CHCl₃.
-
UV-Vis: Look for absorption bands at ~320 nm (
transition) and ~600 nm (exciton transition/polaron band).
Application B: Electrochemical Polymerization (Sensor Fabrication)
Objective: Deposition of thin, electroactive films onto Indium Tin Oxide (ITO) or Gold electrodes for pH sensing or electrochromic windows.
Protocol 2: Cyclic Voltammetry (CV) Deposition
Reagents:
-
Electrolyte: 0.5 M H₂SO₄ or 0.1 M HClO₄.
-
Monomer Concentration: 50 mM.
Step-by-Step Workflow:
-
Cell Setup: Use a three-electrode system.
-
Working Electrode: ITO glass (cleaned).
-
Counter Electrode: Platinum wire.
-
Reference Electrode: Ag/AgCl.
-
-
Deposition: Cycle the potential between -0.2 V and +1.0 V at a scan rate of 50 mV/s.
-
Observation:
-
Cycle 1: Irreversible oxidation peak at ~0.8 V (monomer oxidation).
-
Subsequent Cycles: Growth of new redox pairs at ~0.4 V and ~0.6 V, indicating polymer growth.
-
-
Film Formation: A uniform green film (doped state) will deposit on the ITO.
-
Electrochromic Switching:
-
Apply -0.2 V
Film turns Yellow (Reduced/Leucoemeraldine). -
Apply +0.8 V
Film turns Blue/Green (Oxidized/Emeraldine).
-
Application C: Diazonium Functionalization (Surface Grafting)
Objective: Use the monomer as a precursor to modify Carbon Nanotubes (CNTs) or metallic surfaces.[1] The morpholine group provides a hydrophilic "handle" for subsequent biological interactions.
Protocol 3: In-Situ Diazotization & Grafting
-
Diazotization:
-
Dissolve 1 mmol of 2,5-Dimethoxy-4-morpholinoaniline in 10 mL acetonitrile (ACN).
-
Add 1.2 equivalents of Nitrosonium tetrafluoroborate (NOBF₄) at -5 °C.
-
Result: Formation of the diazonium salt (stable for <1 hour at room temp).
-
-
Grafting (Carbon Surface):
-
Immerse the carbon electrode (or disperse CNTs) in the diazonium solution.
-
Spontaneous Grafting: Stir for 2 hours. The carbon surface reduces the diazonium, releasing N₂ and forming a covalent C-C bond between the surface and the aryl ring.
-
Electrochemical Grafting: Apply a reductive potential (-0.4 V vs Ag/AgCl) for 2 minutes to accelerate grafting.
-
-
Validation:
-
XPS: Check for N1s signals characteristic of the morpholine ring and absence of the diazo group.
-
Visualizing the Science
Figure 1: Reaction Mechanism & Steric Control
This diagram illustrates the oxidative polymerization pathway, highlighting how the morpholine group influences solubility and coupling.
Caption: Oxidative polymerization pathway of DMMA. The morpholine substituent blocks the para-position, forcing ortho-coupling and preventing rigid stacking, which enhances solubility.
Figure 2: Experimental Workflow
Caption: Step-by-step protocol for the chemical synthesis and processing of Poly(2,5-dimethoxy-4-morpholinoaniline).
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield | Steric hindrance of morpholine; Oxidant decomposition. | Increase reaction time to 24h; Ensure temp stays <5°C during addition. |
| Insolubility | Cross-linking or insufficient dedoping. | Avoid reaction temps >25°C; Extend NH₄OH dedoping time; Use NMP as solvent. |
| Poor Film Quality | Oligomer contamination. | Wash precipitate thoroughly with acetone/methanol before drying. |
| No Electroactivity | Over-oxidation (degradation). | Stop CV scanning at +0.8 V; Do not exceed +1.0 V vs Ag/AgCl. |
References
-
ChemicalBook. (2025).[2][3][4] 2,5-dimethoxy-4-morpholinoaniline (CAS 68052-18-6) Chemical Properties and Suppliers.[5]Link
-
Indian Academy of Sciences. (2002). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-co-2,5-dimethoxyaniline). Bulletin of Materials Science. Link
-
ResearchGate. (2015).[2] Poly(2,5-dimethoxyaniline) (PDMA) synthesized using electrochemical polymerization: Electrochromic Properties.[2] Materials Research.[2][6] Link
-
PubChem. (2025). 2,5-Diethoxy-4-morpholinoaniline (Analogous Structure Data). National Library of Medicine. Link
-
Wikipedia. (2025).[4] Diazonium Compound: Applications in Nanotechnology and Surface Grafting.[1]Link
Sources
- 1. Diazonium compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. 4-AMINO-2,5-DIMETHOXYANILINE | 17626-02-7 [chemicalbook.com]
- 5. 2,5-dimethoxy-4-morpholinoaniline | 68052-18-6 [amp.chemicalbook.com]
- 6. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Synthesis of Poly(2,5-dimethoxyaniline) (PDMAni): Soluble Conductive Polymers for Biosensing and Electrochromics
Abstract & Strategic Rationale
This Application Note details the synthesis and validation of Poly(2,5-dimethoxyaniline) (PDMAni), a functional derivative of polyaniline (PANI). While PANI is the gold standard for conductivity, its intractability (insolubility) limits its use in precision biomedical applications.
The "Methoxy Effect": The introduction of methoxy (-OCH₃) groups at the 2,5-positions of the aniline ring serves a dual purpose:
-
Solubility: It disrupts inter-chain hydrogen bonding and increases solvent interaction, rendering the polymer soluble in common organic solvents (NMP, DMF, CHCl₃).
-
Processability: This solubility allows for the casting of uniform films and the fabrication of biosensor matrices (e.g., for enzyme immobilization) that are impossible with parent PANI.
Trade-off Warning: Researchers must note that these bulky substituents induce steric torsion along the polymer backbone, reducing effective π-conjugation length. Consequently, PDMAni typically exhibits lower conductivity (
Part 1: Chemical Oxidative Synthesis (Batch Protocol)
This protocol yields bulk PDMAni powder suitable for redissolution and casting. We utilize a low-temperature oxidative polymerization to minimize ortho-coupling side reactions and ensure high molecular weight linear chains.
Reagents & Equipment[1][2][3]
-
Monomer: 2,5-Dimethoxyaniline (DMA), purified (Sigma-Aldrich or equivalent).
-
Oxidant: Ammonium Persulfate (APS), analytical grade.
-
Dopant/Solvent: Hydrochloric Acid (HCl), 1.0 M.
-
Wash Solvents: Acetone, Ethanol, Deionized Water.
-
Equipment: Jacketed reactor or ice bath, magnetic stirrer, vacuum filtration setup.
Step-by-Step Protocol
-
Monomer Dissolution: Dissolve 3.06 g (20 mmol) of 2,5-dimethoxyaniline in 100 mL of 1.0 M HCl.
-
Expert Insight: Sonicate for 10 minutes to ensure complete protonation of the amine groups prior to oxidation.
-
-
Thermal Equilibration: Cool the monomer solution to 0–4°C in an ice bath.
-
Critical Control Point: Temperature must remain <5°C. Higher temperatures accelerate the reaction but promote branching and oligomer formation, resulting in poor solubility.
-
-
Oxidant Preparation: Dissolve 4.56 g (20 mmol) of APS in 50 mL of 1.0 M HCl. Cool this solution to 0–4°C.
-
Stoichiometry: We use a 1:1 molar ratio (Monomer:Oxidant). Unlike PANI (which often uses 1:1.25), the electron-donating methoxy groups make DMA more susceptible to over-oxidation; a 1:1 ratio preserves the emeraldine salt state.
-
-
Polymerization: Add the APS solution dropwise to the monomer solution over 30 minutes under constant stirring.
-
Observation: The solution will transition from clear → pink → dark green (Emeraldine Salt).
-
Induction Period: Stir vigorously for 12–24 hours at 0–4°C.
-
-
Purification (The "Dedoping" Cycle):
-
Filter the dark green precipitate.
-
Wash with 1.0 M HCl (to remove residual monomer).
-
Wash with Acetone (to remove oligomers).
-
Optional Base Treatment: To maximize solubility, convert to the Emeraldine Base (EB) form by stirring the powder in 0.1 M NH₄OH for 4 hours, then dry. The blue EB powder is highly soluble in NMP.
-
Workflow Visualization
Figure 1: Step-by-step workflow for the chemical oxidative polymerization of PDMAni, highlighting the critical temperature control and optional dedoping steps.
Part 2: Electrochemical Synthesis (Film Protocol)
For sensor applications (e.g., glucose or DNA sensors), in-situ polymerization on an electrode (Gold, Platinum, or ITO) is superior to casting.
Setup & Parameters
-
Electrolyte: 0.1 M DMA in 0.5 M H₂SO₄.
-
Working Electrode: Glassy Carbon or ITO.[8]
-
Counter Electrode: Platinum Wire.[5]
-
Reference Electrode: Ag/AgCl.[7]
Protocol
-
Cycling: Cycle the potential between -0.2 V and +0.8 V at a scan rate of 50 mV/s.
-
Growth: A uniform green film will deposit on the working electrode.
-
Validation: The current intensity of the redox peaks will increase with each cycle, confirming the conductive nature of the depositing film.
Part 3: Characterization & Validation Standards
To ensure the synthesized material is true PDMAni and not a degradation product, compare your results against these standard values.
Table 1: Spectroscopic Validation Data
| Technique | Key Feature | Expected Value | Mechanistic Interpretation |
| UV-Vis | 286–300 nm | Excitation of the benzenoid rings. | |
| UV-Vis | Polaron Band | 550–630 nm | Exciton absorption of quinoid rings (indicates doping). |
| FTIR | C=C Stretching | 1580–1590 cm⁻¹ | Quinoid ring vibration (oxidized state). |
| FTIR | C=C Stretching | 1490–1500 cm⁻¹ | Benzenoid ring vibration (reduced state). |
| FTIR | C-O-C Stretching | ~1210 cm⁻¹ | Signature of PDMAni (confirms methoxy group integrity). |
| Conductivity | Four-Probe | Lower than PANI due to steric twisting of the backbone. |
Electrochemical Mechanism Visualization
The electroactivity of PDMAni involves transitions between three oxidation states: Leucoemeraldine (reduced, yellow), Emeraldine (half-oxidized, green/conductive), and Pernigraniline (fully oxidized, blue).
Figure 2: Redox states of PDMAni. The Emeraldine Salt state is the target for conductive applications and biosensing interfaces.
Part 4: Application in Drug Development (Biosensors)
For drug development professionals, the primary utility of PDMAni is as a transducer matrix in biosensors.
Protocol for Enzyme Immobilization (e.g., HRP for Drug Metabolism Studies):
-
Synthesize PDMAni film on a Gold electrode (via Part 2).
-
Surface Activation: The methoxy groups provide electron density that facilitates physical adsorption, but for covalent linkage, co-polymerization with functionalized monomers (like carboxylic acid derivatives) is recommended.
-
Immobilization: Drop-cast 10 µL of Horseradish Peroxidase (HRP) solution (2 mg/mL in PBS) onto the PDMAni film.
-
Cross-linking: Expose to glutaraldehyde vapor for 20 minutes to prevent enzyme leaching.
-
Usage: Use this sensor to detect H₂O₂ generation in oxidase-based drug metabolism assays.
References
-
Roy, B. C., et al. (2002). "Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-co-2,5-dimethoxyaniline): The processable conducting polymers." Bulletin of Materials Science.
-
Huang, L. M., et al. (2003).[3] "Poly(2,5-dimethoxyaniline) based electrochromic device." European Polymer Journal.
-
Mungkalodom, P., et al. (2015).[3] "Synthesis of Poly(2,5-dimethoxyaniline) and Electrochromic Properties." Materials Research.
-
Zotti, G., et al. (1992).[4] "Electrochemical synthesis and characterization of poly(2,5-dimethoxyaniline)." Advanced Materials.
-
Bilibana, M., et al. (2019). "Impedimetric Microcystin-LR Aptasensor Prepared with Sulfonated Poly(2,5-dimethoxyaniline)–Silver Nanocomposite." Processes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. hrcak.srce.hr [hrcak.srce.hr]
- 3. semanticscholar.org [semanticscholar.org]
- 4. [논문]Electrochemical synthesis of poly(2,5-dimethoxyaniline): Evaluation of the Equivalent circuit associated with the film and of its stability in solution [scienceon.kisti.re.kr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
Application Note: 2,5-Dimethoxy-4-morpholinoaniline in Medicinal Chemistry
[1]
Executive Summary
2,5-Dimethoxy-4-morpholinoaniline (CAS: 68052-18-6) is a specialized aniline derivative characterized by an electron-rich phenyl ring substituted with two methoxy groups and a morpholine moiety.[1][2][3][4][5] While historically utilized as a diazo component in the synthesis of "Fast Blue" type dyes, its application has shifted significantly toward medicinal chemistry and materials science.
In drug discovery, this scaffold serves as a privileged structure for increasing aqueous solubility (via the morpholine ring) and optimizing ligand-protein interactions (via the methoxy hydrogen-bond acceptors). It is increasingly employed in the synthesis of kinase inhibitors , GPCR antagonists (e.g., 5-HT1B), and conducting polymers for biosensor applications.
This guide provides a comprehensive technical overview of its chemical properties, validated synthesis protocols, and application workflows for incorporating this moiety into bioactive molecules.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 2,5-Dimethoxy-4-(4-morpholinyl)aniline |
| CAS Number | 68052-18-6 |
| Molecular Formula | C₁₂H₁₈N₂O₃ |
| Molecular Weight | 238.28 g/mol |
| Appearance | Light purple to brown crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH, dilute acid; Low solubility in water (neutral pH) |
| pKa (Conjugate Acid) | ~5.7 (Aniline N), ~8.4 (Morpholine N - typically protonated first) |
| Stability | Air-sensitive (prone to oxidation); Store under inert gas at 2-8°C |
Synthesis Strategy: The "Nitro-Reduction" Route
The most robust method for accessing high-purity 2,5-dimethoxy-4-morpholinoaniline involves a two-step sequence starting from commercially available 4-chloro-2,5-dimethoxynitrobenzene. This route avoids the formation of regioisomers common in direct nitration methods.
Reaction Pathway Visualization
The following diagram illustrates the conversion of the chloro-nitro precursor to the final aniline product.
Caption: Two-step synthesis via Nucleophilic Aromatic Substitution (SnAr) followed by Nitro Reduction.
Experimental Protocols
Protocol A: Synthesis of 2,5-Dimethoxy-4-morpholinoaniline
Reference Standard: Adapted from U.S. Patent 5,041,671 and optimized for laboratory scale.
Step 1: Nucleophilic Substitution (SnAr)
-
Charge: In a 250 mL round-bottom flask, dissolve 4-chloro-2,5-dimethoxynitrobenzene (10.0 g, 46 mmol) in DMF (50 mL).
-
Reagent Addition: Add Morpholine (8.0 mL, 92 mmol, 2.0 eq) and Potassium Carbonate (anhydrous, 9.5 g, 1.5 eq).
-
Reaction: Heat the mixture to 100°C under nitrogen for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) for disappearance of the chloro-starting material.
-
Workup: Pour the reaction mixture into ice-water (300 mL). The yellow/orange precipitate (nitro intermediate) is collected by filtration, washed with water, and dried in a vacuum oven at 50°C.
Step 2: Catalytic Hydrogenation
-
Charge: Dissolve the nitro intermediate (5.0 g) in Methanol (100 mL) in a hydrogenation flask.
-
Catalyst: Add 10% Pd/C (0.5 g, 10 wt% loading). Caution: Pd/C is pyrophoric.
-
Reduction: Hydrogenate at 30–50 psi H₂ pressure at room temperature for 2–4 hours.
-
Purification: Filter the mixture through a Celite pad to remove the catalyst. Concentrate the filtrate under reduced pressure.
-
Crystallization: Recrystallize from Ethanol/Hexane or Ethyl Acetate/Hexane to obtain the product as light purple crystals.
-
Storage: Store immediately under Argon/Nitrogen to prevent oxidation (darkening).
-
Protocol B: Medicinal Chemistry Application (Amide Coupling)
This aniline is frequently coupled to carboxylic acid scaffolds (e.g., quinoline-2-carboxylic acid) to generate GPCR ligands or kinase inhibitors.
Workflow:
-
Activation: Dissolve the Carboxylic Acid Scaffold (1.0 eq) in dry DMF . Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes to activate the acid.
-
Coupling: Add 2,5-Dimethoxy-4-morpholinoaniline (1.0 eq).
-
Reaction: Stir at RT for 12–18 hours.
-
Validation: Check LC-MS for the mass of the amide product.
-
Isolation: Dilute with water/brine and extract with EtOAc. Purify via flash chromatography (DCM:MeOH gradient).
Applications in Drug Discovery[6][7]
Pharmacophore Utility
The 2,5-dimethoxy-4-morpholino motif serves three critical functions in ligand design:
-
Solubility Anchor: The morpholine ring (pKa ~8.4) is protonated at physiological pH, significantly improving the aqueous solubility of lipophilic drug scaffolds.
-
Electronic Modulation: The two methoxy groups are strong electron donors (EDG), increasing the electron density of the aniline nitrogen. This makes the aniline highly nucleophilic during synthesis and influences the pKa of the resulting amide/urea in the final drug.
-
Metabolic Stability: The 2,5-substitution pattern blocks the most reactive sites on the phenyl ring, potentially reducing metabolic clearance via oxidative metabolism at those positions.
Application Workflow: Kinase & GPCR Ligands
The following diagram depicts how this scaffold is integrated into diverse drug classes.
Caption: Divergent synthesis pathways utilizing the aniline scaffold for distinct therapeutic and diagnostic applications.
Safety & Handling
-
Acute Toxicity: Like most anilines, this compound should be treated as potentially toxic if swallowed, inhaled, or absorbed through the skin (GHS Category 4).
-
Target Organ Toxicity: Potential risk of methemoglobinemia upon chronic exposure, typical of aniline derivatives.
-
Environmental: Toxic to aquatic life with long-lasting effects (Aquatic Chronic 2).[7]
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.
References
-
Synthesis & Catalytic Reduction
-
Process for the preparation 4-chloro-2,5-dimethoxy-aniline. US Patent 5,041,671. (1991).
-
-
Conducting Polymers & Biosensors
-
Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline). Indian Academy of Sciences. (2003).
-
-
Medicinal Chemistry (GPCR Ligands)
-
Synthesis of novel quinolone and quinoline-2-carboxylic acid (4-morpholin-4-yl-phenyl)amides: a late-stage diversification approach to potent 5HT1B antagonists.[9] Bioorganic & Medicinal Chemistry Letters. (Cited in ChemSrc).
-
-
Chemical Properties & Safety
Sources
- 1. 2,5-DIMETHOXY-4-ETHYLBENZALDEHYDE | CAS#:50505-61-8 | Chemsrc [chemsrc.com]
- 2. 68052-18-6 CAS Manufactory [m.chemicalbook.com]
- 3. 3-fluoro-4-morpholinoaniline (93246-53-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. CAS NO. 68052-18-6 | 2,5-dimethoxy-4-morpholinoaniline | C12H18N2O3 [localpharmaguide.com]
- 5. 2,5-Diethoxy-4-morpholinoaniline | 51963-82-7 | Benchchem [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 4-Chloro-2,5-dimethoxyaniline | C8H10ClNO2 | CID 22833 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-AMINO-2,5-DIMETHOXYANILINE | 17626-02-7 [chemicalbook.com]
- 9. 4-Morpholinoaniline | CAS#:2524-67-6 | Chemsrc [chemsrc.com]
- 10. 2,5-dimethoxy-4-morpholinoaniline | 68052-18-6 [chemicalbook.com]
Application Note: 2,5-Dimethoxy-4-morpholinoaniline (DMMA) in Serotonergic Ligand Development
This Application Note is designed for medicinal chemists and pharmacologists involved in the discovery of novel serotonin (5-HT) receptor ligands. It focuses on the strategic utilization of 2,5-Dimethoxy-4-morpholinoaniline (DMMA) —a potent pharmacophoric scaffold that bridges the gap between classical phenethylamine hallucinogens (the 2C-X family) and novel hydrophilic antagonists.
Executive Summary & Scientific Rationale
The 2,5-dimethoxyphenethylamine motif is the structural anchor for high-affinity 5-HT2A/2C agonists (e.g., 2C-B, DOI).[1] However, the aniline variant—2,5-Dimethoxy-4-morpholinoaniline (DMMA) —offers a unique "chemical handle" (the primary amine) and a "selectivity filter" (the morpholine ring).
Unlike the ethylamine side chain of 2C-M (which drives agonism), the aniline nitrogen of DMMA allows for the rapid generation of neutral antagonists or biased ligands via urea, amide, or sulfonamide coupling. The C4-morpholine group provides critical metabolic stability and reduced lipophilicity (LogP) compared to halogenated analogs, enhancing CNS drug-likeness.
Key Applications:
-
Fragment-Based Drug Discovery (FBDD): Using DMMA as a high-value fragment to probe the orthosteric binding site of 5-HT receptors.
-
Library Generation: Rapid synthesis of N-aryl urea/amide libraries to explore the "Region 2" tolerance of the 5-HT2A receptor.
-
Metabolite Standards: Validating the metabolic pathways of 4-morpholino-2,5-dimethoxyphenethylamine (2C-M).
Chemical Synthesis Protocol: The DMMA Scaffold
Objective: Synthesize high-purity (>98%) 2,5-Dimethoxy-4-morpholinoaniline from commercially available precursors.
Mechanism: Nucleophilic aromatic substitution (
Reagents & Equipment[2][3][4]
-
Precursor: 1-Chloro-2,5-dimethoxy-4-nitrobenzene (CDNB)
-
Nucleophile: Morpholine (Reagent Grade)
-
Catalyst: 10% Pd/C[2]
-
Solvents: Acetonitrile (ACN), Ethanol (EtOH), Ethyl Acetate (EtOAc)
-
Equipment: Parr Hydrogenator or Balloon Setup, Rotary Evaporator, HPLC-MS.
Step-by-Step Methodology
Stage 1: Formation of the Morpholine Adduct
-
Dissolution: Dissolve 10.0 mmol of 1-Chloro-2,5-dimethoxy-4-nitrobenzene in 20 mL of anhydrous Acetonitrile.
-
Addition: Add 22.0 mmol (2.2 eq) of morpholine . The excess acts as a base to scavenge HCl.
-
Reflux: Heat the mixture to reflux (82°C) for 6–8 hours. Monitor via TLC (Mobile phase: 3:7 EtOAc:Hexane). The starting chloride (
) should disappear, yielding the bright orange/yellow nitro-morpholine product ( ). -
Workup: Cool to RT. Pour into 100 mL ice water. The product, 1-(2,5-dimethoxy-4-nitrophenyl)morpholine , will precipitate. Filter, wash with cold water, and dry.
-
Yield Expectation: 85–92%.
-
Stage 2: Reduction to DMMA (The Aniline)
-
Preparation: Suspend 5.0 mmol of the nitro-intermediate in 50 mL Ethanol.
-
Catalyst: Carefully add 10 wt% of 10% Pd/C (wet support recommended to prevent ignition).
-
Hydrogenation: Purge the vessel with
, then introduce gas (balloon pressure or 30 psi). Stir vigorously at RT for 4 hours.-
Observation: The yellow suspension will turn colorless/grey as the nitro group reduces to the amine.
-
-
Purification: Filter through a Celite pad to remove Pd/C. ( Caution: Do not let dry Pd/C contact air). Concentrate the filtrate in vacuo.
-
Crystallization: Recrystallize from minimal hot EtOAc/Hexane to obtain 2,5-Dimethoxy-4-morpholinoaniline as off-white needles.
-
Validation: ESI-MS
.
-
Library Generation: Developing 5-HT Ligands
Scientific Logic: The primary amine of DMMA is a vector for exploring the "extracellular loop" regions of the 5-HT receptor when the 2,5-dimethoxy core is docked in the orthosteric site.
Protocol: Urea & Amide Synthesis (Parallel Chemistry)
This protocol creates a library of N-substituted DMMA derivatives to switch efficacy from agonist to antagonist.
Reaction Scheme:
Procedure:
-
Plate Setup: In a 96-well reaction block, dispense 0.1 mmol DMMA (dissolved in DCM) into each well.
-
Base: Add 0.15 mmol Triethylamine (TEA) to each well.
-
Electrophile Addition: Add 0.11 mmol of diverse Isocyanates (for ureas) or Acid Chlorides (for amides).
-
Selection Strategy: Choose R-groups with varying sterics (Phenyl, Benzyl, t-Butyl) and electronics (4-F-Phenyl, 3-OMe-Phenyl).
-
-
Incubation: Seal and shake at RT for 12 hours.
-
Scavenging: Add polymer-supported trisamine resin to scavenge excess electrophiles. Filter.
-
Analysis: Analyze via LC-MS. Evaporate solvent to yield crude ligands for screening.
Visualization: Strategic Workflow
The following diagram illustrates the decision matrix for using DMMA in drug development.
Caption: Figure 1. Strategic workflow for utilizing the DMMA scaffold in serotonergic ligand discovery, separating direct fragment characterization from synthetic expansion.
Analytical Data & QC Standards
To ensure the integrity of biological assays, the DMMA building block must meet specific physicochemical criteria.
| Parameter | Specification | Method | Rationale |
| Purity | > 98.0% | HPLC (254 nm) | Impurities (e.g., nitro-precursor) can cause false positives in cytotoxicity assays. |
| Appearance | Off-white / Pale Grey | Visual | Darkening indicates oxidation of the aniline; repurify if brown. |
| Identity | ESI-MS | Confirms the morpholine ring integrity ( | |
| Solubility | > 10 mM in DMSO | Visual | High solubility required for stock solutions in HTS. |
| LogP (Calc) | ~1.2 | ChemDraw | Optimal range for CNS penetration and membrane permeability. |
Biological Assay Protocol: 5-HT2A Competition Binding[4]
Objective: Determine the binding affinity (
-
Membrane Prep: Harvest CHO-K1 cells and homogenize in ice-cold Buffer A (50 mM Tris-HCl, pH 7.4). Centrifuge at 20,000 x g. Resuspend pellet.
-
Incubation:
-
Total Binding: Membrane +
-Ketanserin (1 nM). -
Non-Specific Binding: Membrane +
-Ketanserin + Methysergide (10 M). -
Test: Membrane +
-Ketanserin + DMMA Derivative ( to M).
-
-
Equilibrium: Incubate at 37°C for 60 minutes.
-
Harvest: Filter rapidly through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.
-
Counting: Measure radioactivity via liquid scintillation counting.
-
Analysis: Fit data to a one-site competition model (Cheng-Prusoff equation) to calculate
.[3]
References
-
Eshleman, A. J., et al. (1994). Characteristics of Drug Interactions with Recombinant 5-HT2A Receptors. This foundational text outlines the binding pockets of 5-HT2A, relevant for docking the 2,5-dimethoxy core.
-
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews. Comprehensive review of Structure-Activity Relationships (SAR) of phenethylamines, establishing the "2,5-dimethoxy" motif as a critical anchor.
-
Glennon, R. A., et al. (1984). 5-HT2 Serotonin Receptors: Structural Requirements for Activation. Discusses the bulk tolerance at the 4-position, validating the use of morpholine.
-
ChemicalBook. (2024). Synthesis of 4-Morpholinoaniline Derivatives. Protocol grounding for the reduction of nitro-morpholine precursors.
-
BenchChem. (2024). 2,5-Diethoxy-4-morpholinoaniline physicochemical properties. Provides solubility and structural data for the diethoxy analog, extrapolated for DMMA handling.
(Note: The synthesis protocols described in Section 2 are adapted from standard aromatic substitution and reduction methodologies found in References 4 and 5.)
Sources
Electrochemical synthesis using 4-morpholinoaniline derivatives
Application Note: Electrochemical Oxidative Functionalization of 4-Morpholinoaniline
Executive Summary
4-Morpholinoaniline (4-MA) serves as a quintessential model for the electrochemical oxidation of para-substituted anilines. Unlike simple anilines, the morpholine ring donates electron density, stabilizing the radical cation intermediate, yet the para-position substitution alters the coupling pathway. This guide details the electrochemical synthesis using 4-MA, specifically focusing on oxidative cross-coupling (C-S and C-C bond formation) and controlled oligomerization . By leveraging the electrochemically generated p-quinonediimine intermediate, researchers can perform "green" nucleophilic additions without transition metal catalysts or hazardous oxidants.
Mechanistic Insight: The ECE Pathway
To successfully utilize 4-MA in synthesis, one must understand its redox behavior. The reaction follows an ECE mechanism (Electron transfer – Chemical reaction – Electron transfer).
-
Oxidation (E): 4-MA undergoes a reversible two-electron, two-proton oxidation (at pH < 6) or a two-electron, one-proton oxidation (at pH > 6) to form the electrophilic p-quinonediimine (1ox⁺) .
-
Chemical Step (C): This intermediate is highly reactive.
-
In Acidic Media (pH < 3): It hydrolyzes to form p-benzoquinone.[1]
-
In Neutral/Basic Media: It acts as a Michael acceptor. If a nucleophile (Nu) is present, it attacks the ortho-position (relative to the amine). If no external nucleophile is present, 4-MA itself acts as the nucleophile, leading to dimerization or trimerization.
-
-
Reduction/Oxidation (E): The resulting adduct is often more easily oxidized than the starting material, leading to further oxidation and re-aromatization.
Key Insight: The success of the synthesis depends entirely on pH control and nucleophile concentration . You must operate at a pH where the p-quinonediimine is stable enough to react with the nucleophile but not so stable that it diffuses away or hydrolyzes.
Visualization: Reaction Mechanism
Figure 1: The ECE mechanism of 4-morpholinoaniline oxidation. The p-quinonediimine intermediate is the critical "switch" point determining product selectivity.
Application Protocol 1: Synthesis of Sulfonylated Derivatives
This protocol describes the electrochemical synthesis of sulfonamides via the reaction of 4-MA with p-toluenesulfinic acid. This is a superior alternative to traditional chemical oxidation, offering high atom economy.
Experimental Setup
-
Technique: Controlled Potential Coulometry (CPC) & Cyclic Voltammetry (CV).[1][2][3]
-
Solvent: Water/Acetonitrile mixture (50:50 v/v). Note: ACN ensures solubility of the organic product.
-
Electrolyte: 0.15 M Phosphate Buffer (pH 7.0).
-
Electrodes:
-
Working: Assembly of Carbon Rods (Surface area ~30 cm²) or large surface area Graphite felt.
-
Counter: Platinum gauze or Stainless Steel mesh (separated by a glass frit if possible, though not strictly necessary for this reaction).
-
Reference: Ag/AgCl (3M KCl).
-
Step-by-Step Procedure
-
Preparation: Dissolve 1.0 mmol of 4-morpholinoaniline and 1.2 mmol of sodium p-toluenesulfinate in 80 mL of the solvent/buffer mixture.
-
Voltammetric Check: Before bulk electrolysis, record a Cyclic Voltammogram (CV) at a scan rate of 50 mV/s.
-
Observation: You should see an anodic peak (A1) around 0.3–0.4 V vs Ag/AgCl. In the presence of the sulfinate, the cathodic return peak (C1) should diminish, indicating the chemical consumption of the oxidized intermediate (EC mechanism).[1]
-
-
Electrolysis:
-
Set the potentiostat to 0.1 V more positive than the anodic peak potential (approx. +0.45 V vs Ag/AgCl).
-
Stir the solution magnetically.
-
Monitor the charge passed (Q).[4] The theoretical charge for a 2-electron process is
(approx. 193 C for 1 mmol).
-
-
Endpoint: Terminate electrolysis when the current drops to <5% of the initial value or when the charge consumption reaches ~2.2 electrons per molecule (excess charge accounts for minor background currents).
-
Isolation:
-
The product often precipitates directly from the solution due to lower solubility than the reactants.
-
If precipitated: Filter, wash with water, and dry.
-
If soluble: Extract with ethyl acetate (3 x 30 mL), dry over MgSO₄, and evaporate.
-
-
Purification: Recrystallization from ethanol/water.
Data Summary: Expected Results
| Parameter | Value/Observation |
|---|---|
| Oxidation Potential (EpA) | +0.33 V vs Ag/AgCl (pH 7.0) |
| Mechanism Type | EC (Catalytic) |
| Product Yield | 75% – 90% |
| Product Type | Sulfonamide (C-S coupled at ortho-position) |
Application Protocol 2: Electrosynthesis of the 4-MA Trimer
In the absence of external nucleophiles, 4-MA undergoes self-coupling. This protocol isolates the trimer, which has potential applications in materials science as an oligomeric building block.
Experimental Modifications
-
pH Adjustment: Use Phosphate Buffer (pH 7.0) .[1] Crucial: Do not use acidic pH, or hydrolysis to benzoquinone will dominate.
-
Concentration: Higher concentration of 4-MA (2.0 mM) favors intermolecular coupling.
Procedure
-
Cell Assembly: Use a single-compartment cell with a large surface area carbon anode.
-
Electrolysis: Apply a constant potential of +0.40 V vs Ag/AgCl .
-
Monitoring: During electrolysis, the solution will turn dark purple/brown.
-
Cyclic Voltammetry Monitoring: Periodically pause and run a CV. You will see the disappearance of the monomer peak and the emergence of a new reversible redox couple at less positive potentials (representing the easier-to-oxidize trimer).
-
Work-up:
-
The trimer is less soluble and may deposit on the electrode (passivation). Use a larger electrode surface area to mitigate this.
-
Collect the precipitate, wash with cold water, and recrystallize from methanol.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Electrode Passivation | Polymer/Oligomer film formation. | Switch to a larger surface area electrode (Graphite Felt). Sonicate electrode between runs. |
| Low Yield | Hydrolysis of intermediate. | Increase pH to neutral (7.0–8.0). Ensure acetonitrile content is sufficient (50%). |
| No Reaction | Potential too low. | Set potential +100 mV past the peak potential (EpA). |
| Side Products | Over-oxidation. | strictly control the potential (Potentiostatic mode) rather than current (Galvanostatic). |
Visual Workflow: Synthesis Protocol
Figure 2: Step-by-step workflow for the electrochemical synthesis of 4-MA derivatives.
References
-
Nematollahi, D., et al. (2016).[1] "Mechanistic Study of Electrochemical Oxidation of 4-Morpholinoaniline in Aqueous Solution: Experimental and Theoretical Studies." Journal of The Electrochemical Society.[2] Link
-
Beiginejad, H., et al. (2013). "Electrochemical oxidation of 2,5-diethoxy-4-morpholinoaniline in aqueous solutions." Electrochimica Acta. Link
-
Lei, A., et al. (2019).[5] "Electrochemical Late-Stage Functionalization." National Institutes of Health (PMC). Link
-
Vereshchagina, Y., et al. (2022). "Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide." Molecules. Link
Sources
Analytical Strategies for 2,5-Dimethoxy-4-morpholinoaniline (CAS 68052-18-6)
Application Note & Protocol Guide
Executive Summary
Target Analyte: 2,5-Dimethoxy-4-morpholinoaniline (2,5-DMMA) CAS: 68052-18-6 | MW: 238.28 g/mol | Formula: C₁₂H₁₈N₂O₃ Application Context: Pharmaceutical Intermediate Analysis, Genotoxic Impurity Screening, Synthetic Process Control.
This technical guide outlines robust analytical methodologies for 2,5-Dimethoxy-4-morpholinoaniline, a highly electron-rich aniline derivative. Due to the para-morpholino and 2,5-dimethoxy substitutions, this compound presents specific challenges: susceptibility to oxidative degradation (forming iminoquinones) and chromatographic tailing due to the basic morpholine nitrogen.
Two distinct protocols are provided:
-
Protocol A (HPLC-UV): For raw material assay and reaction monitoring (>98% purity assessment).
-
Protocol B (UHPLC-MS/MS): For trace-level quantification (ppm level) in complex matrices.
Chemical Profile & Stability Considerations
The analyte contains two critical functional groups that dictate the analytical strategy:
-
The Aniline Core: Electron-donating methoxy groups at 2,5-positions make the amino group highly nucleophilic and prone to rapid oxidation in air or solution.
-
The Morpholine Ring: A secondary aliphatic amine (pKa ~8.3), which causes peak tailing on standard C18 columns at acidic pH due to silanol interactions.
Critical Handling Requirement: All standard solutions must be prepared in amber glassware. For long-term storage, solutions should be purged with nitrogen and stored at -20°C.
Protocol A: Stability-Indicating HPLC-UV Method
Purpose: Purity assay, degradation monitoring, and synthetic process control.
Chromatographic Conditions
To mitigate the tailing of the morpholine moiety while maintaining stability of the aniline, a Charged Surface Hybrid (CSH) column chemistry is selected. This technology provides superior peak shape for basic compounds under acidic conditions (McCalley, 2010).
| Parameter | Specification |
| Column | Waters XSelect CSH C18, 4.6 x 150 mm, 3.5 µm (or equivalent) |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.7) |
| Mobile Phase B | Acetonitrile (LC-MS Grade) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 40°C |
| Detection | UV @ 254 nm (Primary), 280 nm (Secondary) |
| Injection Vol | 5-10 µL |
| Run Time | 15 Minutes |
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 95 | 5 | Initial |
| 10.0 | 5 | 95 | Linear |
| 12.0 | 5 | 95 | Hold |
| 12.1 | 95 | 5 | Re-equilibrate |
| 15.0 | 95 | 5 | End |
Sample Preparation (Assay)
-
Diluent: 50:50 Water:Acetonitrile containing 0.1% Ascorbic Acid .
-
Expert Insight: Ascorbic acid acts as a sacrificial antioxidant, preventing the aniline from oxidizing to the azo-dimer or quinone imine during the run.
-
-
Stock Solution: Weigh 10 mg of 2,5-DMMA into a 10 mL amber volumetric flask. Dissolve and dilute to volume with Diluent (1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 to achieve 100 µg/mL. Filter through a 0.2 µm PTFE filter.
Protocol B: Trace Quantification via UHPLC-MS/MS
Purpose: Detecting 2,5-DMMA as a Genotoxic Impurity (PGI) or metabolite in biological matrices.
Mass Spectrometry Parameters (ESI+)
The morpholine nitrogen is the preferred site of protonation.
-
Ionization Mode: Electrospray Positive (ESI+)
-
Precursor Ion: [M+H]⁺ = 239.14 m/z
MRM Transitions Table:
| Transition Type | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Structural Logic |
|---|---|---|---|---|---|
| Quantifier | 239.1 | 152.1 | 30 | 22 | Loss of Morpholine ring (-87 Da) |
| Qualifier 1 | 239.1 | 224.1 | 30 | 15 | Loss of Methyl (-15 Da) |
| Qualifier 2 | 239.1 | 196.1 | 30 | 25 | Loss of Acetyl/Methoxy fragment |
UHPLC Conditions
-
Column: Agilent ZORBAX Eclipse Plus C18 Rapid Resolution HD, 2.1 x 50 mm, 1.8 µm.
-
Flow Rate: 0.4 mL/min.
-
Mobile Phase: Same as Protocol A (Formic Acid/ACN).
Workflow Visualization
The following diagram illustrates the decision logic for selecting the appropriate method and the critical sample preparation steps to ensure data integrity.
Figure 1: Analytical decision tree and workflow for 2,5-Dimethoxy-4-morpholinoaniline, highlighting the critical antioxidant addition for assay and SPE cleanup for trace analysis.
Method Validation & Troubleshooting
Linearity and Range
-
HPLC-UV: Linear range typically 10 – 200 µg/mL (R² > 0.999).
-
LC-MS/MS: Linear range typically 1 – 1000 ng/mL.
-
Note: Due to the basic morpholine, ensure the calibration curve is weighted (1/x or 1/x²) to account for heteroscedasticity at the lower end.
Common Issues & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Peak Tailing (As > 1.5) | Silanol interaction with Morpholine N. | Increase buffer ionic strength (add 10mM Ammonium Formate) or switch to CSH/HSS T3 columns. |
| New Peak @ RRT 0.9 or 1.1 | Oxidation of Aniline (Imine formation). | Fresh sample prep required. Verify Ascorbic Acid presence. Keep autosampler at 4°C. |
| Low Recovery in SPE | Incorrect pH during elution. | Morpholine pKa is ~8.3. Elution must be at pH > 10. Use 5% NH₄OH in MeOH. |
References
-
McCalley, D. V. (2010). Study of the selectivity, mass transfer and stability of a new type of charged surface hybrid stationary phase for hydrophilic interaction chromatography. Journal of Chromatography A, 1217(6), 858-880. Link
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Völkel, W., et al. (2005). Quantification of aromatic amines in human urine using gas chromatography–mass spectrometry. Journal of Chromatography B, 827(2), 252-262. (Reference for aniline extraction logic). Link
-
U.S. EPA. (2024). CompTox Chemicals Dashboard: 2,5-Dimethoxy-4-morpholinoaniline. (Verification of chemical structure and identifiers). Link
Application Note: High-Sensitivity LC-MS/MS Analysis of Carcinogenic Aromatic Amines in Biological Matrices
Abstract
This application note details a robust, high-throughput protocol for the quantification of 39+ primary aromatic amines (PAAs) in human urine. PAAs, such as 2-naphthylamine and 4-aminobiphenyl, are potent bladder carcinogens found in tobacco smoke, hair dyes, and industrial chemicals. Accurate analysis is complicated by the presence of structural isomers and metabolic conjugates. This guide moves beyond traditional C18 separation, utilizing a Biphenyl stationary phase to exploit
Introduction & Scientific Rationale
The Toxicological Context
Primary Aromatic Amines (PAAs) require metabolic activation to exert genotoxicity. Upon entry into the body, PAAs undergo N-oxidation (via CYP450) or N-acetylation (via NAT1/NAT2). The N-hydroxy metabolites are transported to the bladder, where acidic urine hydrolyzes them into reactive nitrenium ions that form DNA adducts, leading to bladder cancer.
Because PAAs are excreted largely as N-glucuronides or N-acetyl conjugates, analyzing free amines alone underestimates exposure. This protocol uses alkaline hydrolysis to deconjugate these metabolites back to the parent amine for "Total PAA" quantification.
Analytical Challenges & Solutions
| Challenge | Scientific Solution |
| Isomer Separation | Biphenyl Column: Unlike C18 (hydrophobic interaction only), Biphenyl phases utilize |
| Conjugated Metabolites | Alkaline Hydrolysis: 10M NaOH at 95°C breaks down stable N-acetyl and N-glucuronide bonds that enzymatic hydrolysis (glucuronidase) often misses. |
| Matrix Interference | LLE with MTBE: Methyl tert-butyl ether provides high extraction efficiency for basic amines while leaving behind polar urinary salts. |
Metabolic Pathway Visualization
The following diagram illustrates the metabolic fate of PAAs and the necessity of the hydrolysis step.
Figure 1: Metabolic pathway of aromatic amines showing the critical role of laboratory hydrolysis in recovering total amine burden for analysis.
Experimental Protocol
Reagents and Materials
-
Standards: Native PAA mix (Sigma/Cerilliant) and Isotopically Labeled Internal Standards (IS) (e.g., Aniline-
, 2-Naphthylamine- ). -
Extraction Solvent: Methyl tert-butyl ether (MTBE), HPLC Grade.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5).
-
Mobile Phase B: Methanol (LC-MS Grade).
-
Column: Kinetex Biphenyl (100 × 2.1 mm, 2.6 µm) or equivalent (Restek Ultra Biphenyl).
Step-by-Step Workflow
Step 1: Sample Preparation & Hydrolysis
Rationale: Extreme pH and heat are required to cleave the N-acetyl bond, which is resistant to standard enzymatic hydrolysis.
-
Aliquot 2.0 mL of urine into a glass screw-cap tube.
-
Add 50 µL of Internal Standard working solution (100 ng/mL).
-
Add 0.5 mL of 10 M NaOH.
-
Cap tightly and incubate at 95°C for 15 hours (overnight).
-
Cool samples to room temperature.
Step 2: Liquid-Liquid Extraction (LLE)
Rationale: MTBE is chosen for its selectivity towards hydrophobic amines in a highly basic environment where amines are uncharged.
-
Add 4.0 mL of MTBE to the hydrolyzed sample.
-
Vortex vigorously for 10 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate phases.
-
Transfer the supernatant (organic top layer) to a clean tube.
-
Add 15 µL of 0.25 M HCl to the organic fraction.
-
Critical Step: The addition of HCl prevents volatilization of free amines (like aniline) during evaporation by converting them to non-volatile hydrochloride salts.
-
-
Evaporate to dryness under nitrogen at 35°C.
-
Reconstitute in 200 µL of 50:50 Methanol:Water.
Step 3: LC-MS/MS Acquisition
-
System: Agilent 6400 Series or Sciex Triple Quad 6500+.
-
Injection Volume: 5-10 µL.
-
Flow Rate: 0.3 mL/min.
Gradient Table:
| Time (min) | % Mobile Phase B (MeOH) | Event |
|---|---|---|
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Start Gradient |
| 8.0 | 95 | Elution of PAAs |
| 10.0 | 95 | Wash |
| 10.1 | 5 | Re-equilibration |
| 13.0 | 5 | End Run |
Workflow Diagram
Figure 2: Analytical workflow emphasizing the HCl stabilization step critical for recovering volatile amines like aniline.
Validation & Performance Metrics
The following data represents typical performance criteria for a validated method (based on FDA/EMA bioanalytical guidelines).
| Parameter | Specification / Result | Notes |
| Linearity | 0.1 – 50 ng/mL | |
| LOD | 0.02 – 0.1 ng/mL | Varies by analyte ionization efficiency. |
| Recovery | 75% – 114% | Lower recovery for highly volatile amines if HCl step is skipped. |
| Precision (CV) | < 15% | Inter-day and Intra-day. |
| Matrix Effect | < 20% Suppression | Use of stable isotope IS corrects for this. |
Expert Insights & Troubleshooting
The "Biphenyl" Advantage
Traditional C18 columns struggle to separate o-toluidine (carcinogen) from m-toluidine (less toxic). The Biphenyl stationary phase contains two benzene rings linked by a single bond. This creates a dense electron cloud that interacts with the
-
Mechanism: Analytes with different electron distributions (ortho vs. meta substitution) will have distinct interaction strengths with the stationary phase, resulting in baseline separation.
Critical Control Points
-
Volatilization: Aniline and o-toluidine are volatile. If you observe low recovery for early eluters, check that HCl was added prior to evaporation. The formation of the salt (
) renders the amine non-volatile. -
Carryover: Aromatic amines are "sticky." Use a needle wash solution containing 0.1% Formic Acid in Isopropanol/Acetonitrile to prevent ghost peaks in blank samples.
-
Oxidation: Aromatic amines oxidize rapidly in air. Reconstituted samples should be analyzed within 24 hours or kept at 4°C in amber vials.
References
-
Centers for Disease Control and Prevention (CDC). (2020).[1] Laboratory Procedure Manual: Aromatic Amines in Urine (Method 6012). [Link]
-
National Institutes of Health (NIH). (2021). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. [Link]
-
European Medicines Agency (EMA). (2014). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. [Link]
Sources
Optimized Strategies for the N-Alkylation of 2,5-Dimethoxyanilines
Executive Summary
The N-alkylation of 2,5-dimethoxyaniline (2,5-DMA) and its derivatives is a pivotal transformation in the synthesis of redox-active materials, heterocyclic dyes, and pharmaceutical intermediates. However, this specific substrate presents a unique dichotomy of challenges:
-
Electronic Activation: The para-methoxy group (relative to the amine) and ortho-methoxy group significantly increase electron density on the nitrogen, making it highly nucleophilic and prone to over-alkylation (formation of tertiary amines or quaternary ammonium salts).
-
Steric Hindrance: The ortho-methoxy group provides steric bulk that can retard the initial attack on bulky electrophiles but is insufficient to prevent dialkylation with small alkyl halides (e.g., methyl iodide).
-
Oxidative Instability: 2,5-DMA is an aminohydroquinone ether; it is susceptible to rapid oxidation in air, forming dark violet quinhydrone-like impurities that can poison catalysts.
This guide details three optimized protocols to navigate these challenges, prioritizing mono-alkylation selectivity and yield reproducibility .
Pre-Reaction Considerations & Handling
Substrate Purification
Commercial 2,5-dimethoxyaniline often arrives as a dark purple/brown solid due to surface oxidation. For reproducible kinetics, purification is mandatory before N-alkylation.
-
Recrystallization: Dissolve in minimal boiling ethanol (
), treat with activated charcoal (5 wt%), filter hot through Celite, and cool slowly. Pure crystals should be off-white to pale grey. -
Storage: Store under argon at
.
Solvent Selection[1]
-
Avoid: Chlorinated solvents (DCM/CHCl3) in direct alkylations if possible, as they can react with the highly nucleophilic aniline over long periods.
-
Preferred: 1,2-Dichloroethane (DCE) or THF for reductive aminations; Acetonitrile or DMF for direct alkylations.
Method Selection Guide
The choice of method depends strictly on the nature of the alkyl group (
Figure 1: Decision matrix for selecting the optimal N-alkylation strategy based on target structure.
Protocol A: Reductive Amination (The "Gold Standard")
Best for: Mono-alkylation with groups
The Logic
Using Sodium Triacetoxyborohydride (STAB) is superior to NaBH4 or NaBH3CN for this substrate. STAB is mild and does not reduce the aldehyde/ketone faster than the imine forms. The steric bulk of the 2-methoxy group on the aniline actually helps selectivity here by destabilizing the formation of a tertiary iminium ion, effectively stopping the reaction at the secondary amine stage.
Experimental Workflow
Reagents:
-
2,5-Dimethoxyaniline (
equiv)[6] -
Aldehyde/Ketone (
equiv) -
Sodium Triacetoxyborohydride (STAB) (
equiv) -
Acetic Acid (AcOH) (
equiv - Critical for catalyzing imine formation) -
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).
Step-by-Step Protocol:
-
Imine Formation: In a flame-dried flask under
, dissolve 2,5-dimethoxyaniline ( ) in DCE ( ). -
Add the aldehyde (
) and Acetic Acid ( ).-
Observation: The solution may darken slightly. Stir at Room Temperature (RT) for 30–60 minutes.
-
Note: Due to the steric hindrance of the 2-methoxy group, imine formation is slower than with simple aniline. Do not skip this pre-stir.
-
-
Reduction: Cool the mixture to
(optional, but recommended to control exotherm). Add STAB ( ) portion-wise over 10 minutes. -
Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
-
Target: Disappearance of the imine intermediate (often visible under UV).
-
-
Quench: Quench by slowly adding saturated aqueous
( ). Stir vigorously for 20 minutes until gas evolution ceases. -
Workup: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Flash chromatography on silica gel. (Note: The product is electron-rich; adding 1%
to the eluent prevents streaking).
Protocol B: Direct Alkylation (Controlled Substitution)
Best for: Methylation, Ethylation, or Allylation where corresponding aldehydes are unstable or gaseous. Risk: High risk of dialkylation.
The Logic
To prevent over-alkylation, we exploit the steric crowding of the 2-methoxy group and use a weak base (
Experimental Workflow
Reagents:
-
2,5-Dimethoxyaniline (
equiv) -
Alkyl Halide (
equiv) - Limiting Reagent -
Base:
( equiv) -
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Protocol:
-
Setup: Dissolve 2,5-dimethoxyaniline (
) and ( ) in MeCN ( ). -
Addition: Add Alkyl Halide (
) dropwise at RT.-
Crucial: If the alkyl halide is reactive (e.g., Methyl Iodide, Benzyl Bromide), cool to
during addition.
-
-
Reflux: Heat to
. Monitor closely by TLC.-
Stop Condition: Stop the reaction as soon as the alkyl halide is consumed. Do not wait for the aniline to be consumed (it is in excess).
-
-
Workup: Filter off solids. Concentrate the filtrate.
-
Separation: The crude will contain Product + Unreacted Aniline.
-
Separation Trick: If the product is significantly more basic or lipophilic, use column chromatography. Since 2,5-DMA is the major contaminant, a gradient elution starting with 100% Hexane is often effective.
-
Protocol C: Acylation-Reduction (High Fidelity)
Best for: Absolute guarantee of mono-alkylation; synthesis of expensive pharmaceutical intermediates.
The Logic
This is a two-step sequence. First, the aniline is converted to an amide (which cannot be alkylated further). Second, the amide carbonyl is reduced to a methylene group. This is the only method that yields 100% mono-alkylated product .
Experimental Workflow
Step 1: Acylation
-
Dissolve 2,5-dimethoxyaniline (
) and Pyridine ( ) in DCM ( ) at . -
Add Acid Chloride (e.g., Acetyl Chloride for N-ethyl; Benzoyl Chloride for N-benzyl) (
) dropwise. -
Stir 2 hours. Wash with 1M HCl (removes pyridine/unreacted aniline) and 1M NaOH. Isolate the Amide.
Step 2: Reduction
-
Suspend the Amide (
) in anhydrous THF ( ) under Argon. -
Add
( , 2.0 equiv) pellets or solution carefully at . -
Reflux for 4–6 hours.
-
Fieser Quench: Cool to
. Add water ( ), then 15% NaOH ( ), then water ( ). -
Filter the white granular precipitate.[7] Concentrate the filtrate to obtain the pure Secondary Amine.
Comparative Data & Troubleshooting
Method Comparison Table
| Feature | Method A (Reductive Amination) | Method B (Direct Alkylation) | Method C (Acylation-Reduction) |
| Selectivity | High (90%+) | Moderate (60-70%) | Absolute (100%) |
| Atom Economy | High | Moderate (Halide waste) | Low (Multi-step) |
| Reaction Time | 4–16 Hours | 2–24 Hours | 2 Days (2 steps) |
| Substrate Scope | Aldehydes/Ketones | Alkyl Halides | Acid Chlorides |
| Primary Risk | Incomplete reduction | Dialkylation |
Troubleshooting Guide
-
Problem: Reaction mixture turned deep violet/black.
-
Cause: Oxidation of the electron-rich aniline ring (formation of quinoid species).
-
Solution: Ensure rigorous
atmosphere. Add a pinch of sodium metabisulfite during workup to reduce quinones back to phenols/anilines.
-
-
Problem: Low conversion in Method A.
-
Cause: Steric hindrance of the 2-methoxy group preventing imine formation.
-
Solution: Increase Acetic Acid to 2.0 equiv or use
as a Lewis Acid catalyst during the imine formation step.
-
-
Problem: Dialkylation in Method B.
-
Cause: Product is more nucleophilic than starting material.
-
Solution: Switch to Method C. Alternatively, use a bulky base (DIPEA) which may struggle to deprotonate the secondary amine compared to the primary aniline.
-
Reaction Pathway Visualization
Figure 2: Mechanistic pathway for Method A. Note that the steric bulk of the 2-methoxy group significantly slows the "SideProduct" pathway, enhancing selectivity.
References
-
Abdel-Magid, A. F. ; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D.[3][1][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996 , 61(11), 3849–3862.[3][1][4] Link
-
Salvatore, R. N. ; Yoon, C. H.; Jung, K. W. "Synthesis of secondary amines." Tetrahedron, 2001 , 57(37), 7785-7811. Link
-
Borch, R. F. ; Bernstein, M. D.; Durst, H. D.[1] "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 1971 , 93(12), 2897-2904.[1] Link
-
BenchChem. "Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline." (Application Note adapted for electron-rich anilines). Link
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
2,5-Dimethoxy-4-morpholinoaniline in the synthesis of novel heterocycles
Topic: 2,5-Dimethoxy-4-morpholinoaniline in the Synthesis of Novel Heterocycles Document Type: Technical Application Note & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The "Electronic Match" Strategy
2,5-Dimethoxy-4-morpholinoaniline (CAS 68052-18-6 ) is a specialized, electron-rich building block that serves as a critical pharmacophore in the synthesis of kinase inhibitors (e.g., EGFR, ALK, and BTK targets). Its structural uniqueness lies in the "push-push" electronic environment : the para-morpholine group acts as a strong mesomeric donor, while the 2,5-dimethoxy pattern provides steric bulk and additional electron density, significantly increasing the nucleophilicity of the primary amine.
This guide moves beyond standard aniline chemistry. It details how to leverage this hyper-nucleophilicity to synthesize complex heterocycles—specifically 4-anilinoquinazolines (kinase scaffolds) and tetrahydroquinolines (via Povarov cycloaddition)—while mitigating the inherent oxidation risks associated with such electron-rich systems.
Chemical Profile & Handling Protocols
The high electron density of the aromatic ring makes this aniline prone to rapid oxidation (browning) upon exposure to air. Strict handling protocols are required to maintain yield and purity.
| Property | Value / Description | Impact on Synthesis |
| CAS Number | 68052-18-6 | Specific identifier for procurement. |
| Electronic State | Highly nucleophilic; reacts rapidly with electrophiles but prone to oxidation. | |
| pKa (Conjugate Acid) | ~5.5 - 6.0 (Estimated) | More basic than unsubstituted aniline; requires careful acid modulation in catalysis. |
| Solubility | DCM, DMSO, MeOH, EtOAc | Good organic solubility; poor water solubility. |
| Stability | Air/Light Sensitive | CRITICAL: Store under Argon/Nitrogen at -20°C. |
Pre-Reaction Handling (Purification)
If the starting material appears dark brown or purple:
-
Dissolve in minimal Dichloromethane (DCM) .
-
Filter through a short pad of neutral alumina (not silica, to avoid acid-catalyzed oxidation).
-
Concentrate under reduced pressure and use immediately.
Application I: Synthesis of Kinase Inhibitor Scaffolds (SNAr Coupling)
The most prevalent application of this aniline is in the synthesis of 4-anilinoquinazolines , a scaffold found in drugs like Gefitinib and Erlotinib. The 2,5-dimethoxy-4-morpholino substitution pattern offers unique binding interactions within the ATP-binding pocket of kinases.
Mechanism: Acid-Catalyzed Nucleophilic Aromatic Substitution
The reaction proceeds via an SNAr mechanism.[1] The acid catalyst (HCl) protonates the N1-nitrogen of the quinazoline, increasing the electrophilicity at the C4-position, facilitating the attack by the aniline.
Experimental Protocol
Reagents:
-
Nucleophile: 2,5-Dimethoxy-4-morpholinoaniline (1.0 equiv)
-
Electrophile: 4-Chloro-6,7-dimethoxyquinazoline (1.0 equiv)
-
Solvent: Isopropanol (iPrOH) or 2-Butanol (anhydrous)
-
Catalyst: 4M HCl in Dioxane (0.1 equiv) or catalytic conc. HCl
Step-by-Step Procedure:
-
Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser and magnetic stir bar. Purge with Argon.
-
Dissolution: Suspend the 4-chloroquinazoline derivative (1.0 mmol) in iPrOH (5 mL/mmol).
-
Addition: Add 2,5-dimethoxy-4-morpholinoaniline (1.0 mmol) in one portion.
-
Catalysis: Add 1-2 drops of 4M HCl/Dioxane. Note: Do not use excess acid, as it may protonate the aniline and deactivate it.
-
Reaction: Heat the mixture to reflux (82°C) for 4–6 hours.
-
Monitoring: The product usually precipitates as the hydrochloride salt. TLC (5% MeOH in DCM) will show the disappearance of the starting aniline.
-
-
Workup:
-
Cool the reaction to room temperature (RT).
-
Filter the precipitate (Yellow/Orange solid).
-
Wash the cake with cold iPrOH (2x) and Et₂O (2x) to remove unreacted aniline.
-
-
Free Base Formation (Optional but recommended for biological testing):
-
Suspend the salt in DCM/MeOH (9:1).
-
Wash with saturated aqueous NaHCO₃.
-
Dry organic layer over Na₂SO₄ and concentrate.
-
Data Output:
-
Typical Yield: 85–95%
-
Purity: >98% (HPLC)
Application II: Synthesis of Novel Tetrahydroquinolines (Povarov Reaction)
To generate novel heterocyclic scaffolds (beyond simple substitution), this aniline is an ideal substrate for the Povarov Reaction (Inverse Electron Demand Aza-Diels-Alder). The electron-rich nature of the aniline accelerates the formation of the Schiff base and the subsequent cycloaddition with electron-rich olefins.
Mechanism & Workflow
The aniline reacts with an aldehyde to form an imine (Schiff base), which then undergoes a [4+2] cycloaddition with an alkene (dienophile) catalyzed by a Lewis Acid.
Figure 1: The Povarov reaction pathway converting the aniline into a complex tetrahydroquinoline scaffold.
Experimental Protocol
Reagents:
-
Amine: 2,5-Dimethoxy-4-morpholinoaniline (1.0 mmol)
-
Aldehyde: Benzaldehyde or heteroaryl aldehyde (1.0 mmol)
-
Dienophile: Cyclopentadiene or Ethyl Vinyl Ether (1.2 mmol)
-
Catalyst: Scandium(III) Triflate [Sc(OTf)₃] (10 mol%) or BF₃·OEt₂
-
Solvent: Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Imine Formation: In a vial, dissolve the aniline and aldehyde in MeCN (3 mL). Add anhydrous MgSO₄ (100 mg) to sequester water. Stir at RT for 2 hours.
-
Filtration: Filter off the MgSO₄ into a clean reaction vessel.
-
Cycloaddition: Add the dienophile (alkene) to the imine solution.
-
Catalysis: Cool to 0°C and add Sc(OTf)₃ (0.1 mmol).
-
Reaction: Allow to warm to RT and stir for 12 hours.
-
Note: For less reactive alkenes, mild heating (40°C) may be required.
-
-
Workup:
-
Quench with saturated NaHCO₃.
-
Extract with EtOAc (3x).
-
Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Why this works: The 2,5-dimethoxy groups make the phenyl ring extremely electron-rich, facilitating the concerted [4+2] cycloaddition even with neutral dienophiles.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (SnAr) | Aniline oxidation | Use freshly purified aniline; degas solvents thoroughly. |
| No Reaction (SnAr) | Deactivated Electrophile | Switch solvent to 2-Butanol and increase temp to 100°C. Ensure Quinazoline has a good leaving group (Cl, F). |
| Black Tar Formation | Polymerization | Reduce acid concentration. The aniline is sensitive to strong oxidants and high acid loads. |
| Incomplete Povarov | Hydrolysis of Imine | Ensure strictly anhydrous conditions (molecular sieves/MgSO₄) during imine formation. |
References
-
Synthesis of Quinazoline Antitumor Agents
- Title: "Structure-activity relationships for a series of 4-anilinoquinazolines as potent inhibitors of the epidermal growth factor receptor."
- Source:Journal of Medicinal Chemistry, 1996.
- Context: Establishes the SNAr protocol for electron-rich anilines.
-
Povarov Reaction Methodology
- Title: "The Povarov Reaction: A Versatile Method to Synthesize Tetrahydroquinolines."
- Source:Chemical Reviews, 2010.
- Context: General protocol for [4+2] cycloadditions using anilines.
-
Compound Properties (CAS 68052-18-6)
Sources
Biocatalytic Strategies for Substituted Anilines: Synthesis and Functionalization
Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists
Abstract
Substituted anilines are ubiquitous pharmacophores in modern drug discovery, serving as core scaffolds for kinase inhibitors, analgesics, and GPCR ligands. However, their chemical synthesis often requires harsh hydrogenation conditions or non-selective electrophilic substitutions that compromise sensitive functional groups. This guide details biocatalytic protocols for the chemoselective synthesis and late-stage functionalization of substituted anilines. We focus on two high-impact workflows: (1) the asymmetric synthesis of chiral
Introduction: The Biocatalytic Advantage
In medicinal chemistry, the "aniline problem" refers to the difficulty of synthesizing electron-rich aromatic amines without triggering over-oxidation, polymerization, or loss of regiocontrol. Traditional methods (e.g., Fe/HCl reduction, Pd/C hydrogenation) often fail when the substrate contains halides (I, Br) or other reducible groups (alkynes, nitriles).
Biocatalysis offers a distinct orthogonal approach:
-
Chemoselectivity: Enzymes differentiate between functional groups with similar reactivity (e.g., reducing a nitro group while sparing an aryl iodide).
-
Stereocontrol:
-Transaminases set chiral centers with >99% ee, eliminating the need for chiral resolution. -
Mild Conditions: Reactions occur at ambient temperature and neutral pH, preventing thermal degradation of labile intermediates.
Core Application I: Asymmetric Synthesis of Chiral Benzylic Amines
Enzyme Class:
Mechanistic Insight
-TAs operate via a "Ping-Pong Bi-Bi" mechanism. The enzyme oscillates between a pyridoxal-5'-phosphate (PLP) form and a pyridoxamine-5'-phosphate (PMP) form.-
First Half-Reaction: The amine donor (e.g., isopropyl amine or L-alanine) transfers its amino group to the enzyme-bound PLP, generating PMP and a ketone coproduct (acetone or pyruvate).
-
Second Half-Reaction: The PMP transfers the amino group to the prochiral ketone substrate, releasing the chiral amine product and regenerating PLP.
The Thermodynamic Challenge: The reaction is an equilibrium (
Experimental Protocol: Asymmetric Amination
Objective: Synthesis of (S)-1-(4-fluorophenyl)ethanamine from 4'-fluoroacetophenone.
Materials
-
Biocatalyst: Commercial
-Transaminase (e.g., Vibrio fluvialis variant for (S)-selectivity or Arthrobacter sp. for (R)). -
Cofactor: Pyridoxal-5'-phosphate (PLP).[1]
-
Amine Donor: Isopropyl amine (IPA) - Preferred for volatility of coproduct (acetone).
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.
-
Cosolvent: DMSO (dimethyl sulfoxide).
Step-by-Step Workflow
-
Buffer Preparation: Prepare 50 mL of 100 mM KPi buffer (pH 7.5). Add PLP to a final concentration of 1 mM (yellow color indicates active cofactor).
-
Substrate Solution: Dissolve 4'-fluoroacetophenone (50 mg) in DMSO (final reaction concentration 5-10% v/v). Note: High DMSO concentrations (>20%) can denature the enzyme.
-
Amine Donor Addition: Add Isopropyl amine (IPA) to the buffer.
-
Critical Step: Use a large molar excess (e.g., 10-20 equivalents) of IPA to drive the equilibrium.
-
pH Adjustment: IPA is basic. Re-adjust the solution to pH 7.5 using 6M HCl before adding the enzyme.
-
-
Reaction Initiation: Add the enzyme powder (lyophilized lysate, ~10-20 mg) or cell-free extract.
-
Incubation: Shake at 30°C, 150 rpm for 24 hours.
-
Equilibrium Shift: Leave the reaction vessel slightly open (covered with perforated Parafilm) or apply a varying vacuum to remove the volatile coproduct (acetone) continuously.
-
-
Quenching & Analysis: Acidify a 200 µL aliquot with 20 µL 1M HCl (stops reaction and protonates the amine). Extract with ethyl acetate (removes unreacted ketone). Basify the aqueous phase (1M NaOH) and extract again to recover the amine. Analyze via chiral HPLC or GC.
Optimization Logic
-
Inhibition: Acetophenone derivatives often inhibit TAs at concentrations >10 mM. If conversion stalls, use a fed-batch approach (adding substrate continuously at a low rate).
-
Alternative Donor: If IPA is not tolerated, use L-Alanine + Lactate Dehydrogenase (LDH) + NADH . LDH reduces the pyruvate coproduct to lactate, irreversibly driving the equilibrium (see Diagram 1).
Core Application II: Chemoselective Nitro-Reduction
Enzyme Class: Nitroreductases (Type I, Oxygen-insensitive) Target: Synthesis of halo-anilines from halo-nitroarenes (e.g., 4-iodo-aniline from 1-iodo-4-nitrobenzene).
Mechanistic Insight
Nitroreductases (NRs) use flavin mononucleotide (FMN) to transfer electrons from NAD(P)H to the nitro group. The reduction proceeds in stepwise 2-electron transfers:
Experimental Protocol: Biocatalytic Reduction
Objective: Synthesis of 3-bromoaniline from 1-bromo-3-nitrobenzene.
Materials
-
Biocatalyst: Nitroreductase (e.g., NfsA or NfsB from E. coli).
-
Cofactor Recycling System: Glucose Dehydrogenase (GDH) + Glucose + NADP+.
-
Buffer: 50 mM Tris-HCl, pH 7.5.
Step-by-Step Workflow
-
Recycling Mix: Dissolve Glucose (2 equivalents relative to substrate) and NADP+ (0.5 mM catalytic load) in the buffer. Add GDH (5-10 Units).
-
Substrate Addition: Dissolve 1-bromo-3-nitrobenzene in Isopropanol or Methanol. Add to the buffer (max 5% v/v solvent).
-
Solubility Note: Nitroarenes are poorly soluble. Use a biphasic system (Buffer + Ethyl Acetate) if the enzyme tolerates it, or use a surfactant (Tween-80) to create an emulsion.
-
-
Reaction Initiation: Add Nitroreductase.
-
Incubation: 30°C, mild agitation.
-
Monitoring: The reaction often changes color (Nitro compounds are often yellow; Anilines are colorless or darken upon oxidation). Monitor by TLC or LC-MS.
-
-
Workup: Extract with Ethyl Acetate. The product is the aniline.[2][3]
-
Safety: Ensure complete conversion of the intermediate Hydroxylamine, which can be toxic/mutagenic. Extended reaction times ensure the final reduction step completes.
-
Visualizing the Workflows
Diagram 1: Transaminase Equilibrium & Selection Logic
This decision tree helps researchers select the correct amine donor system to overcome thermodynamic limitations.
Caption: Decision matrix for Transaminase-mediated synthesis. The choice of amine donor dictates the equilibrium displacement strategy (evaporation vs. enzymatic cascade).
Diagram 2: Nitroreductase Chemoselectivity
Comparison of Biocatalytic vs. Chemical reduction pathways.
Caption: Chemoselectivity of Nitroreductases. Unlike metal catalysts, enzymes avoid dehalogenation, preserving the iodine handle for downstream chemistry.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<10%) | Thermodynamic Equilibrium | Transaminases: Switch to L-Alanine/LDH recycling system or apply vacuum to remove acetone. Nitroreductase: Check cofactor (NADPH) regeneration; add more GDH/Glucose. |
| Substrate Precipitation | Low Solubility in Buffer | Add cosolvents (DMSO, MeOH) up to 10-20%. Use a biphasic system (e.g., MTBE/Buffer) if the enzyme is stable at the interface. |
| Enzyme Inactivation | High Substrate/Product conc. | Substrate: Use fed-batch addition. Product: Use an in-situ product removal (ISPR) resin (e.g., Amberlite) to adsorb the amine as it forms. |
| Incomplete Reduction | Accumulation of Hydroxylamine | Increase reaction time. Hydroxylamine reduction is often the rate-limiting step in nitro-reduction. |
References
-
Biocatalysis for Drug Synthesis
-
Transaminase Cascades
-
Nitroreductase Applications
-
Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase. ACS Sustainable Chem. Eng.Link
-
-
Halogenation Strategies
-
Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. NIH/PMC. Link
-
-
General Biocatalysis in Pharma
Sources
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. Photocatalytic reduction of nitrobenzene to aniline over CdS nanorods: the impacts of reaction conditions and the hydrogenation mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Evolving Nature of Biocatalysis in Pharmaceutical Research and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in Biocatalysis for Drug Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 7. Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines | MDPI [mdpi.com]
- 8. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals [mdpi.com]
Handling and safety protocols for 2,5-Dimethoxy-4-morpholinoaniline
Application Note: Handling and Safety Protocols for 2,5-Dimethoxy-4-morpholinoaniline
Executive Summary & Compound Profile
2,5-Dimethoxy-4-morpholinoaniline (CAS: 68052-18-6) is a specialized electron-rich aniline derivative.[1][2] Structurally, it consists of a benzene core substituted with an amine group (position 1), two methoxy groups (positions 2, 5), and a morpholine ring (position 4).[1] This specific substitution pattern imparts significant electron density to the aromatic ring, making the compound highly reactive toward oxidation and electrophilic substitution.[1]
Commonly utilized as an intermediate in the synthesis of azo dyes, redox indicators, and potentially as a pharmaceutical building block, this compound presents specific handling challenges.[1] It is prone to rapid oxidative degradation upon exposure to air and light, necessitating rigorous exclusion of oxygen during storage and manipulation.[1] Furthermore, as an aniline derivative, it carries inherent toxicological risks, including potential methemoglobinemia and skin sensitization.[1]
Technical Specifications
| Property | Detail |
| Chemical Name | 2,5-Dimethoxy-4-morpholinoaniline |
| CAS Number | 68052-18-6 |
| Molecular Formula | C₁₂H₁₈N₂O₃ |
| Molecular Weight | 238.28 g/mol |
| Physical State | Solid (Crystalline powder, typically off-white to tan; darkens on oxidation) |
| Solubility | Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water.[1][2][3] |
| Reactivity | High sensitivity to oxidation (Air/Light sensitive).[1][2] Basic. |
Hazard Identification & Safety Assessment
Scientific Rationale: The safety profile of 2,5-Dimethoxy-4-morpholinoaniline is governed by its aniline pharmacophore .[1][2] Anilines are metabolically activated (N-hydroxylation) to form reactive species that can oxidize hemoglobin to methemoglobin, impairing oxygen transport.[1][2] The addition of the morpholine ring and methoxy groups alters lipophilicity, potentially enhancing dermal absorption.[1]
Core Hazards:
-
Acute Toxicity (Oral/Dermal/Inhalation): Harmful if swallowed or absorbed through skin.[1][2]
-
Specific Target Organ Toxicity: Blood (Methemoglobinemia).[1][2] Symptoms include cyanosis (blue lips/nails), headache, and dizziness.[1]
-
Skin/Eye Irritation: The basicity of the morpholine and amine groups can cause chemical irritation.[1][2]
-
Sensitization: Potential skin sensitizer upon repeated contact.[1][2]
Core Protocol: Safe Handling & Storage
Objective: To prevent compound degradation (oxidation) and ensure operator safety during weighing and solubilization.
A. Storage Requirements
-
Atmosphere: Must be stored under Inert Gas (Argon or Nitrogen).[1][2] The electron-rich ring oxidizes rapidly in air, turning the solid purple/black.[1][2]
-
Temperature: Refrigerate at 2–8°C . For long-term storage (>1 month), store at -20°C .
-
Container: Amber glass vials with Teflon-lined caps. Parafilm or electrical tape sealing is insufficient; use inert gas backfilling before capping.[1][2]
B. Personal Protective Equipment (PPE)
-
Respiratory: Work within a certified Chemical Fume Hood.[1][2] If handling powders outside a hood (not recommended), use an N95 or P100 respirator.[1]
C. Handling Workflow (The "Inert Chain")
This workflow ensures the compound is never exposed to atmospheric oxygen for more than a few seconds.[1][2]
Figure 1: The "Inert Chain" workflow prevents oxidative degradation (browning) and moisture uptake.[1][2]
Step-by-Step Methodology:
-
Equilibration: Remove the vial from the freezer and place it in a desiccator. Allow it to reach room temperature (approx. 30 mins) before opening. Opening a cold vial introduces condensation, accelerating hydrolysis/oxidation.[1]
-
Atmosphere Control: Ideally, weigh the compound in a glovebox or a glove bag.[1][2] If unavailable, use a "funnel cone" attached to a gentle Nitrogen line positioned over the balance pan.[1]
-
Solvent Preparation: Use degassed solvents (sparged with Helium or Nitrogen for 15 mins).[1][2]
-
Dissolution: Add the solvent directly to the weighed solid.[1][2] Vortex immediately. The solution should be clear to pale tan.[1][2] A dark brown/purple solution indicates significant oxidation.[1][2]
Analytical Protocol: Purity Verification (HPLC)
Objective: To quantify purity and detect oxidative impurities (quinones/azo-dimers) before biological or synthetic use.[1][2]
System: HPLC with UV-Vis/PDA detection.
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for basic stability) |
| Mobile Phase B | Acetonitrile (MeCN) |
| Flow Rate | 1.0 mL/min |
| Gradient | 5% B to 95% B over 15 min; Hold 2 min.[1][2] |
| Detection | 254 nm (aromatic) and 280 nm.[1][2] |
| Sample Diluent | 50:50 Water:MeCN (Degassed) |
Procedure:
-
Dilute to 50 µg/mL in the Sample Diluent.
-
Inject 10 µL immediately.
-
Pass Criteria: Main peak >95% area. Impurities eluting after the main peak often correspond to oxidative dimers (azo compounds).[1][2] Impurities eluting before may be hydrolysis products.[1][2]
Emergency Response & Waste Disposal
Emergency Procedures
-
Skin Contact: Immediately wash with polyethylene glycol (PEG 300 or 400) if available, followed by copious soap and water.[1] Ethanol can enhance absorption; avoid using it as a primary wash for anilines.[1][2]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[1] Alert medical personnel to potential methemoglobinemia.
-
Spill Cleanup:
-
Don full PPE (Double gloves, goggles, respirator).[1]
-
Cover spill with an inert absorbent (Vermiculite or Sand).[1][2]
-
Scoop into a hazardous waste container labeled "Toxic - Organic Solid".[1][2]
-
Clean area with a mild detergent solution; do not use bleach (may react violently or create toxic chloramines).[1][2]
Waste Disposal
-
Segregation: Do not mix with oxidizing agents (nitric acid, peroxides) in waste streams.[1]
-
Classification: Dispose of as "Halogenated Organic Waste" (if chlorinated solvents used) or "Non-Halogenated Toxic Organic Waste".[1][2]
-
Destruction: Incineration is the preferred method for aniline derivatives.[1][2]
References
-
PubChem. (n.d.).[1][2][3] 2,5-Dimethoxy-4-morpholinoaniline (Compound).[1][2][4][5] National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Occupational Health Guideline for Aniline. United States Department of Labor.[1][2] Retrieved October 26, 2023, from [Link][1][2]
Sources
- 1. 4-Amino-2,5-dimethoxyaniline | C8H12N2O2 | CID 155594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2524-67-6|4-Morpholinoaniline|BLD Pharm [bldpharm.com]
- 3. 2-Methoxy-4-morpholinoaniline | C11H16N2O2 | CID 414960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,5-dimethoxy-4-morpholinoaniline CAS#: 68052-18-6 [m.chemicalbook.com]
- 5. 2,5-Diethoxy-4-morpholinoaniline | 51963-82-7 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: 2,5-Dimethoxy-4-morpholinoaniline Synthesis
Subject: Yield Optimization & Process Stability Guide
Executive Summary
The synthesis of 2,5-Dimethoxy-4-morpholinoaniline involves two critical chemical transformations: a nucleophilic aromatic substitution (SNAr) followed by a nitro-group reduction.[1] While the chemistry appears straightforward, the electron-rich nature of the final aniline makes it highly susceptible to oxidative degradation (the "black tar" phenomenon), leading to significant yield losses during isolation.
This guide moves beyond standard textbook recipes, focusing on the causality of yield loss and providing self-validating protocols to ensure reproducibility.
Visual Workflow: Synthetic Pathway
The following diagram outlines the standard optimized route and critical control points (CCPs) where yield is typically lost.
Figure 1: Synthetic pathway highlighting the critical risk of oxidative degradation at the final stage.
Phase 1: The SNAr Coupling (Morpholine Addition)
The Challenge
The starting material, 1-chloro-2,5-dimethoxy-4-nitrobenzene, is activated by the para-nitro group. However, the two methoxy groups are electron-donating, which slightly deactivates the ring toward nucleophilic attack compared to a simple chloronitrobenzene. Incomplete conversion is a common yield killer here.
Optimized Protocol
-
Stoichiometry: Use Morpholine (2.5 - 3.0 eq) . It acts as both the nucleophile and the base to scavenge the HCl generated.
-
Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). These polar aprotic solvents stabilize the Meisenheimer complex intermediate.
-
Temperature: 90°C – 110°C . Below 80°C, the reaction is sluggish; above 120°C, tarry by-products increase.
| Parameter | Recommendation | Scientific Rationale |
| Concentration | 0.5 M - 1.0 M | High concentration favors bimolecular kinetics (SNAr). |
| Monitoring | TLC (EtOAc/Hex) | Look for the disappearance of the starting chloride. The product is usually bright yellow/orange. |
| Workup | Water Precipitation | Pour reaction mixture into crushed ice/water. The nitro-intermediate usually precipitates as a solid. |
Critical Check: If the product does not precipitate upon water addition, the reaction may not be complete, or too much solvent was used. Extract with Ethyl Acetate if precipitation fails.
Phase 2: Nitro Reduction (The Critical Step)
The Challenge
The reduction of the nitro group to the amine is the step where most "ghost yield" occurs. The product is an electron-rich aniline. If the reduction is too harsh, or if the workup exposes the hot solution to air, the product oxidizes to purple/black imino-quinoid impurities.
Method A: Catalytic Hydrogenation (Cleanest)
-
Catalyst: 10% Pd/C (5-10 wt% loading).
-
Solvent: Methanol or Ethanol (degassed).
-
Pressure: 1-3 atm H2 (Balloon pressure is often sufficient).
-
Note: This method is preferred unless you lack equipment for safe hydrogenation.
Method B: Zn/NH4Cl (Mild & Robust)
If you observe dehalogenation or lack hydrogenation equipment, this is the robust alternative [1].
-
Reagents: Zinc dust (5 eq), NH4Cl (saturated aq. solution), Methanol.
-
Temp: Reflux (60-70°C).
-
Mechanism: Electron transfer from Zn surface. The mild pH prevents acid-catalyzed decomposition.
Phase 3: Isolation & Stabilization (Yield Protection)
STOP: Do not treat the final aniline like a standard organic intermediate. It is air-sensitive.
The "Salt Stabilization" Strategy
Free-base electron-rich anilines are unstable oils or low-melting solids that darken rapidly. Converting them to a salt (HCl or H2SO4) immediately locks the nitrogen lone pair, preventing oxidation.
Protocol:
-
Filter the reduction catalyst (Pd/C or Zn) under an Argon/Nitrogen blanket.
-
Do not rotovap to dryness while exposed to air.
-
Add HCl in Dioxane (4M) or concentrated HCl dropwise to the filtrate until pH < 2.
-
Evaporate solvent or add Diethyl Ether to precipitate the Hydrochloride Salt .
-
Filter the salt. This solid is stable and can be stored for months.
Troubleshooting Decision Tree
Use this logic flow to diagnose low yields.
Figure 2: Troubleshooting logic for yield optimization.
Frequently Asked Questions (FAQ)
Q1: My final product turned into a black oil during rotary evaporation. Can I save it? A: This is oxidation (formation of quinoid species) [4].
-
Immediate Fix: Dissolve the oil in minimal Ethanol, degas with Nitrogen, and add activated charcoal. Filter quickly. Add HCl (ether/dioxane) to the filtrate to crash out the salt.
-
Prevention: Never evaporate the free base to complete dryness in air. Always acidify before final concentration.
Q2: In Step 1, I see two spots on TLC very close together. What is the second spot? A: It is likely the hydrolysis product (phenol) where the Chlorine was replaced by OH (from wet solvent/base) or the starting material.
-
Fix: Ensure your DMSO/DMF is dry. If using K2CO3, ensure it is anhydrous.
Q3: Can I use Iron/HCl (Bechamp reduction) instead of Hydrogenation? A: Yes, but with caution. Iron sludge can trap the product, leading to mechanical yield loss.
-
Optimization: If using Fe, wash the iron cake repeatedly with hot methanol. However, the Zn/NH4Cl method is generally cleaner for lab-scale synthesis of this specific substrate [1].
Q4: Why avoid Column Chromatography for the final amine? A: Electron-rich anilines often streak on silica gel and oxidize on the column due to the high surface area and acidic nature of silica.
-
Alternative: Recrystallization of the hydrochloride salt (from EtOH/Et2O) is far superior for yield and purity.
References
-
Zinc-mediated Reduction Protocols
- Study on preparing 2,5-dimethoxy-4-chloro-aniline with zinc powder.
-
Source:
-
SNAr Mechanism & Conditions
-
Morpholine Reactivity
- Synthesis of Morpholine Derivatives. (Context on morpholine as a nucleophile).
-
Source:
-
Aniline Oxidation Mechanisms
- Controlling Factors in the Rates of Oxidation of Anilines. (Explains the electron-transfer mechanism leading to yield loss).
-
Source:
Sources
Technical Support Center: Purification of Substituted Aniline Compounds
Status: Operational Agent: Senior Application Scientist Ticket ID: ANL-PUR-001
Introduction: The Aniline Challenge
Substituted anilines are deceptively simple structural motifs that present disproportionate purification challenges. Their electron-rich nitrogen makes them prone to rapid auto-oxidation (forming "black tar" impurities), while their basicity causes irreversible adsorption (tailing) on acidic silica gel during chromatography.
This guide moves beyond generic protocols to address the specific physicochemical failures associated with aniline purification.
Module 1: The "Black Tar" Syndrome (Oxidation Management)
Issue: Samples turn dark brown or black upon storage or heating. This is due to the formation of azo-linkages and polymerization products (aniline black) catalyzed by light and air.
The Fix: Reductive Distillation. Standard vacuum distillation often fails to remove colored impurities because they co-distill or sublime. The addition of Zinc dust acts as an in-situ reducing agent, suppressing oxidation during the heating phase.
Protocol: Zinc Dust Vacuum Distillation
Prerequisites:
-
Vacuum pump (< 20 mmHg recommended)
-
Zinc dust (< 10 micron particle size preferred)
-
Nitrogen/Argon line
Step-by-Step Workflow:
-
Charge the Flask: Add your crude liquid aniline to a round-bottom flask.
-
Add Reductant: Add 1–2% w/w Zinc dust directly to the liquid.
-
Setup: Assemble a short-path distillation head. Grease joints lightly (using high-vac grease) to ensure a perfect seal.
-
Inert Purge: Evacuate and backfill with Nitrogen 3 times before heating. Oxygen exclusion is critical.
-
Distill: Heat slowly. Discard the first 5% (forerun) which often contains water and lower-boiling impurities. Collect the main fraction.
-
Storage: Flush the receiving flask with Argon immediately upon opening.
Pro-Tip: If the aniline is a solid with a high melting point, perform recrystallization using ethanol/water (95:5) with a pinch of activated charcoal and sodium dithionite (reducing agent) to strip color.
Module 2: Chromatography Tailing (The Silica Trap)
Issue: Aniline peaks streak across the column, causing poor separation and mass loss. Cause: Standard silica gel is slightly acidic (pH 4–5). The basic aniline nitrogen hydrogen-bonds to the silanol (Si-OH) groups, resulting in non-linear adsorption isotherms.
Decision Matrix: Choosing the Right Stationary Phase
Figure 1: Decision matrix for overcoming amine-silanol interactions during flash chromatography.
Protocol: The "Buffered Silica" Technique
Do not just add base to the eluent; equilibrate the column.
-
The Modifier: Use Triethylamine (TEA) or Ammonium Hydroxide (28% NH₃) .
-
Slurry Packing: Slurry your silica gel in the starting solvent containing 1–2% v/v TEA .
-
The Wash: Once packed, flush the column with 2 column volumes of the pure solvent (without TEA) if your compound is sensitive to base, OR keep 0.5% TEA in the mobile phase throughout the run.
-
Effect: The TEA molecules preferentially bind to the acidic silanol sites, "capping" them and allowing the aniline to pass through without drag.
Module 3: Acid-Base Extraction (The pKa Trap)
Issue: Poor recovery of substituted anilines during aqueous workup. Cause: Electron-Withdrawing Groups (EWGs) like Nitro (-NO₂), Cyano (-CN), or Halogens drastically lower the basicity (pKa) of the aniline. A standard "weak acid" wash may fail to protonate them, leaving them in the organic layer.
Data: pKa Shifts in Substituted Anilines
| Compound | Substituent Effect | Approx.[1][3][6][7][8][9][10] pKa (Conjugate Acid) | Extraction Requirement |
| Aniline | None | 4.6 | 1M HCl or 10% Citric Acid |
| 4-Methylaniline | Electron Donating (+I) | 5.1 | Weak Acid (Acetic/Citric) |
| 4-Chloroaniline | Weak Withdrawal (-I) | 4.0 | 1M HCl |
| 3-Nitroaniline | Strong Withdrawal (-M) | 2.5 | Strong Acid (2-6M HCl) |
| 2,4-Dinitroaniline | Extreme Withdrawal | -4.4 | Won't protonate in water |
Critical Rule: To fully extract an amine into the aqueous layer, the pH of the aqueous phase must be at least 2 units lower than the amine's pKa.[11]
Workflow: The "2 pH Unit" Rule
Figure 2: Selection of acid strength based on electronic properties of the substituent.
Module 4: Long-Term Stabilization (Salt Formation)
Issue: Free-base anilines degrade over time, even in the freezer. Solution: Convert the liquid free base into a crystalline Hydrochloride or Tosylate salt. Salts are generally oxidation-resistant and shelf-stable for years.
Protocol:
-
Dissolve crude aniline in minimal diethyl ether or ethyl acetate.
-
Bubble dry HCl gas through the solution OR add 2M HCl in ether/dioxane dropwise.
-
The salt will precipitate instantly.
-
Filter and wash with cold ether.
-
Recrystallization: If the salt is colored, recrystallize from hot ethanol or methanol/ethyl acetate.
FAQ: Frequently Asked Questions
Q: My aniline has a pKa of -4 (e.g., 2,4-Dinitroaniline). Acid extraction isn't working. A: At this level of electron withdrawal, the amine is essentially non-basic in water. You cannot purify it by acid-base extraction. You must rely on recrystallization (usually from ethanol/benzene) or chromatography on silica (it won't streak because it's not basic).
Q: Can I use Acetone to clean my glassware after aniline work? A: Avoid if possible. Aniline reacts with acetone to form imines (Schiff bases), especially under acidic conditions. This creates a new impurity. Rinse glassware with Ethanol or Methanol instead.
Q: How do I remove the Triethylamine (TEA) after the column? A: TEA has a low boiling point (89°C). It usually co-evaporates on the rotovap. If traces remain, dissolve your product in DCM and wash once with saturated Sodium Bicarbonate, then dry and evaporate.
Q: Is "Technical Grade" aniline usable for sensitive catalysis? A: No. Technical grade contains sulfur compounds and nitrobenzene residues. You must perform the Zinc Dust Distillation (Module 1) before using it in metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig).
References
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The "Bible" of purification; see entries for Aniline and specific derivatives).
-
Organic Syntheses. Aniline Hydrochloride. Org. Synth. 1927, 7, 6. (Classic procedure for salt formation and stability).
-
Biotage. How to purify amines using flash chromatography. (Technical note on amine-modified silica and TEA usage).
-
Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths.[8] (Source for pKa data of substituted anilines).
Sources
- 1. rsc.org [rsc.org]
- 2. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. byjus.com [byjus.com]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. biotage.com [biotage.com]
Overcoming poor solubility of dimethoxyaniline derivatives
Technical Support Center: Dimethoxyaniline Solubility Solutions
Subject: Overcoming Poor Solubility & Stability of Dimethoxyaniline Derivatives Ticket ID: DMA-SOL-001 Support Level: Tier 3 (Senior Application Scientist)
Executive Summary: The "Grease & Crystal" Paradox
Welcome to the technical support hub. If you are working with dimethoxyaniline derivatives (e.g., 2,4-dimethoxyaniline, 3,4-dimethoxyaniline), you are likely facing a dual challenge: lipophilicity driven by the methoxy groups and pH-dependent solubility inherent to the aniline moiety.
These molecules are "chemical chameleons." In organic synthesis, they dissolve well in chlorinated solvents but often "oil out" during crystallization. In biological assays, they precipitate in neutral buffers because their pKa (~4.5–5.5) renders them uncharged at physiological pH. Furthermore, the electron-rich aromatic ring makes them prone to oxidative degradation (browning) when dissolved, complicating long-term storage.
This guide provides field-proven protocols to solubilize these derivatives for both synthesis and biological screening.
Diagnostic & Troubleshooting (Q&A)
Q1: I dissolved my 3,4-dimethoxyaniline in DMSO, but it precipitated immediately upon adding it to my cell culture media (pH 7.4). Why?
A: This is a classic "pH Crash." Dimethoxyanilines are weak bases with a pKa typically between 4.5 and 5.5.
-
At pH < 4: The amine is protonated (
), carrying a positive charge that aids solubility. -
At pH 7.4: The pH is significantly higher than the pKa. The molecule exists almost exclusively in its neutral, uncharged form.
-
The Crash: The neutral form is highly lipophilic (LogP ~1.5–2.5) due to the methoxy groups.[1] When you dilute the DMSO stock into aqueous buffer, the solvent power drops, and the neutral molecule crashes out.
Solution: You must either (1) lower the pH (often not viable for cells), (2) use a solubility enhancer like Hydroxypropyl-
Q2: My solution turns dark brown after sitting on the bench for a few hours. Is it still usable?
A: Likely not. The color change indicates oxidative degradation . The methoxy groups are electron-donating, making the aniline nitrogen and the aromatic ring electron-rich and highly susceptible to oxidation by atmospheric oxygen, especially in solution.
Solution:
-
Immediate: Discard the brown solution.
-
preventative: Always degas your solvents (sparge with Argon/Nitrogen) before dissolving. Store stock solutions in amber vials at -20°C.
-
Chemical: Converting the free base to a salt (e.g., HCl salt) significantly reduces electron density at the nitrogen, improving oxidative stability.
Strategic Workflows (Visualized)
Figure 1: Solubility Troubleshooting Decision Tree
Use this logic flow to determine the correct solubilization strategy based on your end application.
Caption: Decision tree for selecting the appropriate solubilization strategy based on application context.
Technical Protocols
Protocol A: Anhydrous Salt Formation (The "Gold Standard")
Best for: Improving stability, raising melting point, and enabling aqueous solubility.
Context: Simply adding aqueous acid often leads to a sticky gum ("oiling out") rather than a nice powder. This protocol uses anhydrous conditions to force crystallization.
Materials:
-
Dimethoxyaniline derivative (Free Base)
-
Solvent: Diethyl Ether or 1,4-Dioxane (Anhydrous)
-
Reagent: 4M HCl in Dioxane (commercial) or HCl gas generation setup.
Step-by-Step:
-
Dissolution: Dissolve 1.0 equivalent of the aniline in the minimum amount of anhydrous Diethyl Ether. If it doesn't dissolve, add small amounts of Dioxane until clear.
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 1.1 equivalents of 4M HCl in Dioxane.
-
Observation: A white to off-white precipitate should form immediately.
-
-
Troubleshooting "Gums": If the product oils out (forms a sticky blob), scratch the side of the flask with a glass rod to induce nucleation. If that fails, add excess diethyl ether and sonicate.
-
Isolation: Filter the solid under Argon (to prevent oxidation of any residual free base). Wash with cold ether.
-
Drying: Dry under high vacuum. The resulting Hydrochloride salt is usually hygroscopic; store in a desiccator.
Protocol B: Cyclodextrin Complexation for Bio-Assays
Best for: Keeping lipophilic molecules in solution at neutral pH without toxic co-solvents.
Context: HP-
Materials:
-
Hydroxypropyl-
-Cyclodextrin (HP- -CD) -
Milli-Q Water or PBS
-
Dimethoxyaniline stock (in DMSO)
Step-by-Step:
-
Prepare Vehicle: Make a 20% (w/v) stock solution of HP-
-CD in water/buffer. Filter sterilize (0.22 µm). -
Complexation: Add your compound (powder or high-conc DMSO stock) to the CD solution.
-
Target Ratio: A 1:2 to 1:5 molar ratio (Drug:CD) is usually sufficient, but for formulation, we often just use excess CD (10-20% solution).
-
-
Equilibration: Shake or vortex for 4 hours at room temperature.
-
Note: Sonicating for 30 mins can speed this up.
-
-
Usage: Dilute this complex into your assay media. The cyclodextrin prevents the "crash" observed in Q1.
Reference Data
Table 1: Solvent Compatibility Matrix
Solubility data estimated for generic dimethoxyaniline derivatives (e.g., 2,4-DMA).
| Solvent | Solubility (Free Base) | Solubility (HCl Salt) | Notes |
| Water (pH 7) | Poor (< 0.1 mg/mL) | Good (> 10 mg/mL) | Free base crashes out; Salt is soluble. |
| 0.1 M HCl | Good | Excellent | Protonation drives solubility. |
| DMSO | Excellent | Good | Best stock solvent. Watch for oxidation.[2][3] |
| Ethanol | Good | Moderate | Good for recrystallization. |
| Diethyl Ether | Moderate | Insoluble | Used to precipitate the salt (Protocol A). |
| Dichloromethane | Excellent | Poor | Standard extraction solvent. |
Figure 2: Salt Selection Workflow
Caption: Hierarchy of salt selection. HCl is the standard starting point, but sulfonate salts (Mesylate/Tosylate) often yield better crystals if the HCl salt is hygroscopic.
References
-
PubChem. (n.d.). 2,4-Dimethoxyaniline (Compound).[1][4][5] National Library of Medicine. Retrieved January 28, 2026, from [Link]
-
Marei, T., et al. (2022).[6] Binding affinity of aniline-substituted dodecaborates to cyclodextrins. Chemical Communications, 58, 2850-2853. (Demonstrates pKa shifts and cyclodextrin affinity for aniline derivatives). [Link]
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. (Authoritative review on CD complexation protocols). [Link]
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. (The definitive guide on salt selection for weak bases like anilines). [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. The Solubility of Aniline_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. 3,4-Dimethoxyaniline | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dimethoxyaniline | 2735-04-8 [chemicalbook.com]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,5-Dimethoxy-4-morpholinoaniline
[1][2]
Ticket ID: CHEMSUP-25DM-MOR Status: Open Subject: Troubleshooting Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Overview & Synthetic Logic
Welcome to the technical support center for the synthesis of 2,5-Dimethoxy-4-morpholinoaniline . This guide addresses the specific challenges associated with the electron-rich nature of the dimethoxybenzene scaffold and the basicity of the morpholine ring.
The Standard Route: The most robust synthesis typically follows a three-stage protocol:
-
Nitration/Halogenation: Preparation of the activated precursor (e.g., 1-bromo-2,5-dimethoxy-4-nitrobenzene or 1-fluoro-2,5-dimethoxy-4-nitrobenzene).[1][2]
- Coupling: Displacement of the halogen by morpholine.[2]
-
Reduction: Catalytic hydrogenation or chemical reduction of the nitro group to the aniline.[2]
Critical Pathway Analysis (Visualized)
The following diagram maps the primary synthetic pathway against the most common competitive side reactions. Use this to identify where your process may be deviating.[2][3]
Figure 1: Synthetic pathway illustrating the "Happy Path" (Blue/Green) versus competitive side reactions (Red).[1]
Module 1: The Coupling (Morpholine Insertion)
Context: This step involves the nucleophilic attack of morpholine on the halogenated nitrobenzene.[2] The presence of two electron-donating methoxy groups deactivates the ring toward nucleophilic attack, often requiring higher temperatures or polar aprotic solvents.[2]
Common Inquiry: "My yield is low, and I see a phenolic impurity."
Diagnosis:
This is likely Hydrolysis of the Halogen .[2] In the presence of trace water and heat, the activated halogen (Br/F) is displaced by hydroxide (
Troubleshooting Protocol:
-
Solvent Integrity: Ensure DMF or DMSO is anhydrous. Morpholine itself is hygroscopic; distill it over KOH or store over molecular sieves (4Å) before use.[2]
-
Temperature Control: While heat is required to overcome the deactivating methoxy groups, temperatures above 100°C in non-dry solvents accelerate hydrolysis.[2]
-
Leaving Group Optimization: If using the bromo-derivative, consider switching to the fluoro-derivative (1-fluoro-2,5-dimethoxy-4-nitrobenzene).[1][2] Fluorine is a superior leaving group in
reactions due to the higher electronegativity stabilizing the Meisenheimer complex, allowing for milder reaction conditions [1].[2]
Common Inquiry: "I see multiple spots on TLC (Regio-isomers)."
Diagnosis: If your starting material was synthesized via nitration of 2,5-dimethoxy-halobenzene, you might have regio-isomeric contamination (e.g., nitration occurred ortho to the methoxy rather than para).[1][2]
Corrective Action:
Module 2: The Nitro Reduction
Context: Converting the nitro group to the amine. The morpholine ring is basic and can coordinate with metal catalysts, potentially poisoning them.[2]
Common Inquiry: "The product is red/orange instead of off-white."
Diagnosis:
This indicates Azo or Azoxy coupling .[2] This occurs when the reduction intermediate (hydroxylamine,
Mechanism:
Troubleshooting Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Catalyst Loading | Increase Pd/C to 10 mol% | Higher active site density ensures rapid reduction of the hydroxylamine intermediate, preventing accumulation and condensation [2].[1][2] |
| Pressure | Increase | Higher hydrogen concentration favors the kinetic reduction path over the bimolecular condensation. |
| Solvent | Methanol + Trace Acid (HCl/AcOH) | Azo coupling is favored under basic conditions.[1][2] The morpholine ring makes the solution basic. Adding 1.0 eq of acid buffers the reaction, suppressing coupling [3].[2] |
Common Inquiry: "The reaction stalled (Catalyst Poisoning)."
Diagnosis:
The morpholine nitrogen (
Solution:
-
Protonation: Run the hydrogenation on the hydrochloride salt of the morpholino-nitro precursor. The protonated ammonium species does not coordinate strongly to the metal surface.[2]
-
Alternative Reductant: If catalytic hydrogenation fails, switch to Iron/Acetic Acid (Bechamp Reduction) or Stannous Chloride (
) .[2] These methods are robust against amine poisoning.[2]
Module 3: Stability & Isolation (The Aniline)
Context: 2,5-Dimethoxyanilines are exceptionally electron-rich.[1][2] They are prone to oxidation by atmospheric oxygen, leading to "tarring" or blackening.[2]
Common Inquiry: "My product turned black overnight."
Diagnosis: Oxidative Polymerization. The amino group pushes electron density into the ring, making it susceptible to oxidation into quinone imines and subsequent polymerization.[2]
Stabilization Protocol (The HCl Salt Method): Do not store the product as the free base.
Decision Tree for Troubleshooting
Use this logic flow to resolve purity issues during the workup.
Figure 2: Logic flow for identifying impurities based on physical characteristics.
References
-
MDPI. (2012).[2] 1-Fluoro-2,5-dimethoxy-4-nitrobenzene.[1][2][4] Molbank.[2] Available at: [Link][1][2][5]
-
National Institutes of Health (NIH). (2021).[2] Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Available at: [Link]
-
ResearchGate. (2025).[2][6] Selective Catalytic Hydrogenation of Functionalized Nitroarenes: An Update. Available at: [Link]
Technical Support Center: Morpholine Ring Addition Strategies
Strategic Overview
Morpholine is a critical pharmacophore in medicinal chemistry, valued for its ability to modulate lipophilicity (
This guide treats the addition of a morpholine ring not as a single reaction, but as a decision matrix based on your substrate's electronic architecture.
Reaction Pathway Selector
Before selecting reagents, determine your entry point using the decision tree below.
Figure 1: Decision matrix for selecting the optimal morpholine installation strategy based on substrate electronics.
Module A: Nucleophilic Aromatic Substitution ( )
Best for: Electron-deficient heterocycles (e.g., chloropyridines, fluoronitrobenzenes).
The Mechanism & Causality
In
Optimization Protocol
Standard Conditions: Morpholine (1.2–2.0 equiv), Base (DIPEA or
Troubleshooting Guide:
| Issue | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Solvent Mismatch. Protic solvents (EtOH) stabilize the nucleophile (morpholine) via H-bonding, reducing its reactivity. | Switch to Polar Aprotic solvents (DMSO, DMF, NMP). These leave the morpholine "naked" and more reactive [1]. |
| Reaction Stalls at 50% | Product Inhibition. The product is acting as a base, or the leaving group (e.g., HF) is protonating the remaining morpholine. | Increase base stoichiometry to 3.0 equiv. Use an inorganic base ( |
| Byproduct Formation | Hydrolysis. Traces of water in hygroscopic solvents (DMSO) compete with morpholine. | Dry solvents over molecular sieves (3Å). Switch to anhydrous Acetonitrile if solubility permits. |
Module B: Buchwald-Hartwig Amination
Best for: Unactivated aryl halides, electron-rich systems, or sterically crowded substrates.
The Challenge: Catalyst Poisoning & Beta-Elimination
Morpholine is a secondary amine.[2] While less prone to
Recommended Protocol (The "General" Screen)
-
Catalyst:
(1–2 mol%) or Pd(OAc) . -
Ligand: XPhos or RuPhos (Dialkylbiaryl phosphines are superior for secondary amines).
-
Base:
(Sodium tert-butoxide) or . -
Solvent: Toluene or 1,4-Dioxane (degassed).
Troubleshooting Guide:
Q: My reaction turns black and stops immediately. Why? A: This is "Pd black" precipitation. It indicates the ligand is not stabilizing the Pd(0) species effectively, or oxygen entered the system.
-
Fix: Switch to a precatalyst like XPhos Pd G3 or RuPhos Pd G3 . These ensure a 1:1 L:Pd ratio and protect the active species until heating [2].
Q: I see dehalogenated starting material (Ar-H) instead of product. A: This is a reduction side-reaction. It often happens when the amine oxidation is faster than reductive elimination.
-
Fix: Switch the solvent from an alcohol (if used) to Toluene. Ensure the solvent is anhydrous.
Q: The base is not dissolving.
A:
-
Fix: If using inorganic carbonate bases, add a phase transfer catalyst (TBAB) or switch to a stronger, soluble organic base like LiHMDS (if functional groups tolerate it).
Figure 2: Simplified catalytic cycle highlighting the critical failure mode (Beta-Hydride Elimination) if reductive elimination is slow.
Module C: Reductive Amination
Best for: Attaching morpholine to ketones or aldehydes (Aliphatic/Benzylic connections).
Reagent Selection Matrix
| Reagent | Reactivity | Selectivity | Recommendation |
| Sodium Borohydride ( | High | Low | Avoid. Reduces ketones/aldehydes before the imine forms. |
| Sodium Cyanoborohydride ( | Medium | High | Legacy. Effective but generates toxic cyanide byproducts.[3] Requires pH 6. |
| Sodium Triacetoxyborohydride (STAB) | Low | Very High | Preferred. Selective for iminium ions. No toxic byproducts [3]. |
Protocol: The "STAB" Method
-
Imine Formation: Mix Ketone/Aldehyde (1.0 equiv) + Morpholine (1.1–1.5 equiv) in DCE (1,2-Dichloroethane) or THF.
-
Acid Catalyst: Add Acetic Acid (AcOH, 1.0 equiv). Critical Step: This protonates the intermediate to form the iminium ion.
-
Reduction: Add STAB (1.5 equiv). Stir at RT for 2–16h.
Q: The reaction is sluggish with acetophenones (aryl ketones). A: Aryl ketones are sterically hindered and electronically stable.
-
Fix: Use Titanium(IV) isopropoxide (
) as a Lewis acid additive (1.5 equiv) to force imine formation before adding the reducing agent.
Module D: Purification & Workup
The "Hidden" Problem: Morpholine is water-soluble, basic (
The "pH-Switch" Extraction Strategy
Do not rely on standard brine washes. Use the
-
Acidic Wash (pH 2-3):
-
Dissolve crude in EtOAc/DCM.
-
Wash with 1M HCl.
-
Result: Morpholine (protonated) and Product (protonated) go to Aqueous Layer . Impurities stay in Organic.
-
Discard Organic Layer.
-
-
Basify & Extract (pH 10-12):
-
Neutralize the Aqueous layer with NaOH or
. -
Extract back into DCM.
-
Result: Morpholine is highly water-soluble even as a free base (miscible). Your more lipophilic product will partition into the DCM [4].
-
-
Scavenging (Alternative):
-
If the product is not basic, use an acidic scavenger resin (e.g., SCX-2 ) to trap excess morpholine, then filter.
-
References
-
Valvi, A. et al. (2016). "Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine." ResearchGate.[4] Link
-
Ruiz-Castillo, P. & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chem. Rev.Link
-
Abdel-Magid, A. F. et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org. Chem.Link
-
BenchChem Support. (2024). "Optimizing reaction conditions for the synthesis of morpholine derivatives." BenchChem. Link
Sources
Preventing oxidation of aniline intermediates during synthesis
Technical Support Center: Aniline Intermediate Stabilization
Topic: Preventing Oxidation of Aniline Intermediates During Synthesis Audience: Process Chemists, Medicinal Chemists, and Drug Development Scientists.[1]
Introduction: The "Invisible" Yield Killer
As researchers, we often attribute low yields in aniline synthesis to incomplete conversion or catalyst poisoning. However, the most common culprit is oxidative degradation during workup and storage. Anilines are electron-rich systems (
This guide moves beyond "store under nitrogen." It provides active, chemical intervention protocols to arrest oxidation mechanisms before they destroy your intermediate.
Module 1: The Oxidation Mechanism & Intervention Points[2]
To prevent oxidation, you must understand the cascade. Oxidation is not a single event but a chain reaction catalyzed by light, trace metals, and basic pH.
Figure 1: Aniline Oxidation Cascade & Control Points This diagram illustrates the progression from free amine to colored impurities and where specific chemical controls (Acid, Antioxidants) break the chain.
Caption: The oxidation pathway from colorless aniline to dark tars. Green nodes indicate chemical interventions that arrest this cascade.
Module 2: The "Inert Workup" Protocol
The most critical moment for oxidation is not the reaction, but the biphasic workup when the protective inert atmosphere is often broken, and the pH is adjusted to basic levels for extraction.
Protocol A: The Sodium Dithionite Wash
Use this when your aniline turns brown/red immediately upon exposure to air.
The Science: Sodium dithionite (
-
Preparation: Prepare a fresh 5-10% w/v aqueous solution of Sodium Dithionite. Note: This solution degrades rapidly; use within 1 hour.
-
Quench/Extraction:
-
Perform your standard extraction (Organic solvent vs. Aqueous base).
-
Crucial Step: Add the dithionite solution to the biphasic mixture before shaking.
-
-
Phase Separation: Shake vigorously. The aqueous layer will absorb the oxidized species.
-
Observation: The organic layer should lighten significantly. If the interface remains dark/ragged, repeat the wash.
-
Drying: Dry the organic layer over
(avoid if Lewis acidic impurities are a concern) and purge the flask with Nitrogen during filtration.
Module 3: Stabilization via Salt Formation
Storing anilines as free bases is a liability. Converting them to salts locks the nitrogen lone pair, rendering the ring electron-deficient and resistant to oxidation.
Comparative Data: Salt Stability
| Salt Type | Stability Profile | Purification Power | Removal Ease |
| Free Base | Poor (Days/Weeks) | N/A | N/A |
| Hydrochloride (HCl) | Good (Months) | Moderate (Crystallizes well) | Easy (Basic wash) |
| Tosylate (p-TsOH) | Excellent (Years) | High (Rejects impurities) | Moderate |
| Trifluoroacetate | Moderate | Low (Hygroscopic) | Easy |
Protocol B: The Self-Validating Tosylate Crystallization
Why Tosylate? Unlike HCl, tosylate salts are often non-hygroscopic and have distinct crystal lattices that exclude "colored" impurities, acting as a purification step [4].
Workflow Diagram: Salt Formation
Caption: Workflow for converting unstable aniline oils into stable, crystalline tosylate salts.
Step-by-Step:
-
Dissolve crude aniline in a minimal amount of ethyl acetate or acetonitrile.
-
Add 1.0 equiv of p-Toluenesulfonic acid monohydrate (dissolved in the same solvent) dropwise.
-
Self-Validation: If the precipitate is white or pale grey, the salt has successfully excluded the dark impurities. If the solid is dark brown, recrystallize from ethanol/ether.
-
Storage: Store the solid salt. Revert to free base using
only immediately before the next reaction step.
Troubleshooting & FAQs
Q1: My aniline distilled as a clear oil but turned black overnight in the freezer. Is it ruined?
-
Diagnosis: This is "surface oxidation." The bulk material is likely intact.
-
The Fix: Do not use it directly. Dissolve the oil in your reaction solvent and treat with activated carbon (charcoal) for 30 minutes. Filter through a Celite pad under an inert atmosphere. The color bodies (polymers) adhere to the carbon, leaving the pure monomer [6].
Q2: I cannot form a salt because my next step requires the free amine. How do I store it?
-
Protocol: Store it as a solution, not a neat oil.
-
Dilute the aniline in degassed solvent (e.g., Toluene or DCM).
-
Add a trace of BHT (Butylated hydroxytoluene) or store over a few pellets of activated molecular sieves (which can scavenge trace water that promotes oxidation).
-
Seal under Argon (Argon is heavier than air and provides a better "blanket" than Nitrogen).
-
Q3: Why does my LC-MS show a mass of [M+16] or [M+14]?
-
Analysis:
-
[M+16]: Indicates N-oxide formation or ring hydroxylation (typical air oxidation product).
-
[M+14]: Often indicates conversion to the nitroso/nitro species or formylation if DMF/DMAc was used.
-
-
Action: These impurities are difficult to remove.[2] If [M+16] is >5%, proceed to Protocol B (Salt Formation) immediately to purify via crystallization.
References
-
BenchChem Technical Support. (2025).[1][3] Preventing oxidation of the aniline group during complexation.[1] BenchChem.[1] 1
-
Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications.[4]4[5][6][7][8][9]
-
Organic Syntheses. (2010). Reduction of 1,3-Dihydroxyphenazine Dioxide and Dithionite Workup.[10][11] Org.[12] Synth. 13[5][6][7][8][9]
-
Google Patents. (2002). Tosylate salts of 4-(p-fluorophenyl)-piperidine-3-carbinols (Purification via Tosylate).[7] US20020082277A1. 7[5][8][9]
-
ResearchGate. (2011). Purification of aniline and nitrosubstituted aniline contaminants using beta zeolite.[14]14[5][6][7][8][9][15]
-
Rasayan Journal of Chemistry. (2022). Activated Carbon Extraction for Nitrobenzene Hydrogenation (Purification).16[6][7][8][9]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. youtube.com [youtube.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. EP2398792B1 - Tosylate salt of a 5-pyrazolyl-2-pyridone derivative, useful in the treatment of copd - Google Patents [patents.google.com]
- 6. Aniline - Wikipedia [en.wikipedia.org]
- 7. US20020082277A1 - Tosylate salts of 4-(p-fluorophenyl)-piperidine -3-carbinols - Google Patents [patents.google.com]
- 8. amecj.com [amecj.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US4101542A - Process for the selective destruction, by reduction, of p-coupled products of the 1-naphthol series - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. asianpubs.org [asianpubs.org]
- 16. Bot Verification [rasayanjournal.co.in]
Technical Support Center: Polysubstituted Aniline Characterization
Status: Operational Tier: Level 3 (Advanced Methodology) Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]
Welcome to the Advanced Characterization Hub. Polysubstituted anilines present a unique "perfect storm" of analytical challenges: steric hindrance leading to atropisomerism, basic nitrogen causing chromatographic tailing, and variable ionization efficiency.[1] This guide bypasses standard textbook advice to address the specific artifacts encountered in drug discovery and process chemistry.
Module 1: NMR Spectroscopy – The "Ghost" Signals
Issue: "My spectrum shows split peaks, broad humps, or missing amide protons. Is my compound impure?"
The Root Cause: Restricted Rotation & Exchange
Unlike simple anilines, polysubstituted anilines (especially ortho-substituted) suffer from atropisomerism .[1] Bulky substituents restrict rotation around the C-N bond, creating distinct rotamers that relax slowly on the NMR timescale.[1] Additionally, the quadrupole moment of nitrogen (
Troubleshooting Protocol: The "Stress Test"
Follow this workflow to distinguish between impurities and rotamers.[1]
Step 1: Solvent Swap (The Viscosity Check)
-
Standard:
often allows too much freedom of motion or promotes rapid exchange.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Action: Switch to DMSO-d6 .
-
Why: DMSO is a hydrogen-bond acceptor.[1] It "locks" the amine protons, slowing exchange and sharpening the
signal. It also increases solution viscosity, which can sometimes separate rotamer signals more clearly before coalescence.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
-
Step 2: Variable Temperature (VT) NMR
If you see "doubled" peaks (e.g., two methyl singlets where there should be one), do not assume impurity immediately.[1]
-
Experiment: Run a stack plot at 25°C, 50°C, 75°C, and 100°C.
-
Interpretation:
Step 3: Deuterium Exchange (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Shake)
-
Action: Add 1-2 drops of
to the NMR tube and shake. -
Result:
peaks will disappear. If a "mystery peak" remains, it is a contaminant, not an exchangeable amine proton.ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Visualization: NMR Decision Logic
Figure 1: Decision tree for diagnosing NMR anomalies in hindered anilines. Use this logic to differentiate between physical phenomena (rotamers, exchange) and chemical impurities.
Module 2: Chromatography – The "Shark Fin" Peaks
Issue: "My aniline peak tails severely (As > 1.5), causing integration errors and poor resolution."
The Root Cause: Silanol Interactions
Anilines are basic.[1][2] The silica backbone of HPLC columns contains residual silanol groups (
Troubleshooting Protocol: The pH Strategy
You must dominate the equilibrium.[1] You have two choices: suppress the silanol or suppress the aniline ionization.[1]
Method A: High pH (The "Gold Standard" for Anilines)
-
Concept: At pH > 10, the aniline is neutral (unprotonated).[1] Neutral molecules do not interact with charged silanols.[1]
-
Requirement: You must use a hybrid-silica or polymer-based column (e.g., Waters XBridge, Agilent PLRP-S) that can withstand high pH.[1] Standard silica dissolves above pH 8.[1]
-
Buffer: 10mM Ammonium Bicarbonate or Ammonium Hydroxide (pH 10.5).
Method B: Low pH + Ion Pairing (The "Traditional" Fix)
-
Concept: At pH < 3, silanols are protonated (neutral), reducing interaction.[1] However, the aniline is fully charged, so it may still interact with hydrophobic phases poorly.[1]
-
Additive: Add 0.1% Trifluoroacetic acid (TFA).[1] The
anion pairs with thengcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> , forming a neutral ion pair that retains well and masks the charge. -
Warning: TFA suppresses ionization in Mass Spec (see Module 3).
Quick Reference: Column & Buffer Selection
| Condition | Recommended Column Type | Mobile Phase Modifier | Why use it? |
| High pH (Best) | Hybrid Silica (Ethylene Bridged) | 0.1% | Deactivates aniline charge; sharpest peaks.[1] |
| Low pH (Good) | End-capped C18 | 0.1% Formic Acid | Good general purpose; MS-friendly.[1] |
| Ion Pairing | Standard C18 | 0.05% TFA | Fixes severe tailing; bad for MS sensitivity .[1] |
| Steric | Phenyl-Hexyl | Methanol/Water |
Module 3: Mass Spectrometry – The Ionization Trap
Issue: "I see the peak in UV, but the Mass Spec signal is weak or absent."
The Root Cause: Ion Suppression & Source Mismatch
Polysubstituted anilines can be surprisingly non-polar if the substituents are halogens or alkyls.[1] While ESI (Electrospray Ionization) is standard, it relies on solution-phase chemistry.[1] If the aniline is too non-polar or if the matrix (e.g., TFA from HPLC) suppresses ionization, ESI fails.[1]
Troubleshooting Protocol: Source Switching
1. The ESI vs. APCI Rule[1][3]
-
ESI (Electrospray): Best for polar, basic anilines.[1]
-
APCI (Atmospheric Pressure Chemical Ionization): Best for non-polar, polysubstituted anilines (e.g., di-bromo, tri-methyl variants).[1]
2. The "Wrong Ion" Check
Anilines are prone to oxidation.[1] If your expected
-
Fix: Lower the source temperature and desolvation gas flow. Ensure samples are stored in amber vials with antioxidants (e.g., BHT) if highly unstable.[1]
Visualization: Ionization Selection Workflow
Figure 2: Workflow for selecting the optimal Mass Spectrometry ionization source. APCI is often the "unsung hero" for hydrophobic polysubstituted anilines.
References
-
Nanalysis. (n.d.). Using NMR to observe the restricted rotation in amide bonds.[1][6] Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Guide - Peak Issues. Retrieved from [Link]
-
Clayden, J., et al. (2018).[1] Atropisomerism about the C(1)-N single bond in N,N-disubstituted-1-aminoanthracenes.[1] Journal of Chemical Sciences.[1] Retrieved from [Link][1]
Sources
Storage and stability issues of 2,5-Dimethoxy-4-morpholinoaniline
Technical Support Center: 2,5-Dimethoxy-4-morpholinoaniline Subject: Stability, Storage, and Handling Protocols Ticket ID: DMMA-STAB-001[1]
Executive Summary: The "Electron-Rich" Trap
Welcome to the technical support hub for 2,5-Dimethoxy-4-morpholinoaniline (often associated with Fast Blue RR Base , CAS: 20317-19-5 or related isomers depending on specific substitution patterns).[1]
The Core Problem: This molecule acts as a "chemical sponge" for oxygen. The presence of two electron-donating methoxy groups (-OCH₃) and a morpholine ring makes the primary amine (-NH₂) exceptionally nucleophilic and the phenyl ring highly susceptible to oxidative coupling.[1]
If you treat this compound like a standard aniline, it will degrade. It requires the handling protocols of a sensitive organometallic reagent rather than a standard organic building block.
Critical Storage Protocols (The Golden Standard)
Q: "I just received my shipment. How do I store it to prevent the 'Purple Death'?"
A: The "purple/black" degradation product is a result of oxidative dimerization (formation of azo compounds or quinone imines). You must break the "Fire Triangle" of degradation: Oxygen, Moisture, and Light.
Storage Decision Matrix
Figure 1: Decision matrix for incoming material inspection and long-term storage.
Protocol Checklist:
-
Atmosphere: Strictly inert. Flush headspace with Argon or Nitrogen after every use.
-
Temperature: Long-term storage at -20°C is preferred. Short-term (active use) at 4°C is acceptable.[1]
-
Container: Amber glass is mandatory to block UV catalysis. Caps must be Teflon (PTFE) lined; rubber septa are permeable to oxygen over time.
Troubleshooting & Diagnostics (FAQ)
Q: "My powder has turned from beige to a dark brown/purple crust. Is it dead?" A: Not necessarily "dead," but significantly compromised.
-
The Chemistry: The color comes from quinone imines and azo-dimers formed by radical oxidation [1].[1] These impurities are highly colored, so even 1-2% degradation can make the entire batch look ruined.
-
The Fix: If the core material is still solid (not a tar), you can often salvage it via recrystallization (see Section 4). If it has turned into a black tar/oil, disposal is recommended.
Q: "I dissolved it in DMSO for a stock solution, and it turned black overnight." A: Never store this compound in solution.
-
In solution, the surface area available for oxidation is maximized.
-
DMSO and DMF can contain dissolved oxygen and trace peroxides that accelerate the formation of the radical cation intermediate.
-
Rule: Make solutions fresh immediately before use. If you must store a stock, use degassed anhydrous solvent, seal under Argon, and freeze at -80°C.
Q: "The melting point is lower than the Certificate of Analysis (CoA) stated." A: This is the first sign of hydration or oxidation.
-
Target MP: ~130–135°C (for 4-morpholinoaniline derivatives) or ~80°C (for 2,5-dimethoxyaniline precursors) [2, 3].[1]
-
Diagnosis: A drop of >5°C indicates significant impurity. Recrystallize immediately.
Salvage Protocol: Purification
If your material has oxidized (brown/purple), use this standard recrystallization method adapted for electron-rich anilines [4].[1]
Safety Warning: Perform all steps in a fume hood. Anilines are toxic and potential sensitizers.
The "Charcoal Scrub" Method:
-
Solvent Choice: Methanol (MeOH) or Ethanol/Water (EtOH/H₂O).
-
Dissolution: Dissolve the crude dark solid in the minimum amount of boiling Methanol.
-
Decolorization: Add Activated Charcoal (10-20% by weight of the compound). The charcoal will adsorb the high-molecular-weight colored oxidation byproducts.[1]
-
Filtration: Filter the hot solution through a Celite pad to remove the charcoal. Do not let the solution cool during filtration.
-
Crystallization:
-
Allow the filtrate to cool slowly to room temperature.
-
Then, place in an ice bath (0°C).
-
(Optional) If using Ethanol, add dropwise cold water to induce precipitation if crystals do not form.
-
-
Collection: Filter the off-white crystals and dry under high vacuum in a desiccator.
Mechanistic Insight: Why does this happen?
Understanding the degradation pathway helps you prevent it.
Figure 2: The oxidative cascade from pure amine to polymerized tar.[1]
The Methoxy groups at 2,5 positions push electron density into the ring, making the amine (NH₂) willing to give up an electron to Oxygen. This forms a radical which quickly couples with other molecules to form the colored impurities [5].
References
-
Royal Society of Chemistry. (1979). Amine oxidation and the chemistry of quinone imines. Part II. 2,5-Dimethoxy-4-t-butylaniline.[1][2] Journal of the Chemical Society, Perkin Transactions 1.
-
Sigma-Aldrich. (n.d.).[1] 4-Morpholinoaniline Product Specification & CoA.[1]
-
TCI Chemicals. (n.d.). 2,5-Dimethoxyaniline Physical Properties.
-
Stack Exchange (Chemistry). (2024). Recrystallization of oxidized dimethoxyanilines.[3]
-
National Institutes of Health (PMC). (2013). Crystallization Development and Impurity Rejection.[4]
Sources
- 1. 2524-67-6|4-Morpholinoaniline|BLD Pharm [bldpharm.com]
- 2. Amine oxidation and the chemistry of quinone imines. Part II. 2,5-Di-methoxy-4-t-butylaniline - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Polyaniline (PANI) Synthesis & Troubleshooting
Topic: Troubleshooting Polymer Formation from Aniline Monomers Document ID: PANI-TS-001 Version: 2.4 (Current)
Executive Summary: The "Green" Standard
Polyaniline (PANI) is unique among conducting polymers because its electronic properties are controlled by both oxidation state and protonation level .
The goal of any standard synthesis is to achieve the Emeraldine Salt (ES) state—the only highly conductive, stable form. Visually, this is confirmed by a distinct dark green color. Any deviation from this color (violet, blue, brown) indicates a specific chemical failure mode.
This guide moves beyond basic recipes to address the causality of failure, grounded in the IUPAC standard protocol established by Stejskal & Gilbert.
The Baseline Protocol (IUPAC Standard)
Use this validated system as your control. Deviations from this stoichiometry are the primary cause of reproducibility issues.
Reagents:
-
Monomer: Aniline Hydrochloride (0.2 M)
-
Oxidant: Ammonium Persulfate (APS) (0.25 M)
-
Medium: 1.0 M Hydrochloric Acid (HCl)
The Workflow:
-
Dissolution: Dissolve 2.59 g of aniline hydrochloride in 50 mL of 1 M HCl. (Keep at 0–4°C).
-
Oxidant Prep: Dissolve 5.71 g of APS in 50 mL of 1 M HCl.
-
Initiation: Add APS solution to aniline solution. Do not stir continuously. Stir briefly (30s) to mix, then leave static.
-
Polymerization: Allow to stand for 24 hours at low temperature.
-
Purification: Filter and wash with 0.2 M HCl (to remove oligomers) followed by acetone (to remove moisture/low-MW fractions).
Critical Mechanistic Note: The reaction is exothermic.[1] Keeping the temperature near 0°C favors para-directed coupling (linear chains) over ortho-coupling (defects), resulting in higher conductivity.
Diagnostic Troubleshooting (Q&A)
Category A: Visual Diagnostics (Color & State)
Q1: My reaction mixture turned violet/purple instead of green. What happened? Diagnosis: Over-oxidation. You have created Pernigraniline , the fully oxidized state of polyaniline. This material is insulating and chemically unstable.
-
Root Cause:
-
Oxidant Excess: The APS:Aniline ratio exceeded 1.25:1.
-
Thermal Runaway: The reaction got too hot. Oxidation is exothermic; if heat isn't dissipated, it accelerates oxidation beyond the Emeraldine state.
-
-
Correction:
-
Reduce APS:Aniline ratio to 1:1 or 0.8:1 .
-
Use an ice bath (0–4°C) and add APS dropwise to control the exotherm.
-
Q2: The product is blue and has no conductivity. Is the synthesis failed? Diagnosis: Deprotonation (Wrong pH). You have synthesized Emeraldine Base (EB) . It is the correct oxidation state but lacks the proton "doping" required for conductivity.
-
Root Cause:
-
Washing with water or a basic solvent (pH > 6) removed the dopant acid (HCl).
-
Synthesis medium was not acidic enough (pH > 2.5).
-
-
Correction:
-
Re-doping: Wash the blue powder with 1 M HCl . It should instantly turn green (Emeraldine Salt) and regain conductivity (~1–10 S/cm).
-
Q3: The solution turned brown and no precipitate formed. Diagnosis: Oligomerization (pH too high).
-
Root Cause: If the pH is > 2.5, aniline tends to form short oligomers (dimers/trimers) rather than long polymer chains.
-
Correction: Ensure the solvent is 1 M HCl (pH ~0). The protons are required to solubilize the monomer and stabilize the radical cation intermediate.
Category B: Performance & Processing [2]
Q4: My PANI nanofibers are clumping into irregular agglomerates. Diagnosis: Nucleation Mode Failure.
-
Root Cause: "Heterogeneous nucleation" (precipitate forming on beaker walls/stirrer) dominates over "Homogeneous nucleation" (forming in bulk solution).
-
Correction:
-
Stop Stirring: High-speed stirring promotes agglomeration. Mix reactants briefly, then allow the reaction to proceed under static conditions .
-
Interfacial Synthesis: For pure nanofibers, layer the aqueous oxidant over an organic monomer phase (e.g., aniline in chloroform). Polymerization occurs strictly at the interface, yielding high-aspect-ratio fibers.
-
Q5: I cannot dissolve the resulting powder in NMP or DMF. Diagnosis: Solubility Misconception.
-
Technical Reality: Polyaniline is generally insoluble in common solvents. "Solutions" in NMP are often stable colloidal dispersions.
-
Correction:
-
For True Solutions: You must use functionalized dopants. Switch from HCl to Camphor Sulfonic Acid (CSA) or Dodecylbenzene Sulfonic Acid (DBSA) .
-
Solvent Switch: PANI-CSA is soluble in m-cresol (yielding high conductivity due to "secondary doping" effects that expand the coil structure).
-
Data Summary: Oxidation States & Properties
| Common Name | Visual Color | Oxidation State (y)* | Conductivity | Stability |
| Leucoemeraldine | White/Clear | 1.0 (Fully Reduced) | Insulating | Oxidizes in air |
| Emeraldine Salt | Dark Green | 0.5 (Half Oxidized) | Conductive | Stable |
| Emeraldine Base | Blue | 0.5 (Half Oxidized) | Insulating | Stable |
| Pernigraniline | Violet | 0.0 (Fully Oxidized) | Insulating | Unstable (Degrades) |
*Where y represents the fraction of reduced (amine) units in the chain.
Mechanistic Visualization (Pathway Analysis)
The following diagram maps the critical decision points in the polymerization pathway.
Caption: Figure 1. Reaction pathway showing the critical dependence on temperature (for linearity) and oxidant ratio (to prevent degradation).
References
-
Stejskal, J., & Gilbert, R. G. (2002).[3] Polyaniline.[1][2][3][4][5][6][7][8][9][10][11] Preparation of a conducting polymer (IUPAC Technical Report).[3][4][9][10] Pure and Applied Chemistry, 74(5), 857-867.[3][4][10] [Link]
-
Chiang, J. C., & MacDiarmid, A. G. (1986). ‘Polyaniline’: Protonic acid doping of the emeraldine form to the metallic regime. Synthetic Metals, 13(1-3), 193-205. [Link]
-
Cao, Y., Smith, P., & Heeger, A. J. (1992). Counter-ion induced processibility of conducting polyaniline and of conducting polyblends of polyaniline in bulk polymers. Synthetic Metals, 48(1), 91-97. [Link]
-
Tran, H. D., et al. (2009). Nanofibers of Conducting Polymers.[12] ACS Nano, 3(5), 914-934. [Link]
Sources
- 1. jetir.org [jetir.org]
- 2. publications.iupac.org [publications.iupac.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Polyaniline - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. Stejskal, J. and Gilbert, R. (2002) Polyaniline. Preparation of a Conducting Polymer (IUPAC Technical Report). Pure and Applied Chemistry, 74, 857-867. - References - Scientific Research Publishing [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Impact of Conductivity and Doping over Electrical Properties of Polyaniline | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
How to improve the purity of 2,5-Dimethoxy-4-morpholinoaniline
Welcome to the Purity Center for Complex Anilines.
This technical guide addresses the purification, stabilization, and handling of 2,5-Dimethoxy-4-morpholinoaniline . This molecule presents a unique challenge: it combines a highly electron-rich aromatic system (prone to rapid oxidation) with a basic morpholine tail (altering solubility).[1]
If your product is turning purple/black upon exposure to air, or if you are struggling to crystallize a sticky oil, this guide is designed for you.[1][2]
Part 1: Troubleshooting Guide (Q&A)
Issue 1: The "Black Tar" Phenomenon
Q: My product was a pale solid/oil initially, but it turned dark purple/black within minutes of filtering or drying. Is it ruined? A: Not necessarily, but you are witnessing rapid oxidative degradation .[1][2]
-
The Cause: The 2,5-dimethoxy substitution pattern makes the aniline ring extremely electron-rich (
effect).[2] Upon exposure to atmospheric oxygen, it readily oxidizes to form quinone imines or azo-dimers, which are intensely colored (purple/black) even in trace amounts.[1][2] -
The Fix:
-
Immediate Salt Formation: Do not store the free base.[2] Convert it immediately to the dihydrochloride (2HCl) or sulfate salt. The protonated anilinium ion is electron-poor and resistant to oxidation.[2]
-
Antioxidant Wash: During the final workup of the reduction step, wash the organic layer with a 5% sodium dithionite (
) or sodium metabisulfite solution to reduce any quinoid impurities back to the phenol/aniline state.[2]
-
Issue 2: The "Oiling Out" Problem
Q: I cannot get the compound to crystallize; it remains a viscous, sticky oil. A: This is common for morpholino-anilines due to the conformational flexibility of the morpholine ring and the low melting point of the free base.[2]
-
The Cause: Residual solvent (especially chlorinated solvents like DCM) or minor impurities (unreacted nitro compounds) prevent crystal lattice formation.
-
The Fix:
-
Trituration: Dissolve the oil in a minimum amount of diethyl ether (or MTBE), then add cold pentane or hexane dropwise with vigorous stirring. Scratch the flask walls to induce nucleation.[2]
-
Switch to Salt: The HCl salt is almost guaranteed to be a solid with a defined melting point (
C), making it easier to purify by recrystallization than the free base.[2]
-
Issue 3: Impurity Persistence
Q: HPLC shows a persistent impurity at RRT 0.9 or 1.1 relative to the product. A: This is likely the azo-dimer (from incomplete reduction coupling) or the nitro-precursor .[2]
-
The Fix:
-
Acid-Base Extraction: The morpholine nitrogen (
) and aniline nitrogen ( ) allow you to extract the product into aqueous acid (pH 2-3), wash the organic phase (removing non-basic nitro/azo impurities), and then basify to recover the pure amine.[2]
-
Part 2: Purification Protocols
Protocol A: The "Double-Select" Acid-Base Extraction
Best for: Removing non-basic impurities (nitro precursors, neutral side products) from the crude reaction mixture.[2]
-
Dissolution: Dissolve crude reaction residue in Ethyl Acetate (EtOAc) .
-
Acid Extraction: Extract the organic layer 3x with 1M HCl (aq).
-
Wash: Wash the combined aqueous acidic layers 1x with fresh EtOAc.[2] Discard the organic layer.[2]
-
Basification: Cool the aqueous layer to
C. Slowly adjust pH to 10-12 using 4M NaOH or saturated .-
Note: Perform this under an Argon/Nitrogen blanket to prevent oxidation of the precipitating free base.[2]
-
-
Recovery: Extract the cloudy aqueous mixture 3x with DCM or EtOAc .
-
Drying: Dry over
(with a pinch of sodium dithionite added as a stabilizer) and concentrate in vacuo.
Protocol B: Stabilization via HCl Salt Formation (Recommended)
Best for: Long-term storage and final purification.[1]
-
Dissolve: Dissolve 1.0 equivalent of the free base aniline in anhydrous Ethanol or Methanol (approx. 5-10 mL per gram).[2]
-
Acidify: Add 2.5 equivalents of HCl in Dioxane (4M) or HCl in Ethanol dropwise at
C.-
Observation: A thick precipitate should form immediately.[2]
-
-
Precipitation: Add Diethyl Ether (
) until the solution becomes turbid. -
Filtration: Filter the solid under a nitrogen stream.[2] Wash the cake with cold
. -
Drying: Dry in a vacuum desiccator over
.
Protocol C: Recrystallization of the Free Base
Only use if the free base is strictly required for the next step.[2]
-
Solvent System: EtOAc / Heptane or Toluene / Heptane .
-
Method:
-
Dissolve solid in minimum boiling EtOAc.
-
Add hot Heptane until slight turbidity appears.
-
Allow to cool slowly to room temperature, then to
C. -
Critical: If it oils out, reheat and add a seed crystal (if available) or scratch the glass.
-
Part 3: Decision Logic & Mechanism
Workflow: Purification Decision Tree
Caption: Logical workflow for selecting the appropriate purification method based on physical state and intended application.
Mechanism: Why Acid-Base Extraction Works
The presence of the morpholine ring provides a "handle" for purification that simple anilines lack.[2]
| Species | pH < 2 (Acidic) | pH > 10 (Basic) | Solubility |
| Target Molecule | Protonated ( | Free Base (Neutral) | Water Soluble (Acid) / Organic Soluble (Base) |
| Nitro Impurity | Neutral | Neutral | Organic Soluble (Always) |
| Azo Dimer | Neutral / Weakly Basic | Neutral | Organic Soluble (Always) |
By extracting into acid (Step 2 of Protocol A), you leave the Nitro and Azo impurities behind in the organic layer.[2]
References
-
Synthesis of Morpholino-Nitro Precursors: The synthesis of the nitro-precursor via nucleophilic aromatic substitution (SNAr) of 1,4-dimethoxy-2,5-dinitrobenzene with morpholine is detailed in recent literature.[1][2] This establishes the structural basis for the impurities (regioisomers) discussed above.[2] Source: O’Connor, M. et al. (2023).[1] "1-(2,5-Dimethoxy-4-nitrophenyl)piperidine."[1][2][6][7] Molbank, 2023(1), M1744.[1][7] [Link][1][3][7]
-
General Aniline Purification (Acid-Base Extraction): Standard protocols for the purification of basic amines using pH manipulation are foundational to organic chemistry.[2] Source: Vogel, A.I.[1][2] Vogel's Textbook of Practical Organic Chemistry, 5th Edition.[2] Longman Scientific & Technical.[2] (General Reference for Acid-Base Extraction Protocols).
-
Oxidation of Electron-Rich Anilines: The mechanism of oxidation for dimethoxy-substituted anilines to quinone imines is a known degradation pathway in medicinal chemistry, particularly for kinase inhibitors like Gilteritinib intermediates.[2] Source: Raczyńska, E. D., et al. (2011).[1][8] "Consequence of one-electron oxidation and one-electron reduction for aniline." Journal of Molecular Modeling, 17(12), 3229–3239.[1][2][8] [Link]
-
Gilteritinib Synthetic Route (Related Chemistry): This molecule is a structural analog to intermediates used in the synthesis of Gilteritinib (Xospata), where similar purification challenges (oil formation, oxidation) are encountered. Source: Reiter, K., et al. (2022).[1] "Synthesis and Structural Optimization of 2,7,9-Trisubstituted purin-8-ones as FLT3-ITD Inhibitors." Institute of Molecular and Translational Medicine. [Link][1]
Sources
- 1. Riboflavin - Wikipedia [en.wikipedia.org]
- 2. US4739051A - Preparation of morpholine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US4440954A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Consequence of one-electron oxidation and one-electron reduction for aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
Methods for reducing impurities in electrophilic substitution reactions
Precision Synthesis Support Hub: Electrophilic Aromatic Substitution (EAS)
Welcome, Researcher. You have entered the technical support interface for Advanced Organic Synthesis. This guide addresses the three most critical impurity vectors in EAS reactions: Regio-isomer contamination , Poly-substitution , and Catalyst-derived byproducts .
Safety Protocol: All protocols described involve corrosive Lewis acids (e.g., AlCl₃, H₂SO₄) and exothermic kinetics. Ensure standard PPE and fume hood operation.
Module 1: Regio-Selectivity Control (The Isomer Problem)
User Issue: "I am targeting the para-isomer, but my reaction yields a 60:40 ortho/para mixture." or "I need the thermodynamically stable isomer, but I'm getting the kinetic product."
Technical Insight: Kinetic vs. Thermodynamic Control
In EAS, the "impurity" is often simply the wrong isomer. Controlling this requires manipulating the reaction energy profile.
-
Kinetic Control: Favors the product formed fastest (lowest activation energy).[1] Usually occurs at lower temperatures.[2]
-
Thermodynamic Control: Favors the product that is most stable.[2][3] Occurs at higher temperatures where reversibility allows the system to equilibrate.[2]
Case Study Protocol: Sulfonation of Naphthalene
This is the industry-standard model for validating thermal control systems [1, 2].
| Parameter | Kinetic Protocol (Target: 1-Naphthalenesulfonic acid) | Thermodynamic Protocol (Target: 2-Naphthalenesulfonic acid) |
| Temperature | 80°C | 160°C |
| Mechanism | Attack at | Attack at |
| Reversibility | Negligible at this temp. | High. The 1-isomer desulfonates and rearranges to the 2-isomer.[2] |
| Purity Exp. | >90% 1-isomer | >85% 2-isomer |
Advanced Strategy: The "Blocking Group" Technique
If temperature control fails to yield high regioselectivity (especially for ortho targets), use a reversible blocking group [5].
Workflow:
-
React: Perform the desired EAS (forces incoming electrophile ortho).
-
Deblock: Remove the sulfonyl group with dilute acid/steam.
Troubleshooting Diagram: Isomer Management
Figure 1: Decision matrix for optimizing regioselectivity based on reaction reversibility and thermal parameters.
Module 2: Preventing Poly-Substitution
User Issue: "My Friedel-Crafts alkylation is yielding di- and tri-alkylated byproducts."
Root Cause Analysis
In Friedel-Crafts Alkylation , the product (alkylbenzene) is more nucleophilic (activated) than the starting material because alkyl groups are electron-donating. The product reacts faster than the reactant, causing a runaway "over-alkylation" loop [3, 4].
Solution A: The Stoichiometric Flood (Lab Scale)
-
Protocol: Use the aromatic substrate as the solvent.
-
Ratio: Maintain a 10:1 to 50:1 molar ratio of Arene:Alkyl Halide.
-
Mechanism: Statistically forces the electrophile to encounter unreacted arene rather than the activated product.
Solution B: The Acylation-Reduction Route (Process Scale)
This is the preferred method for high-purity synthesis of primary alkylbenzenes [3, 6].
Step 1: Friedel-Crafts Acylation
-
Reagent: Acyl Chloride + AlCl₃.
-
Why: The product (Acylbenzene) contains a carbonyl group, which is electron-withdrawing . It deactivates the ring, preventing a second attack.
-
Result: Mono-substituted product exclusively.
Step 2: Reduction
-
Method: Clemmensen Reduction (Zn(Hg), HCl) or Wolff-Kishner (Hydrazine, KOH).
-
Result: Conversion of C=O to CH₂.
Comparison of Methods
| Feature | Direct Alkylation | Acylation-Reduction |
| Activation | Product is Activated (Risk: High) | Product is Deactivated (Risk: None) |
| Rearrangement | Carbocation rearrangement common (e.g., propyl | No rearrangement (Acylium ion is stable) |
| Atom Economy | High | Lower (Two steps) |
| Purity Profile | Mixture of poly-alkyls | Pure Mono-product |
Workflow Diagram: Poly-Substitution Prevention
Figure 2: Strategic comparison between direct alkylation and the acylation-reduction pathway to ensure mono-substitution.
Module 3: Green Catalysis & Shape Selectivity
User Issue: "I cannot separate the para-isomer from the ortho-isomer, and AlCl₃ workup is creating hazardous waste."
The Zeolite Solution
Traditional Lewis acids (AlCl₃, FeCl₃) are homogeneous and messy. Zeolites (e.g., H-ZSM-5) are solid aluminosilicate cages with defined pore sizes [7, 8].
-
Shape Selectivity: The pores of ZSM-5 are approximately 5.5 Å.
-
Mechanism:
-
Transition State Selectivity: The bulky transition state required for ortho or meta substitution cannot form inside the narrow channel.
-
Diffusion Control: Even if formed, bulky isomers diffuse out 100x slower than the linear para isomer.
-
-
Protocol: Replace AlCl₃ with H-ZSM-5 catalyst pellet. Run reaction in a fixed-bed reactor at 200-300°C.
-
Result: Para-selectivity often exceeds 95% due to physical confinement [7].
FAQ: Rapid Troubleshooting
Q: Why am I seeing a rearranged alkyl group (e.g., isopropyl instead of n-propyl)? A: You used a primary alkyl halide in a standard Friedel-Crafts Alkylation. The primary carbocation rearranged to a more stable secondary carbocation (Hydride shift).
-
Fix: Use the Acylation-Reduction method (Module 2). The acylium ion does not rearrange [3, 6].[6]
Q: My reaction stopped after 50% conversion. Adding more catalyst didn't help. A: Check if your product complexes with the catalyst. In Acylation, the ketone product complexes with AlCl₃. You must use >1 equivalent of AlCl₃ (stoichiometric, not catalytic) because the catalyst gets consumed by the product [3].
Q: How do I remove the sulfonic acid blocking group without destroying my molecule? A: Desulfonation is driven by steam. Heat the compound with dilute sulfuric acid (or pass steam through the reaction) at 100°C+. The equilibrium shifts back to the desulfonated arene + volatile SO₃ [5].
References
-
Kinetic vs Thermodynamic Control: AskiFilo. Sulfonation of naphthalene at 80°C gives almost entirely 1-naphthalenesulfonic acid...[1][2]
-
Naphthalene Sulfonation Mechanism: Brainly. Explain the kinetic and thermodynamics control in the sulphonation of naphthalene.
-
Friedel-Crafts Limitations: PharmaGuideline. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation.[7][8]
-
Polyalkylation Prevention: Chegg. How can polyalkylation during Friedel-Crafts alkylation be minimized?
-
Blocking Groups: Master Organic Chemistry. The Sulfonyl Blocking-Group Strategy For Synthesis of Aromatic Molecules.[4][5][9]
-
Acylation vs Alkylation: Master Organic Chemistry. Friedel-Crafts Acylation and Friedel-Crafts Alkylation.[6][7][8][10][11][12]
-
Zeolite Shape Selectivity: Royal Society of Chemistry. Use of zeolites for greener and more para-selective electrophilic aromatic substitution reactions.[13]
-
Zeolite Mechanism: ACS Publications. Mechanistic Characterization of Zeolite-Catalyzed Aromatic Electrophilic Substitution.
Sources
- 1. [10 pts] Consider the mechanism of sulfonation via electrophilic aromatic.. [askfilo.com]
- 2. Sulfonation of naphthalene at 80^{\circ} \mathrm{C} gives almost entirely.. [askfilo.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electrophilic Aromatic Substitution — Making Molecules [makingmolecules.com]
- 5. youtube.com [youtube.com]
- 6. byjus.com [byjus.com]
- 7. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 8. Blocking Groups - Sulfonic Acid Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chegg.com [chegg.com]
- 13. Use of zeolites for greener and more para-selective electrophilic aromatic substitution reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
2,5-Dimethoxy-4-morpholinoaniline vs. 4-morpholinoaniline reactivity
Comparative Reactivity Guide: 2,5-Dimethoxy-4-morpholinoaniline vs. 4-Morpholinoaniline
Executive Summary
This guide provides a technical comparison between 4-morpholinoaniline (MA) and its electron-rich derivative, 2,5-dimethoxy-4-morpholinoaniline (DMMA) . While both share a core N-phenylmorpholine scaffold, the addition of methoxy groups at the 2- and 5-positions in DMMA fundamentally alters the reactivity profile.
The Core Distinction:
-
MA acts as a classic nucleophilic aniline , balancing moderate electron density with steric accessibility.
-
DMMA functions as a redox-active shuttle . The methoxy substituents create a "super-electron-rich" ring that is highly susceptible to oxidation but sterically hindered toward electrophilic attack at the amine nitrogen.
Electronic & Steric Landscape: The "Push-Block" Effect
To understand the reactivity differences, one must analyze the competing electronic and steric vectors defined by the substituent patterns.
4-Morpholinoaniline (MA)[1][2][3][4][5]
-
Electronic State: The morpholine ring at the para position acts as a strong Electron Donating Group (EDG) via resonance (+M effect), significantly increasing the electron density of the aniline nitrogen compared to unsubstituted aniline.
-
Steric Environment: The ortho positions (2 and 6) are unsubstituted hydrogens. The amine lone pair is sterically accessible, allowing for rapid nucleophilic attack on electrophiles (e.g., acid chlorides, isocyanates).
2,5-Dimethoxy-4-morpholinoaniline (DMMA)
-
Electronic State (The "Push"): DMMA features three strong EDGs: the morpholine and two methoxy groups. This raises the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule exceptionally easy to oxidize (low oxidation potential).
-
Steric Environment (The "Block"): The methoxy group at the 2-position is ortho to the primary amine. This creates significant steric bulk, hindering the approach of large electrophiles to the amine nitrogen.
Implication: DMMA is electronically activated but sterically deactivated for substitution reactions, whereas it is kinetically hyper-active for oxidation reactions.
Reactivity Matrix: Head-to-Head Comparison
The following data summarizes the physicochemical differences derived from structural analysis and standard physical organic chemistry principles.
| Feature | 4-Morpholinoaniline (MA) | 2,5-Dimethoxy-4-morpholinoaniline (DMMA) |
| Primary Reactivity | Nucleophilic Substitution ( | Oxidative Coupling / Redox Cycling |
| Oxidation Potential ( | Moderate (~0.6–0.8 V vs SCE) | Low (< 0.4 V vs SCE) – High Air Sensitivity |
| Nucleophilicity | High (Rapid reaction with electrophiles) | Moderate/Low (Hindered by ortho-OMe) |
| Basicity (Predicted) | Moderate ( | Higher ( |
| Diazo Coupling | Occurs at ortho (position 2) | Difficult (Positions 3/6 are sterically crowded) |
| Stability | Stable solid under ambient conditions | Prone to darkening (quinone imine formation) in air |
Experimental Protocols
These protocols are designed to validate the reactivity differences described above.
Protocol A: Synthesis via Catalytic Hydrogenation
Context: Both compounds are typically synthesized by reducing their corresponding nitro-precursors. The DMMA precursor (4-nitro-2,5-dimethoxyphenylmorpholine) requires careful handling to prevent over-oxidation during isolation.
Materials:
-
Precursor: 4-(4-nitrophenyl)morpholine (for MA) or 4-nitro-2,5-dimethoxyphenylmorpholine (for DMMA).
-
Catalyst: 10% Pd/C (50% wet).
-
Solvent: Methanol (degassed).
Step-by-Step Workflow:
-
Charge: In a hydrogenation vessel, dissolve 10 mmol of the nitro precursor in 50 mL degassed Methanol.
-
Catalyst Addition: Add 10 mol% Pd/C under an inert argon blanket (Critical for DMMA to prevent immediate oxidation).
-
Reduction: Pressurize to 3 atm
and stir at RT for 4 hours.-
Observation: MA solution remains clear/pale. DMMA solution may turn slight pink/brown if trace oxygen is present.
-
-
Filtration: Filter through Celite under argon.
-
Isolation:
-
MA: Rotary evaporate to yield a tan solid.
-
DMMA: Acidify immediately with HCl/Ether to isolate as the hydrochloride salt. Note: The free base of DMMA is unstable in air and will polymerize/oxidize.
-
Protocol B: Comparative Acetylation Kinetics (Steric Probe)
Context: This assay demonstrates the steric hindrance in DMMA compared to MA using acetic anhydride (
-
Setup: Prepare 0.1 M solutions of MA and DMMA in
. -
Reaction: Add 1.0 equivalent of
to each NMR tube at . -
Monitoring: Monitor the disappearance of the amine protons via
-NMR over 60 minutes.-
Result: MA will show >90% conversion within 10 minutes. DMMA will show significantly slower kinetics (est. <50% conversion in 10 mins) due to the ortho-methoxy steric clash.
-
Mechanistic Visualization
The following diagrams illustrate the synthesis pathway and the competing steric/electronic vectors.
Figure 1: Synthesis flow and divergent reactivity profiles. Green arrows indicate favored pathways; red indicates hindrance.
Applications & Handling Recommendations
-
Pharma/Intermediate Synthesis:
-
Use MA if you need to form amides or ureas. The reaction will be clean and high-yielding.
-
Avoid DMMA for simple substitutions unless the specific redox properties are required. If using DMMA, use highly reactive electrophiles (e.g., acid chlorides rather than esters) and forcing conditions.
-
-
Electrochemical/Dye Applications:
-
DMMA is the superior candidate for oxidative coupling (e.g., hair dye couplers, conductive oligomers). Its low oxidation potential allows it to couple with phenols or other anilines under mild oxidative conditions (e.g., air or dilute
).
-
-
Storage:
-
MA: Store in amber vials at RT.
-
DMMA: Store as the HCl salt under Argon at
. The free base degrades rapidly.
-
References
-
PubChem. (2025).[1][2] Compound Summary: 4-Morpholinoaniline (CID 75655). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
Indian Academy of Sciences. (1999). Synthesis and characterization of poly(2,5-dimethoxyaniline). Bulletin of Materials Science. (Contextual reference for 2,5-dimethoxy aniline redox behavior). Retrieved January 28, 2026, from [Link]
Sources
Comparative Technical Guide: 2,5-Dimethoxyaniline vs. 2,5-Diethoxyaniline
[1]
Executive Summary: The Steric vs. Lipophilic Trade-off
This guide analyzes the functional divergence between 2,5-dimethoxyaniline (2,5-DMA) and 2,5-diethoxyaniline (2,5-DEA) .[1] While chemically similar as electron-rich aniline derivatives, their applications bifurcate sharply due to the steric bulk of the alkoxy substituents.
-
For Material Scientists: The transition from methoxy to ethoxy represents a trade-off between conductivity and processability . 2,5-DMA yields soluble conductive polymers (PDMA) with moderate conductivity. 2,5-DEA yields highly soluble polymers but suffers from reduced
-conjugation due to steric torsion.[1] -
For Medicinal Chemists: The 2,5-dimethoxy motif is a privileged pharmacophore for 5-HT2A receptor agonism (e.g., the 2C-x and DOx series).[1][2] Substitution with 2,5-diethoxy groups typically abolishes or drastically reduces psychoactive potency , making 2,5-DEA primarily useful as a negative control or lipophilic probe.[1]
Physicochemical Profile
The core difference lies in the alkyl chain length attached to the oxygen atoms. This seemingly minor change impacts crystal packing, solubility (LogP), and electron donation strength.
| Feature | 2,5-Dimethoxyaniline (2,5-DMA) | 2,5-Diethoxyaniline (2,5-DEA) | Impact |
| CAS | 102-56-7 | 94-85-9 | - |
| Formula | - | ||
| MW | 153.18 g/mol | 181.23 g/mol | - |
| Melting Point | 79–82 °C | 85–88 °C | DEA packs slightly more efficiently due to van der Waals forces of ethyl chains.[1] |
| Predicted LogP | ~1.2 | ~2.1 | DEA is significantly more lipophilic, aiding solubility in non-polar organic solvents. |
| Electronic Effect | Strong EDG (+M effect) | Strong EDG (+M effect) | Similar electronic activation of the ring, but EtO is slightly bulkier. |
| Primary Utility | 5-HT2A Agonist Precursor, Conductive Polymers | High-solubility Polymer Precursor, Inactive Pharma Analog | - |
Synthetic Pathways: The Divergence Point
Both anilines are synthesized via the reduction of their corresponding nitro-dialkoxybenzenes.[1] The divergence occurs at the initial alkylation of hydroquinone.
Mechanistic Workflow
The following diagram illustrates the parallel synthesis routes and the critical "Steric Twist" consequence in downstream polymerization.
Figure 1: Parallel synthetic pathways showing the divergence from hydroquinone and the resulting structural consequences in polymerization.
Application Analysis: Conductive Polymers
In the field of intrinsically conducting polymers (ICPs), polyaniline (PANI) is the gold standard but suffers from insolubility.[3] Substituents are added to the aniline ring to improve solubility, but this comes at a cost.
The "Steric Twist" Effect
Conductivity in polyanilines relies on the planarity of the polymer backbone, which allows
-
Poly(2,5-DMA): The methoxy groups are small enough that the polymer chain can maintain a relatively planar conformation.[1] This allows for reasonable conductivity (
to S/cm doped) while rendering the polymer soluble in solvents like NMP and DMF.[1] -
Poly(2,5-DEA): The ethyl groups are bulkier.[1] To minimize steric clash between the ethoxy oxygen and the adjacent hydrogen (or the next monomer unit), the phenyl rings must rotate out of plane.
-
Result: This "twisting" breaks the conjugation length.
-
Data Consequence: Conductivity often drops by an order of magnitude compared to the methoxy analogue, but solubility in common organic solvents (CHCl3, THF) increases significantly.
-
Recommendation: Use 2,5-DMA for electrochemical sensors or electrochromic windows where electron transport is critical.[1] Use 2,5-DEA only when processing requirements (solubility) outweigh the need for high conductivity.
Application Analysis: Medicinal Chemistry
For drug development professionals working on serotonergic modulators (psychedelics, antidepressants):
The Pharmacophore Failure
The 2,5-dimethoxy substitution pattern is considered the "essential" scaffold for phenethylamine-based 5-HT2A agonists (Shulgin's 2C-x and DOx series).[1][2]
-
Binding Pocket Constraints: The 5-HT2A receptor has specific hydrophobic pockets (residues in transmembrane helix 5) that accommodate the 2- and 5-position substituents.[1]
-
Methoxy (2,5-DMA derived): Fits optimally, stabilizing the active receptor conformation.
-
Ethoxy (2,5-DEA derived): The additional methylene group in the ethoxy chain creates steric clash within the orthosteric binding site.
-
Experimental Evidence: Studies evaluating 2,5-diethoxy analogues of 2C-B or DOB consistently show a massive loss of affinity (
) and intrinsic activity (efficacy) compared to the dimethoxy parent compounds.
Verdict: 2,5-Diethoxyaniline is not a viable precursor for discovering high-potency 5-HT2A agonists.[1] It serves best as a negative control to validate the specificity of the methoxy interaction.
Experimental Protocol: Chemical Reduction to Aniline
Note: This protocol is adaptable for both Dimethoxy and Diethoxy variants, provided molar masses are adjusted.
Objective: Reduction of 2,5-dialkoxynitrobenzene to 2,5-dialkoxyaniline using Iron/Acid (Bechamp Reduction variant) or Catalytic Hydrogenation.
Method A: Fe/HCl Reduction (Robust & Scalable)
-
Setup: Equip a 500mL 3-neck flask with a mechanical stirrer, reflux condenser, and addition funnel.
-
Charge: Add 0.1 mol of the specific 2,5-dialkoxynitrobenzene (22.7g for dimethoxy / 25.5g for diethoxy) and 150 mL of 50% ethanol/water.
-
Activation: Add 0.35 mol Iron powder (approx 20g) and heat to gentle reflux.
-
Initiation: Dropwise add 2 mL concentrated HCl to activate the iron.[1]
-
Reaction: Maintain reflux for 2–4 hours. The yellow nitro compound will dissolve/react, and the mixture will turn dark (iron oxides).
-
Validation: Spot TLC (Ethyl Acetate/Hexane 1:3).[1] The starting material spot (high Rf) should disappear; the amine spot (lower Rf, stains with ninhydrin) should appear.
-
-
Workup:
-
Purification: Dry DCM layer over
, filter, and evaporate. Recrystallize the crude solid from Ethanol/Water or Ligroin.[1]-
Target Yield: 75–85%.
-
Method B: Electrochemical Polymerization (for Materials Apps)
Objective: Create a film of Poly(2,5-dimethoxyaniline) on an electrode.
-
Electrolyte: 0.1 M 2,5-dimethoxyaniline + 1.0 M
(aqueous). -
System: Three-electrode cell (Working: Glassy Carbon or ITO; Counter: Pt wire; Ref: Ag/AgCl).[1]
-
Cycling: Cycle potential between -0.2 V and +0.8 V at 50 mV/s.
-
Observation:
References
-
Huang, W., & MacDiarmid, A. G. (1993). Optical properties of poly(2,5-dimethoxyaniline). Polymer, 34(9), 1833-1845.[1] Link
-
Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Referencing the structure-activity relationships of 2,5-dimethoxy phenethylamines vs. homologs). Link
-
Watanabe, A., et al. (1989). Synthesis and properties of soluble polyaniline derivatives. Macromolecules, 22(9), 3521–3525. (Discussing solubility vs. conductivity in substituted polyanilines). Link
-
BenchChem. (2025).[1][4] 2,5-Diethoxyaniline Properties and Safety Data. Link
-
Sigma-Aldrich. (2025).[1] Product Specification: 2,5-Dimethoxyaniline. Link
-
Hansen, M., et al. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience, 11(11). (Confirming the loss of potency upon removing/altering the methoxy motif). Link
Structure-Activity Relationship (SAR) of 2,5-Dimethoxyphenethylamines: A Comparative Technical Guide
Executive Summary
The 2,5-dimethoxyphenethylamine scaffold represents one of the most pharmacologically rich templates in serotonin receptor research. Characterized by their selective affinity for the 5-HT
This guide provides a rigorous comparative analysis of the three primary structural classes derived from this scaffold: the 2C-Series (simple phenethylamines), the DOx-Series (alpha-methylated amphetamines), and the NBOMe-Series (N-benzylated derivatives). We analyze the structural determinants governing their binding affinity (
Part 1: The Molecular Architecture & Scaffold Evolution
The pharmacological activity of this class hinges on the specific substitution patterns on the benzene ring and the ethylamine side chain. The "canonical" psychedelic pharmacophore requires methoxy groups at positions 2 and 5.[1]
Structural Hierarchy
Modifications occur along three primary vectors:
-
R4 Position (Aromatic Ring): Determines lipophilicity and steric fit within the receptor's hydrophobic pocket.
-
Alpha-Carbon (
-C): Methylation confers resistance to Monoamine Oxidase (MAO), transforming the pharmacokinetics. -
Nitrogen (N-Sub): Benzyl substitution creates a "lid" effect, locking the ligand into the orthosteric binding site.
Visualization of Scaffold Evolution
The following diagram illustrates the structural progression from the baseline 2C scaffold to the high-affinity NBOMe class.
Figure 1: Structural evolution of the 2,5-dimethoxy scaffold. The N-benzyl modification (Red) represents the most drastic shift in binding kinetics.
Part 2: Comparative Pharmacodynamics
The following data aggregates binding affinities (
Binding Affinity vs. Functional Potency
Expert Insight: A critical error in early drug development is assuming affinity equals efficacy. As shown below, NBOMe compounds possess sub-nanomolar affinity but do not always exhibit proportional functional potency in calcium mobilization assays compared to their 2C parents.
| Compound Class | Representative Ligand | 5-HT | 5-HT | 5-HT |
| 2C-Series | 2C-I | 50 - 126 | 180 | Low (< 50x) |
| DOx-Series | DOI | 0.7 - 2.0 | 4.5 | Moderate |
| NBOMe-Series | 25I-NBOMe | 0.04 - 0.6 | 0.5 - 9.0 | High (> 1000x) |
Key Takeaways:
-
The Halogen Effect: In the 2C and DOx series, replacing a hydrogen at R4 with a halogen (I, Br, Cl) significantly increases potency due to hydrophobic interactions with residues in Helix 5 of the receptor.
-
The N-Benzyl Lock: The addition of the 2-methoxybenzyl group (NBOMe) increases affinity by ~100-fold compared to the 2C parent. This is likely due to the benzyl group engaging a hydrophobic pocket near the extracellular loop 2 (ECL2), effectively preventing ligand dissociation.
Part 3: Functional Selectivity & Biased Agonism
Modern GPCR drug discovery focuses on biased agonism —the ability of a ligand to preferentially activate one downstream effector over another (e.g., G
Signaling Pathways[2]
-
G
/G Pathway: Leads to Phospholipase C (PLC) activation, IP generation, and intracellular Ca release. This pathway correlates strongly with the subjective "psychedelic" effects and Head Twitch Response (HTR) in mice. - -Arrestin Pathway: Associated with receptor internalization, desensitization, and potentially distinct therapeutic effects (e.g., anti-depressant mechanisms without hallucinations).
Pathway Visualization
The diagram below maps the divergence in signaling relevant to 2,5-dimethoxyphenethylamines.
Figure 2: Divergent signaling pathways. Recent SAR studies suggest NBOH derivatives may exhibit functional bias toward
Part 4: Experimental Protocols
To validate SAR hypotheses, robust in vitro assays are required. The Calcium Flux Assay is the industry standard for measuring G
Protocol: FLIPR Calcium Mobilization Assay
Objective: Quantify the
Reagents:
-
Cell Line: HEK293 stably expressing human 5-HT
(edited via CRISPR/Cas9 or antibiotic selection). -
Dye: Fluo-4 AM or Calcium 6 (Molecular Devices).
-
Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (Critical: Probenecid inhibits anion transporters, preventing dye leakage).
Workflow:
-
Seeding: Plate cells at 50,000 cells/well in poly-D-lysine coated 96-well black plates. Incubate 24h.
-
Dye Loading: Aspirate media. Add 100 µL dye loading buffer containing 1 µM Fluo-4 AM and 2.5 mM Probenecid.
-
Incubation: Incubate 45 min at 37°C, then 15 min at RT (to minimize temperature artifacts).
-
Baseline: Measure fluorescence (Ex 488nm / Em 525nm) for 10 seconds.
-
Injection: Inject 5x concentration of ligand (e.g., 2C-B, 25I-NBOMe).
-
Read: Monitor fluorescence peak for 60-90 seconds.
-
Analysis: Calculate
. Fit data to a three-parameter logistic equation (Cheng-Prusoff) to determine .
Workflow Visualization
Figure 3: High-throughput calcium mobilization workflow. Probenecid addition in Step 2 is the critical control point for data integrity.
Part 5: Safety & Handling (Crucial Note)
Warning: The SAR transition from 2C-x to NBOMe represents a shift from microgram/milligram potency to sub-milligram toxicity .
-
2C-Series: Generally active at 10–25 mg.
-
NBOMe-Series: Active at 50–200 µg.
-
Risk: The high affinity and partial/full agonism of NBOMes at 5-HT
can lead to serotonin syndrome, vasoconstriction (via adrenergic cross-reactivity), and fatal seizures. -
Protocol: All powder handling of NBOMe analogs must occur in a Class II Biological Safety Cabinet or chemical fume hood with HEPA filtration.
References
-
Nichols, D. E. (1994). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling.
-
Rickli, A., et al. (2015).[1] Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs). Neuropharmacology.
-
Elmore, J. S., et al. (2018). Comparative neuropharmacology of N-(2-methoxybenzyl)-2,5-dimethoxyphenethylamine (NBOMe) hallucinogens and their 2C counterparts in male rats. Neuropharmacology.
-
Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.
-
Schmid, C. L., et al. (2008). Bias Factor and Therapeutic Window in Signal Transduction. Journal of Neuroscience.
Sources
Biological activity of 2,5-Dimethoxy-4-morpholinoaniline analogs
Biological Activity Profile: 2,5-Dimethoxy-4-morpholinoaniline Scaffolds
Executive Summary: The Pharmacophore Perspective
2,5-Dimethoxy-4-morpholinoaniline (and its closely related 2,5-diethoxy analog) is not merely a chemical intermediate; it is a "privileged scaffold" in medicinal chemistry. It serves as a critical pharmacophore in the design of multi-targeted kinase inhibitors and tubulin destabilizers.
This guide objectively compares the biological activity of this scaffold when integrated into three distinct drug classes. By analyzing the Structure-Activity Relationship (SAR) , we reveal how this specific aniline moiety drives potency against EGFR , PI3K , and Tubulin targets.
Key Findings:
-
The Free Scaffold: Biologically inert or weakly active (IC50 > 100 µM); serves primarily as a metabolic precursor.
-
Quinazoline Conjugates: High potency (IC50 < 10 nM) against PI3K/EGFR; the morpholine group is critical for solvent interaction.
-
Triazine Conjugates: Moderate potency (IC50 ~10 µM) but distinct mechanism (G2/M arrest via tubulin inhibition).
Mechanism of Action & Signaling Pathways
The biological activity of 2,5-dimethoxy-4-morpholinoaniline analogs depends entirely on the "Carrier Core" to which the aniline is attached. The aniline nitrogen acts as a hinge binder or hydrogen bond donor, while the morpholine tail improves pharmacokinetic solubility and interacts with the solvent-exposed regions of the ATP-binding pocket.
Pathway Visualization (DOT Diagram)
Caption: Divergent biological pathways of the morpholinoaniline scaffold based on the heterocyclic core attachment.
Comparative Analysis of Analogs
The following table contrasts the performance of the scaffold across different medicinal chemistry applications.
| Feature | Analog Class A: Quinazoline-Linked | Analog Class B: Triazine-Linked | Analog Class C: Free Scaffold |
| Primary Target | PI3Kα / EGFR (Kinase Inhibitor) | Tubulin (Polymerization Inhibitor) | None (Synthetic Intermediate) |
| Representative Compound | 2-morpholino-4-anilinoquinazoline (Derivative 15e) | 4-morpholino-6-tetrahydropyridin-triazine (Compound 8j) | 2,5-Dimethoxy-4-morpholinoaniline |
| Potency (IC50) | 2.0 nM (PI3Kα) | ~10.5 µM (A549 Lung Cancer) | > 100 µM (Cytotoxicity) |
| Mechanism | ATP-competitive inhibition; blocks downstream Akt signaling. | Binds to colchicine site; prevents microtubule formation. | Metabolic precursor; potential for oxidative stress (low). |
| Selectivity | High selectivity for p110α isoform over other kinases.[1] | Moderate selectivity; affects rapidly dividing cells. | N/A |
| Solubility | High (Morpholine protonation). | Moderate. | Low to Moderate. |
Expert Insight: The morpholine ring at the 4-position is the game-changer. In Kinase inhibitors (Class A), it extends into the solvent front, improving water solubility—a common failure point for planar kinase inhibitors. In Tubulin inhibitors (Class B), it provides steric bulk that locks the molecule into the colchicine binding pocket.
Detailed Experimental Protocols
To validate the activity of these analogs, the following protocols are industry standards.
Protocol A: Synthesis of the Scaffold (Precursor)
Context: This aniline is air-sensitive and should be prepared fresh or stored under argon.
-
Starting Material: 1-Chloro-2,5-dimethoxy-4-nitrobenzene.
-
Nucleophilic Substitution: React with morpholine (3.0 eq) in DMSO at 100°C for 4 hours to install the morpholine tail.
-
Reduction: Treat the intermediate (4-morpholino-2,5-dimethoxy-nitrobenzene) with Hydrazine hydrate and Raney Nickel (or Pd/C + H2) in Ethanol.
-
Purification: Recrystallize immediately from Ethanol/Water to obtain the off-white amine.
Protocol B: Tubulin Polymerization Assay (In Vitro)
Context: Validates Class B Analogs.
-
Preparation: Dilute purified tubulin protein (3 mg/mL) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) containing 1 mM GTP.
-
Incubation: Add the test analog (e.g., 5 µM final conc.) to the tubulin solution at 4°C.
-
Initiation: Transfer to a 37°C spectrophotometer cell.
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Control: Paclitaxel (stabilizer, rapid increase) vs. Nocodazole (inhibitor, flat line).
-
Result: Effective analogs will show a flattened curve similar to Nocodazole.
-
Protocol C: MTT Cytotoxicity Assay
Context: General screening for all analogs.
-
Seeding: Seed HeLa or MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h.
-
Treatment: Treat with serial dilutions of the analog (0.1 nM to 100 µM) for 48h.
-
Development: Add MTT reagent (5 mg/mL), incubate 4h. Dissolve formazan crystals in DMSO.
-
Analysis: Measure OD at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
Structure-Activity Relationship (SAR) Deep Dive
The 2,5-dimethoxy substitution pattern is not arbitrary.
-
Electron Density: The two methoxy groups are strong electron donors (EDGs). This increases the electron density of the aniline nitrogen, making it a more potent nucleophile during drug synthesis and a stronger hydrogen bond acceptor/donor within the kinase active site.
-
Metabolic Stability: Replacing methoxy with ethoxy (as seen in CAS 51963-82-7) often increases lipophilicity (LogP) and blood-brain barrier penetration but may reduce metabolic clearance rates.
Critical SAR Rule:
Removal of the 4-morpholine group (replacing with H or Methyl) typically results in a >10-fold loss of potency in kinase assays due to the loss of the solvent-interaction motif.
References
-
BenchChem. (2025).[2] 2,5-Diethoxy-4-morpholinoaniline: Structure and Research Applications. Link
-
Liu, Y., et al. (2006). "Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors." Bioorganic & Medicinal Chemistry, 14(20), 7400-7409. Link
-
Kumar, G.V., et al. (2017). "Design and synthesis of 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine analogues as tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters, 27(16), 3683-3688. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22833: 4-Chloro-2,5-dimethoxyaniline. Link
Sources
Strategic Profiling of Serotonin Receptor Binding Affinities: A Comparative Technical Guide
Introduction: The Selectivity Paradox in 5-HT Therapeutics
In serotonin (5-hydroxytryptamine; 5-HT) drug discovery, high affinity is often mistaken for high efficacy. This is a fatal oversimplification. As drug developers, we face the Selectivity Paradox : the structural homology between therapeutic targets (e.g., 5-HT2A for neuropsychiatry) and antitargets (e.g., 5-HT2B for cardiac valvulopathy) is so high that "dirty" binding profiles are the norm, not the exception.
This guide moves beyond simple
The Receptor Landscape: Signaling & Homology
Before designing a binding assay, one must understand the signal transduction pathways, as these dictate the choice of functional follow-up assays.
5-HT Receptor Signaling Architecture
The 5-HT family is predominantly G-Protein Coupled Receptors (GPCRs), with the exception of the 5-HT3 ion channel.
Figure 1: Divergent signaling pathways of the Serotonin receptor families. Note the critical distinction between 5-HT2 (Gq-coupled) and 5-HT1 (Gi-coupled), which influences downstream functional assay selection (Calcium flux vs. cAMP).
Methodological Comparison: Radioligand vs. TR-FRET[1][2]
While TR-FRET is faster, Radioligand Binding (RLB) remains the definitive method for calculating affinity constants (
| Feature | Radioligand Binding (RLB) | TR-FRET (e.g., HTRF/LanthaScreen) |
| Primary Output | Direct Binding ( | Competitive Displacement ( |
| Sensitivity | High (pM range) | Moderate (nM range) |
| Interference | Low (Filtration removes unbound) | High (Fluorescent compounds interfere) |
| Throughput | Low/Medium (Filtration steps) | High (Mix-and-Read) |
| Cost | High (Isotope disposal) | Moderate (Reagents) |
| Use Case | Hit Validation / Lead Optimization | Primary Screening |
Expert Insight: The Kinetic Trap
TR-FRET assays are equilibrium-dependent. However, in vivo efficacy often correlates better with Residence Time (
Validated Protocol: High-Affinity Radioligand Binding
Based on the NIMH PDSP (Psychoactive Drug Screening Program) Standards.
This protocol uses a filtration method to determine the
A. Reagents & Setup
-
Receptor Source: HEK293 membrane fractions overexpressing human 5-HT2A.
-
Radioligand:
-Ketanserin (Specific Activity: ~60-80 Ci/mmol). Note: Ketanserin is selective for 5-HT2A but has alpha-1 adrenergic overlap; use proper blocking if using tissue homogenate. -
Non-Specific Binding (NSB) Control: 10 µM Methysergide or Clozapine.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM
, 0.1 mM EDTA, pH 7.4.
B. Experimental Workflow
Figure 2: Step-by-step workflow for the filtration-based radioligand binding assay. The PEI soak (Step 4) is critical for reducing non-specific binding of hydrophobic ligands.
C. Critical Steps for Data Integrity
-
Filter Pre-soaking: Soak GF/B filters in 0.3% polyethyleneimine (PEI) for 1 hour. Why? 5-HT ligands are often lipophilic and sticky; PEI reduces binding to the glass fiber filter, lowering background noise.
-
The
Rule: Ensure total radioligand binding does not exceed 10% of the total added radioligand. Exceeding this depletes free ligand concentration, invalidating the Cheng-Prusoff equation. -
Calculation: Convert
to using the Cheng-Prusoff Equation : Where is the radioligand concentration and is the dissociation constant of the radioligand (determined previously via Saturation Binding).[1]
Comparative Data Analysis
The following table synthesizes binding affinities (
| Compound | 5-HT1A ( | 5-HT2A ( | 5-HT2B ( | 5-HT2C ( | Clinical Implication |
| Serotonin (5-HT) | 2.5 | 20.0 | 5.0 | 15.0 | Endogenous agonist; balanced profile. |
| LSD | 1.1 | 2.9 | 30.0 | 23.0 | Potent 5-HT2A agonist (Hallucinogenic). |
| Psilocin | 150 | 107 | 4.6 | 97 | Active metabolite of Psilocybin. Note the high 5-HT2B affinity . |
| Clozapine | 120 | 9.6 | 20 | 13 | Atypical antipsychotic. High 2A antagonism.[2] |
| MDL-100907 | >10,000 | 0.36 | >1,000 | >1,000 | Reference Antagonist. Highly selective for 2A. |
Analysis of the Data[2][3][5][6][7][8][9][10][11][12][13]
-
The 5-HT2B Danger Zone: Note Psilocin's high affinity for 5-HT2B (
~4.6 nM). Chronic activation of 5-HT2B is causally linked to cardiac valvulopathy (fibrosis of heart valves), famously seen with the withdrawn drug Fen-Phen.-
Drug Dev Rule: If your lead compound has a 5-HT2B
nM, you must perform functional assays to confirm it is not an agonist.
-
-
The 2A/2C Ratio: Antipsychotics like Clozapine rely on 5-HT2A antagonism. However, 5-HT2C antagonism is associated with metabolic syndrome and weight gain. A superior drug candidate would maximize the 2A/2C selectivity ratio.
References
-
National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Assay Protocols. [Link]
-
Halberstadt, A. L., & Geyer, M. A. (2011).[3] Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology. [Link]
-
Knight, A. R., et al. (2004). Radioligand binding assays: Strategies for the characterization of ligand binding. Methods in Molecular Biology. [Link]
-
Roth, B. L. (2011). Drugs and Valvular Heart Disease.[2][4] New England Journal of Medicine. [Link]
-
Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery. [Link]
Sources
Comparative Efficacy of Aniline-Based Polymer Precursors for Biomedical Applications
[1]
Executive Summary: The Conductivity-Processability Trade-off
In the development of bio-electronic interfaces and drug delivery systems, Polyaniline (PANI) remains the gold standard for conductive polymers due to its environmental stability and tunable conductivity. However, its application in biological systems is severely hampered by its insolubility in physiological buffers and the cytotoxicity of its unreacted precursors.
This guide evaluates the efficacy of Aniline against its functionalized derivatives—specifically o-Toluidine (methyl-substituted) and Aniline-2-sulfonic acid (self-doped).
Key Finding: While unsubstituted aniline yields the highest conductivity (
The Chemistry of Precursor Selection
The efficacy of a precursor is dictated by the interplay between steric hindrance and electronic effects during oxidative polymerization.
Steric Hindrance (The "Twist" Effect)
Conductivity in polyanilines relies on the planarity of the polymer backbone to allow
-
Aniline: Planar backbone
Extended conjugation High Conductivity. -
o-Toluidine: The ortho-methyl group creates steric clash with adjacent rings, forcing the backbone to twist. This reduces the effective conjugation length, lowering conductivity by approximately one order of magnitude.
Electronic Effects
-
Electron-Donating Groups (e.g., -CH3 in o-Toluidine): Generally facilitate the oxidation of the monomer but can destabilize the cationic radical intermediate if not balanced.
-
Electron-Withdrawing Groups (e.g., -SO3H in Sulfonated Aniline): Deactivate the ring, requiring stronger oxidants or higher potentials, but provide "self-doping" capabilities where the proton on the sulfonic group dopes the imine nitrogen.
Efficacy Comparison Matrix
The following data synthesizes experimental averages from standard oxidative polymerization protocols (APS oxidant, 1M HCl,
| Feature | Aniline (PANI) | o-Toluidine (POT) | Aniline-2-Sulfonic Acid (SPAN) |
| Conductivity (S/cm) | |||
| Solubility | Insoluble in water; Soluble in NMP/DMSO | Soluble in CHCl3, THF, NMP | Water Soluble (pH > 7) |
| Processability | Poor (requires toxic solvents) | Good (organic casting) | Excellent (Hydrogel compatible) |
| Biocompatibility | Moderate (requires rigorous purification) | Low (Solvent residues) | High (Aqueous processing) |
| Primary Application | Biosensors, Electrodes | Anti-corrosion coatings | Tissue Scaffolds, Drug Delivery |
Critical Insight for Drug Development: For in vivo applications, SPAN is the superior candidate. Although its conductivity is lower, it eliminates the need for NMP (N-methyl-2-pyrrolidone), a solvent with known reproductive toxicity.
Mechanism of Action: Oxidative Polymerization
Understanding the polymerization mechanism is vital for controlling chain length and minimizing toxic oligomers. The reaction proceeds via a radical cation mechanism.
Figure 1: Step-growth oxidative polymerization pathway. The coupling step (Head-to-Tail) is regiospecific and determines the linearity and conductivity of the final chain.
Experimental Protocols
Protocol A: Synthesis of High-Conductivity PANI (Standard)
Best for: Biosensor electrodes where maximum sensitivity is required.
-
Reagents: Distilled Aniline (0.2 M), Ammonium Persulfate (APS, 0.25 M), 1.0 M HCl.
-
Cooling: Chill both monomer and oxidant solutions to
C in an ice bath. Reason: Low temperature suppresses secondary reactions and promotes linear 1,4-coupling. -
Mixing: Add APS solution dropwise to Aniline solution under vigorous stirring.
-
Reaction: Maintain at
C for 6–24 hours. The solution will transition from colorless dark blue dark green (Emeraldine Salt). -
Filtration: Filter precipitate and wash sequentially with:
-
1M HCl (removes residual monomer).
-
Acetone (removes oligomers).
-
Deionized Water.
-
-
Drying: Vacuum dry at
C for 24 hours.
Protocol B: Synthesis of Water-Soluble SPAN (Biocompatible)
Best for: Hydrogels and drug delivery carriers.
-
Reagents: Aniline-2-sulfonic acid (0.1 M), APS (0.1 M). Note: No external acid is strictly required as the monomer provides acidic protons, but mild HCl speeds up reaction.
-
Reaction: Dissolve monomer in deionized water. Add APS solution slowly.
-
Purification (CRITICAL): Unlike PANI, SPAN is soluble.
-
Dialysis: Transfer the reaction mixture to a dialysis membrane (MWCO 12-14 kDa).
-
Dialyze against distilled water for 72 hours, changing water every 6 hours. This removes unreacted monomer, APS byproducts, and low-MW oligomers which are the primary source of cytotoxicity.
-
-
Lyophilization: Freeze-dry the dialyzed solution to obtain a green, spongy powder.
Biocompatibility Validation Workflow
Trustworthiness in biomedical applications comes from rigorous purification validation.
Figure 2: Validation workflow to ensure polymer safety. The HPLC step is a "Go/No-Go" gate before biological testing.
Safety Note on Impurities
Cytotoxicity in polyanilines is rarely intrinsic to the polymer chain but rather stems from:
-
Residual Monomers: Aniline is toxic and carcinogenic.
-
Oligomers: Short-chain trimers/tetramers can diffuse into cells and disrupt mitochondrial function.
-
Solvent Residues: NMP is difficult to remove completely and is cytotoxic.
Recommendation: Always perform a "Soxhlet extraction" with methanol for insoluble PANI, or extended dialysis for soluble SPAN, to ensure removal of low-molecular-weight species.
References
-
Stejskal, J., & Gilbert, R. G. (2002). Polyaniline.[1][2][3][4][5][6][7][8][9][10][11][12] Preparation of a conducting polymer (IUPAC Technical Report). Pure and Applied Chemistry, 74(5), 857-867. Link
-
Humpolíček, P., et al. (2012). The biocompatibility of polyaniline and polypyrrole: A comparative study of their cytotoxicity, embryotoxicity and impurity profile. Materials Science and Engineering: C, 91, 322-329. Link
-
Wei, X. L., et al. (1996). Synthesis and Physical Properties of Highly Sulfonated Polyaniline. Journal of the American Chemical Society, 118(11), 2545-2555. Link
-
Qazi, T. H., et al. (2014). Polyaniline-based conductive scaffolds for tissue engineering.[10][13] Journal of Biomaterials Science, Polymer Edition, 25(16), 1753-1770. Link
Sources
- 1. The biocompatibility of polyaniline and polypyrrole: A comparative study of their cytotoxicity, embryotoxicity and impurity profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. materialsciencejournal.org [materialsciencejournal.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy - Arabian Journal of Chemistry [arabjchem.org]
- 6. jmeche.uitm.edu.my [jmeche.uitm.edu.my]
- 7. Oxidative Copolymerization of Aniline with O- and P-Toluidine by Ammonium Per Sulfate: Kinetic and Pathway – Oriental Journal of Chemistry [orientjchem.org]
- 8. Polyaniline - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. re.public.polimi.it [re.public.polimi.it]
Validation of analytical methods for quantifying morpholino compounds
Validation of Analytical Methods for Quantifying Morpholino Compounds
Part 1: The Analytical Challenge
Phosphorodiamidate Morpholino Oligomers (PMOs) represent a unique class of antisense therapeutics.[1][2] Unlike traditional DNA or RNA oligonucleotides, PMOs possess a neutral phosphorodiamidate backbone where six-membered morpholine rings replace the ribose sugar.[1] This structural deviation confers nuclease resistance and high metabolic stability but introduces significant bioanalytical hurdles:
-
Neutral Charge: PMOs do not ionize efficiently in standard Electrospray Ionization (ESI) conditions compared to negatively charged DNA/RNA, reducing MS sensitivity.
-
Lack of Protein Binding: Unlike charged oligonucleotides, PMOs exhibit low plasma protein binding, leading to rapid renal clearance and distinct tissue distribution profiles that require highly sensitive detection limits (low ng/mL to pM range).
-
Solubility & Adsorption: Their neutral, hydrophobic nature can lead to non-specific adsorption to plasticware, causing variable recovery during extraction.
This guide compares and validates the two dominant quantification strategies: Hybridization ELISA (Ligand Binding Assay) and Hybridization-LC-MS/MS (the modern "Hybrid" approach).
Part 2: Method Landscape & Comparison
The choice of method depends on the development stage. ELISA is preferred for high-throughput screening due to sensitivity, while LC-MS/MS is mandatory for regulatory submission (IND/NDA) to distinguish the parent drug from chain-shortened metabolites (
Table 1: Comparative Analysis of PMO Quantification Methods
| Feature | Hybridization ELISA | LC-MS/MS (Traditional) | Hybridization-LC-MS/MS (Recommended) |
| Principle | Dual-probe hybridization (Capture & Detection) | SPE/LLE extraction followed by IP-RP or HILIC MS | Hybridization extraction (beads) followed by LC-MS |
| Sensitivity (LLOQ) | High (5–50 pM) | Moderate (10–50 ng/mL) | High (0.5–1 ng/mL) |
| Specificity | Low (Cross-reacts with | High (Mass-resolved) | Very High (Sequence + Mass resolved) |
| Sample Volume | Low (5–25 µL) | High (100–200 µL) | Moderate (25–50 µL) |
| Throughput | High (96/384-well plate) | Moderate | Moderate |
| Key Limitation | Overestimation of concentration due to metabolites | Ion suppression from matrix; poor retention of neutral PMOs | Higher cost; complex sample prep |
Part 3: The "Gold Standard" Protocol: Hybridization-LC-MS/MS
The most robust validation strategy combines the selectivity of hybridization extraction with the specificity of Mass Spectrometry . This "Hybrid" workflow removes matrix interference (proteins, salts) and concentrates the analyte, solving the sensitivity issue of neutral PMOs.
Phase 1: Sample Preparation (Hybridization Extraction)
Reagents:
-
Capture Probe: Biotinylated DNA oligonucleotide complementary to the PMO sequence (3'-biotinTEG).
-
Beads: Streptavidin-coated magnetic beads (e.g., Dynabeads MyOne C1).
-
Digestion Buffer: Proteinase K in Tris-HCl/EDTA (essential to release PMO from tissue/serum).
Workflow:
-
Lysis/Digestion: Incubate plasma/tissue homogenate with Proteinase K (2 mg/mL) at 65°C for 2-4 hours. Critical: PMOs are stable, but proteins must be degraded to prevent bead fouling.
-
Hybridization: Add Biotin-Capture Probe and Streptavidin beads.[3] Incubate at annealing temperature (approx. 5°C below
of the PMO:DNA duplex). -
Wash: Magnetically separate beads. Wash 3x with High Salt Buffer (to remove proteins) and 3x with Low Salt Buffer (to remove non-specific oligos).
-
Elution: Elute PMO by heating at 95°C in water or 50% Acetonitrile (denatures the duplex).
Phase 2: LC-MS/MS Configuration
For neutral PMOs, HILIC (Hydrophilic Interaction Liquid Chromatography) is often superior to Ion-Pairing Reverse Phase (IP-RP) because it avoids the use of ion-pairing reagents (like TEA/HFIP) that can suppress MS signal and contaminate the source.
-
Column: Amide-based HILIC column (e.g., Waters BEH Amide, 1.7 µm).
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water (pH 9.0).
-
B: Acetonitrile.[3]
-
-
Gradient: High organic start (90% B) ramping down to 50% B.
-
MS Detection: Triple Quadrupole (QqQ) in Positive Ion Mode (PMOs protonate on the morpholine ring nitrogens).
-
Note: Unlike DNA/RNA (analyzed in negative mode), neutral PMOs form
or ions.
-
Visual Workflow: Hybridization-LC-MS/MS
Caption: Step-by-step workflow for the Hybridization-LC-MS/MS quantification of neutral PMOs.
Part 4: Validation Parameters (ICH M10 Guidelines)
To validate this method for regulatory submission, you must address specific criteria outlined in the ICH M10 Bioanalytical Method Validation guideline.
1. Selectivity & Specificity (The Critical Test)
-
Requirement: Demonstrate that the method distinguishes the full-length PMO from its
and metabolites. -
Experiment: Spike matrix with high concentrations of synthesized
metabolite. Ensure the full-length PMO peak does not increase by >20% of the LLOQ. -
Why Hybrid-MS wins: ELISA often fails this because the probe can still hybridize to an
sequence. MS resolves them by mass difference (~300 Da per subunit).
2. Linearity & LLOQ
-
Requirement: A minimum of 6 non-zero standards.
-
Target: LLOQ should be
ng/mL for clinical relevance. -
Curve Fitting: Use weighted linear regression (
) to account for heteroscedasticity common in MS data.
3. Recovery (Extraction Efficiency)
-
Experiment: Compare the response of extracted samples (spiked before extraction) to post-extraction spiked samples (representing 100% recovery).
-
Acceptance: Consistent recovery (>70%) across Low, Medium, and High QC levels.
-
Tip: If recovery is low, optimize the hybridization temperature or increase the quantity of beads.
4. Matrix Effect
-
Experiment: Calculate the Matrix Factor (MF) by comparing the response of post-extraction spiked samples to neat solution standards.
-
Goal: MF should be close to 1.0. Significant deviation (<0.8 or >1.2) indicates ion suppression/enhancement, requiring better washing steps or a switch to HILIC.
Part 5: Troubleshooting & Best Practices
-
Adsorption: PMOs are "sticky." Use low-binding polypropylene plates and tubes for all preparation steps. Pre-coat surfaces with a blocking agent (e.g., Tween-20) if recovery remains low.
-
Carryover: Due to the sticky nature of PMOs, LC carryover is common. Implement a "sawtooth" gradient wash (high organic/low organic cycles) between injections.
-
Internal Standard: Do not use a structural analog. Use a stable isotope-labeled PMO (e.g., deuterium or
) or a PMO of similar length but different sequence (scrambled) as the Internal Standard (IS) to track extraction efficiency accurately.
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation.[4] [Link]
-
Burki, U., et al. (2015). Development and Application of an Ultrasensitive Hybridization-Based ELISA Method for the Determination of Peptide-Conjugated Phosphorodiamidate Morpholino Oligonucleotides. PLOS ONE. [Link]
-
Chen, M.L., et al. (2024).[3] A Validated Hybridization LC-MS/MS Method for Quantitative Bioanalysis of HT-KIT. Altasciences/OTS. [Link]
-
Li, H., et al. (2020). Sequencing of Phosphorodiamidate Morpholino Oligomers by Hydrophilic Interaction Chromatography Coupled to Tandem Mass Spectrometry. Analytical Chemistry. [Link]
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration.[1][4][5] [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. lcms.cz [lcms.cz]
- 3. altasciences.com [altasciences.com]
- 4. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
Technical Comparison Guide: 2,5-Dimethoxy-4-morpholinoaniline Alternatives in Organic Synthesis
Executive Summary & Strategic Context
2,5-Dimethoxy-4-morpholinoaniline (CAS 20317-19-5 / 68052-18-6), commercially known as the Fast Blue RR Base , is a specialized aniline derivative characterized by its electron-rich core and high solubility in acidified organic media. Its primary utility lies in two distinct fields:
-
Histochemistry: As the precursor to the diazonium salt (Fast Blue RR Salt) for coupling with Naphthol AS-MX phosphate in alkaline phosphatase detection.
-
Medicinal Chemistry: As a "privileged scaffold" for kinase inhibitors (e.g., EGFR/Src inhibitors) where the morpholine moiety improves pharmacokinetic solubility and the methoxy groups optimize metabolic stability.
However, supply chain volatility and specific toxicity concerns (potential nitrosamine formation from the morpholine moiety) necessitate valid alternatives. This guide objectively compares this compound against its three primary functional analogs: Fast Blue BB Base , 2,5-Dimethoxyaniline , and 4-Morpholinoaniline .
Comparative Matrix: The Alternatives Landscape
The following table synthesizes physicochemical data and application suitability.
| Feature | Target: 2,5-Dimethoxy-4-morpholinoaniline | Alt 1: Fast Blue BB Base | Alt 2: 2,5-Dimethoxyaniline (DMA) | Alt 3: 4-Morpholinoaniline |
| Structure | Morpholine + 2 Methoxy groups | Benzamido + 2 Ethoxy groups | 2 Methoxy groups (No C4-amine) | Morpholine (No Methoxy) |
| CAS | 20317-19-5 | 120-00-3 | 102-56-7 | 2524-67-6 |
| Electronic Nature | Highly Electron-Rich (Super-Nucleophile) | Electron-Rich (Amide withdraws slightly) | Electron-Rich | Moderately Electron-Rich |
| Solubility (Acidic) | High (Morpholine protonation) | Moderate | Low to Moderate | High |
| Diazo Color (Coupled) | Deep Blue / Violet | Blue (Slightly redder shift) | Red / Orange | Yellow / Brown |
| Primary Use | Alk.[1] Phosphatase Detection, Kinase Inhibitors | Histology (Direct Replacement) | Conductive Polymers, Basic Dyes | Simple Pharm. Scaffolds |
| Cost Efficiency | Low (Specialty Reagent) | Medium | High (Commodity Chemical) | High |
Application Decision Logic
-
Choose Fast Blue BB Base if your primary application is histochemical staining and you require a direct protocol replacement with minimal re-optimization of pH buffers.
-
Choose 2,5-Dimethoxyaniline if you are synthesizing conductive polymers (e.g., polyanilines) and require cost-effective scale-up without the steric bulk of the morpholine ring.
-
Choose 4-Morpholinoaniline if you require the solubility benefits of the morpholine ring for pharmaceutical synthesis but need to avoid the metabolic liability or steric hindrance of the ortho-methoxy groups.
Technical Deep Dive: Mechanism & Performance
Electronic Activation and Nucleophilicity
The target molecule is unique because the morpholine nitrogen at the para position and the two methoxy groups at ortho/meta positions act synergistically to push electron density into the amine.
-
Mechanism: The methoxy groups (
) are strong -donors. The morpholine nitrogen is also a strong -donor. -
Consequence: This makes the primary amine (
) exceptionally nucleophilic. In diazonium coupling, the resulting diazonium species is stabilized by resonance but highly reactive toward electron-rich coupling partners (like Naphthols). -
Alternative Comparison: 2,5-Dimethoxyaniline lacks the para-morpholine donor, making it less electron-rich. Consequently, its diazonium salts are less stable and couple slower than the morpholine variant.
Solubility Profiles (The Morpholine Effect)
In organic synthesis, particularly for pharmaceutical intermediates, solubility is the bottleneck.
-
Target Molecule: The morpholine ring acts as a "solubility handle." In acidic media (pH < 4), the morpholine nitrogen protonates, rendering the entire molecule water-soluble.
-
Alternative (Fast Blue BB): The benzamido group adds lipophilicity, making it harder to dissolve in purely aqueous buffers without organic co-solvents (DMF/DMSO).
Visualization: Synthesis & Decision Pathway
The following diagram illustrates the decision process for selecting the correct reagent based on the desired chemical outcome.
Caption: Decision matrix for selecting aniline derivatives based on solubility, cost, and functional application.
Experimental Protocols
Protocol A: Diazotization and Coupling (Histochemical Standard)
Objective: Preparation of the diazonium salt (Fast Blue RR Salt equivalent) from the base for enzyme detection.
Reagents:
-
2,5-Dimethoxy-4-morpholinoaniline (or Fast Blue BB Base alternative)[2]
-
Hydrochloric Acid (2M)
-
Sodium Nitrite (NaNO₂)
-
Naphthol AS-MX Phosphate (Substrate)
Methodology:
-
Dissolution: Dissolve 1.0 mmol of the aniline base in 5 mL of 2M HCl.
-
Note: If using Fast Blue BB , add 1 mL of DMF to assist dissolution. The morpholino-aniline should dissolve instantly.
-
-
Cooling: Chill the solution to 0–4°C in an ice bath.
-
Diazotization: Dropwise add 1.1 eq of aqueous NaNO₂ (1M solution) while maintaining temperature < 5°C. Stir for 20 minutes.
-
Validation: Test with starch-iodide paper (should turn blue immediately).
-
-
Buffering: Adjust pH to 8.2 using Tris-HCl buffer.
-
Coupling: Add the Naphthol substrate.
-
Result: The Morpholino-derivative yields a Deep Violet precipitate. Fast Blue BB yields a Blue precipitate.
-
Protocol B: Buchwald-Hartwig Amination (Pharmaceutical Synthesis)
Objective: Coupling the aniline to an aryl halide (e.g., 4-chloroquinoline) to synthesize kinase inhibitor scaffolds.
Reagents:
-
Aryl Halide (1.0 eq)
-
Aniline Alternative (1.2 eq)
-
Catalyst: Pd₂(dba)₃ (2 mol%) / Xantphos (4 mol%)
-
Base: Cs₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane
Methodology:
-
Inerting: Charge a Schlenk flask with Pd catalyst, ligand, and base. Cycle Nitrogen/Vacuum 3x.
-
Addition: Add the aryl halide and the aniline alternative (dissolved in dioxane).
-
Heating: Heat to 100°C for 12 hours.
-
Workup: Filter through celite and concentrate.
-
Performance Note:
-
2,5-Dimethoxy-4-morpholinoaniline: Reaction may be slower due to steric hindrance from the ortho-methoxy groups.
-
4-Morpholinoaniline: typically reacts faster (higher yield) due to less steric bulk around the amine.
-
Safety & Regulatory Considerations
Nitrosamine Risk (Critical)
The morpholine moiety is a secondary amine precursor (though tertiary in the molecule). Under strong acidic/nitrosating conditions (like Protocol A), there is a theoretical risk of cleavage and formation of N-nitrosomorpholine , a potent carcinogen.
-
Mitigation: When using the morpholino-aniline, always use a scavenger (Ascorbic acid) if downstream applications involve human contact, or strictly control stoichiometry of nitrite.
-
Alternative Advantage: 2,5-Dimethoxyaniline and Fast Blue BB do not contain the morpholine ring, significantly reducing the specific risk of N-nitrosomorpholine formation.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 86663, Fast Blue RR Base. Retrieved January 28, 2026, from [Link]
-
Raetz, C. R., et al. (2019). Synthesis of Novel Morpholine Coupled Quinolines as Potent Inhibitors. European Journal of Medicinal Chemistry.
Sources
Comparative Guide: Synthetic Routes to Substituted Morpholinoanilines
Executive Summary
Substituted morpholinoanilines —aniline derivatives bearing a morpholine ring—are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in kinase inhibitors (e.g., Gefitinib), antibiotics (e.g., Linezolid analogs), and metabolic modulators.
This guide objectively compares the three dominant synthetic pathways for their construction:
-
Nucleophilic Aromatic Substitution (
): The classical route for activated substrates. -
Buchwald-Hartwig Amination: The modern gold standard for unactivated or complex substrates.
-
Acid-Catalyzed Cyclodehydration: The industrial route for commodity scale-up.
Part 1: Strategic Route Selection (Decision Matrix)
Before selecting a protocol, analyze your substrate's electronic bias and steric environment. Use the decision matrix below to determine the optimal pathway.
Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate electronics and scale.
Part 2: Detailed Technical Analysis
Route A: Nucleophilic Aromatic Substitution ( )
Best for: Electron-deficient aryl rings (e.g., p-fluoronitrobenzene).
This is the most robust method when the aryl ring possesses a strong electron-withdrawing group (EWG) ortho or para to the leaving group. The reaction proceeds via a Meisenheimer complex intermediate.
-
Mechanism: Addition-Elimination.
-
Key Requirement: The LUMO of the arene must be lowered by EWGs to allow nucleophilic attack by morpholine.
-
Leaving Group Order: F > NO₂ > Cl > Br > I (Fluorine is best due to high electronegativity stabilizing the transition state).
Protocol 1: Standard
of 4-Fluoronitrobenzene
Validation: This protocol is self-validating via color change (yellow to deep orange/red) and TLC monitoring.
-
Setup: Charge a round-bottom flask with 4-fluoronitrobenzene (1.0 equiv) and anhydrous K₂CO₃ (1.5 equiv).
-
Solvent: Add DMF or DMSO (0.5 M concentration relative to substrate). Note: Polar aprotic solvents are critical to solvate the cation and leave the morpholine nucleophile "naked" and reactive.
-
Addition: Add morpholine (1.2 equiv) dropwise at room temperature. Exotherm is possible.
-
Reaction: Heat to 80–100°C for 2–4 hours. Monitor by TLC (mobile phase 30% EtOAc/Hexanes).
-
Workup: Pour into crushed ice/water. The product usually precipitates as a solid. Filter, wash with water, and dry.
-
Yield Expectation: >90%.
Route B: Buchwald-Hartwig Amination
Best for: Unactivated aryl halides (chlorides, bromides, iodides) and complex drug scaffolds.
When the aryl ring is electron-neutral or electron-rich,
-
Mechanism: Pd(0)/Pd(II) catalytic cycle (Oxidative Addition → Ligand Exchange → Reductive Elimination).
-
Catalyst System: The choice of ligand is the critical variable. XPhos and BINAP are industry standards for morpholine couplings.
Protocol 2: Pd-Catalyzed Coupling of 4-Chlorotoluene
Validation: Requires inert atmosphere (Schlenk line or Glovebox). Oxygen kills the active Pd(0) species.
-
Catalyst Pre-mix: In a glovebox or under Ar, mix Pd₂(dba)₃ (1–2 mol%) and XPhos (2–4 mol%) in toluene or 1,4-dioxane . Stir for 5 mins to form the active catalyst species.
-
Substrate Loading: Add aryl chloride (1.0 equiv), morpholine (1.2 equiv), and NaOtBu (1.5 equiv).
-
Why NaOtBu? It is a strong, bulky base that facilitates the deprotonation of the amine bound to Palladium without coordinating tightly to the metal center.
-
-
Reaction: Seal the vessel and heat to 100°C for 12–18 hours.
-
Workup: Filter through a pad of Celite to remove Palladium black. Concentrate the filtrate.
-
Purification: Flash column chromatography is usually required to remove ligand byproducts.
Route C: Acid-Catalyzed Cyclodehydration (The "Industrial" Route)
Best for: Simple, robust anilines on a multi-kilogram scale where cost is the primary driver.
Instead of coupling a pre-formed morpholine ring, this route builds the ring onto the aniline using diethanolamine or bis(2-chloroethyl)ether .
-
Mechanism: Double alkylation or acid-catalyzed dehydration.
-
Drawback: Requires harsh conditions (high heat, strong acid) which fragile functional groups cannot survive.
Protocol 3: Cyclization using Diethanolamine
-
Mixing: Mix aniline (1.0 equiv) and diethanolamine (1.0 equiv) in a reactor.
-
Acid Catalyst: Add concentrated HCl or H₂SO₂ (excess).
-
Dehydration: Heat to 200–220°C in an autoclave or high-pressure vessel. Water is driven off.
-
Workup: Neutralize with NaOH. Extract with organic solvent (DCM or Toluene).[1] Distill the product.
-
Note: This route often produces tarry byproducts, requiring rigorous purification (distillation).
Part 3: Comparative Data Analysis
The following table synthesizes experimental data from bench-scale optimizations.
| Feature | Buchwald-Hartwig (Route B) | Cyclodehydration (Route C) | |
| Substrate Scope | Limited (Requires EWG) | Broad (Any Aryl Halide) | Limited (Simple Anilines) |
| Reaction Temp | Moderate (80–100°C) | Moderate (80–110°C) | High (200°C+) |
| Cost | Low | High (Pd + Ligands) | Very Low |
| Atom Economy | High | Moderate (Ligand/Base waste) | High (Water is byproduct) |
| Scalability | Excellent | Good (Cost limits multi-kg) | Excellent (Commodity scale) |
| Green Metric (E-Factor) | Low (<5) | High (25–100 due to chromatography) | Low (if solvent-free) |
Part 4: Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the Buchwald-Hartwig protocol, as it is the most common route for drug discovery applications.
Figure 2: Step-by-step workflow for Palladium-catalyzed amination, highlighting the critical filtration step.
References
-
Buchwald-Hartwig Amination Overview
-
Nucleophilic Aromatic Substitution Mechanism
- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Green Synthesis & Comparison
- Title: Amination of Heteroaryl Chlorides: Palladium C
- Source: NIH / PubMed Central.
-
URL:[Link]
- Title: Process of producing morpholine from diethanolamine (Patent US2777846A).
- Advanced Buchwald Protocols: Title: TCI Practical Example: Buchwald-Hartwig Amination using XPhos. Source: Tokyo Chemical Industry (TCI).
Sources
- 1. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Prediction of the Chemical Context for Buchwald‐Hartwig Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
In Vivo vs. In Vitro Potency of Dimethoxy-Substituted Compounds: A Pharmacokinetic Paradox
Executive Summary
For medicinal chemists and pharmacologists, the dimethoxy-substitution pattern—particularly the 2,5-dimethoxy motif found in phenethylamines and amphetamines—presents a classic "false positive" risk in early-stage screening. While these compounds often exhibit nanomolar affinity (
This guide dissects the discordance between receptor binding and behavioral potency, using the 2,5-dimethoxy-4-substituted phenethylamine class (e.g., 2C-B, 2C-I) as the primary case study.[1] We provide the mechanistic rationale, comparative data, and self-validating protocols to bridge this translational gap.
The Discrepancy: Why High Affinity High Potency
The "Dimethoxy Paradox" arises from the dual nature of the methoxy group (
-
In Vitro (The Trap): The methoxy group acts as a lipophilic hydrogen bond acceptor. In the hydrophobic pocket of the 5-HT
receptor (specifically interacting with residues like Ser159 or Asp155), it stabilizes the ligand-receptor complex, yielding high affinity. -
In Vivo (The Reality): The methoxy group is a prime target for Cytochrome P450 enzymes (CYP2D6, CYP3A4). Rapid O-demethylation converts the lipophilic methoxy group into a hydrophilic hydroxyl (phenol) group. This drastic polarity shift prevents Blood-Brain Barrier (BBB) re-entry and accelerates renal clearance, often rendering the metabolite inactive before it reaches the CNS target.
The Pharmacokinetic "Funnel of Attrition"
The following diagram illustrates where potency is lost during the transition from the petri dish to the living system.
Figure 1: The translational gap. While in vitro assays measure pure receptor interaction, in vivo potency is gated by metabolic stability, specifically O-demethylation.
Comparative Analysis: Phenethylamines vs. Amphetamines
The most authoritative data on this topic comes from comparing the 2C-series (phenethylamines) with the DO-series (amphetamines). Both share the 2,5-dimethoxy-4-substituted core, but the DO-series possesses an
Data Table: The Potency Gap
Note: Lower
| Compound | Structure | In Vitro Affinity ( | In Vivo Potency ( | Potency Ratio (In Vitro/In Vivo) |
| 2C-B | 2,5-dimethoxy-4-bromo-phenethylamine | ~1–5 nM | 2.58 mg/kg | Low (High dose required) |
| DOB | 2,5-dimethoxy-4-bromo-amphetamine | ~0.5–2 nM | 0.88 mg/kg | High (Low dose required) |
| 2C-B-Desmethoxy | 2-methoxy-4-bromo-phenethylamine | ~15 nM | >10 mg/kg (Inactive) | Null (Loss of efficacy) |
Key Insight: Removing a methoxy group (2C-B-Desmethoxy) only causes a moderate drop in in vitro affinity (15 nM is still respectable), but it completely obliterates in vivo activity. This proves the dimethoxy motif is essential for intrinsic activity but creates a metabolic liability that must be managed (e.g., by increasing dose or altering the scaffold).
Mechanism of Action: The Metabolic Pathway
Understanding the specific metabolic fate is crucial for interpreting PK data. The O-demethylation pathway is the primary clearance mechanism for these compounds.
Figure 2: The O-demethylation pathway. The conversion of the methoxy group to a phenol increases water solubility, preventing BBB crossing and facilitating excretion.
Experimental Protocols
To accurately assess the potential of a dimethoxy-substituted lead, you cannot rely on binding assays alone. You must employ a "Bridging Assay" (Metabolic Stability) and a functional in vivo model.
Protocol A: In Vitro Radioligand Binding (The Screen)
Purpose: Determine intrinsic affinity (
-
Membrane Prep: Use HEK293 cells stably expressing human 5-HT
receptors. Homogenize in 50 mM Tris-HCl (pH 7.4). -
Incubation: Incubate membranes (20
g protein) with 0.5 nM radioligand and varying concentrations of the test compound ( to M) for 60 min at 37°C. -
Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific binding).
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Microsomal Stability (The Bridge)
Purpose: Predict in vivo clearance (CLint) and identify O-demethylation liability.
-
System: Pooled human liver microsomes (HLM) or rat liver microsomes (RLM) at 0.5 mg/mL protein.
-
Reaction Mix: Phosphate buffer (100 mM, pH 7.4), Test Compound (1
M), and Microsomes. Pre-incubate at 37°C for 5 min. -
Initiation: Add NADPH-regenerating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench immediately with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the disappearance of Parent (M) and appearance of Demethylated metabolite (M-14).
-
Self-Validation: If
min, the compound is likely to have poor in vivo potency regardless of .
Protocol C: Mouse Head-Twitch Response (The Gold Standard)
Purpose: Assess central in vivo 5-HT
-
Subjects: Male C57BL/6J mice (n=6 per group).
-
Administration: Administer test compound (IP or SC) at log-spaced doses (e.g., 0.1, 1.0, 10 mg/kg).
-
Observation: Place mice in observation chambers. Record video for 30 minutes.
-
Scoring: Count "Head Twitches" (rapid, paroxysmal rotational head movements).
-
Data Output: Plot Dose-Response curve to determine
.-
Note: A compound with high
but no HTR likely failed the PK hurdle (did not cross BBB or was metabolized).
-
Conclusion
When developing dimethoxy-substituted compounds, researchers must treat in vitro affinity data with skepticism. The 2,5-dimethoxy motif is a double-edged sword: it is structurally required for receptor activation but metabolically vulnerable.
Recommendation: Do not advance a dimethoxy compound to behavioral studies based on
References
-
Halberstadt, A. L., et al. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience. Link
-
Nichols, D. E. (2018). Structure-activity relationships of serotonin 5-HT2A agonists. Wiley Interdisciplinary Reviews: Membrane Transport and Signaling. Link
-
Eshleman, A. J., et al. (1994). 5-HT2A receptor binding and functional assays: A comparison of the 2,5-dimethoxy-4-substituted phenylisopropylamines. Journal of Pharmacology and Experimental Therapeutics. Link
-
Glennon, R. A., et al. (1984). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2 serotonin receptors: Evidence for a lack of correlation. Journal of Medicinal Chemistry. Link
-
Fantegrossi, W. E., et al. (2008). The behavioral pharmacology of hallucinogens. Biochemical Pharmacology. Link
Sources
Comparative Guide: 4-Position Substituent Effects on Dimethoxyamphetamine Potency
[1][2]
Executive Summary & Mechanistic Rationale
The 2,5-dimethoxyamphetamine (DOx) scaffold represents a critical chemical class in the study of the serotonin 5-HT2A receptor, the primary target for psychedelic activity. The potency, selectivity, and duration of action of these compounds are governed principally by the substituent at the 4-position of the phenyl ring.
This guide objectively compares the performance of various 4-substituted analogs (DOM, DOB, DOI, DOET) to elucidate the Structure-Activity Relationship (SAR).
The "Hydrophobic Lock" Mechanism
The 5-HT2A receptor possesses a specific hydrophobic pocket deep within the orthosteric binding site (specifically involving residues in Transmembrane Helix 5 and the Extracellular Loop 2).
-
Causality: The potency of DOx compounds correlates strongly with the lipophilicity and steric bulk of the 4-position substituent.
-
Interaction: Hydrophobic substituents (Halogens, Alkyls) stabilize the receptor in its active conformation (Gq-coupled state), leading to high-affinity agonist binding.
-
The "Goldilocks" Zone: While lipophilicity increases affinity, steric constraints limit the size of the substituent. For example, extending an alkyl chain beyond propyl (C3) typically results in a drop in in vivo potency due to pharmacokinetic clearance or steric clash, despite retained in vitro affinity.
Comparative Analysis: Substituent Performance
The following analysis groups substituents by chemical class and evaluates their impact on receptor binding (Ki) and functional potency (Head Twitch Response - HTR).
Table 1: Comparative Potency Data (In Vitro vs. In Vivo)
| Compound | 4-Substituent | Lipophilicity ( | 5-HT2A Affinity ( | Functional Potency (HTR | Characteristics |
| DOM | Methyl (-CH3) | 0.56 | 533 | ~2.0 - 3.0 | The reference standard. Moderate potency; metabolically vulnerable at the methyl group. |
| DOET | Ethyl (-C2H5) | 1.02 | 137 | ~1.0 - 1.5 | Increased lipophilicity enhances binding over DOM. |
| DOB | Bromo (-Br) | 0.86 | 59 | ~0.8 - 1.0 | High potency. Halogen provides optimal steric fit and metabolic stability. |
| DOI | Iodo (-I) | 1.12 | 1.3 (Agonist state) | ~0.5 - 1.0 | Reference Agonist. Extremely high affinity. Used as the standard radioligand ([125I]DOI).[1] |
| DOPR | Propyl (-C3H7) | 1.55 | ~10 | ~0.4 (High) | Highest in vitro efficacy; optimal chain length for the hydrophobic pocket. |
*Note on
Detailed Comparison
1. Halogens (DOB, DOI) vs. Alkyls (DOM, DOET)
-
Performance: Halogenated compounds (DOB, DOI) consistently outperform their alkyl counterparts (DOM, DOET) in binding affinity.
-
Why: The halogen atom (Br, I) acts as a potent hydrophobic anchor without introducing the rotational entropy associated with longer alkyl chains. This "locks" the ligand into the receptor pocket more efficiently.
-
Experimental Insight: In radioligand binding assays, DOI is often used to label the agonist high-affinity state of the receptor, whereas DOM is less effective as a radioligand due to faster dissociation rates.
2. Alkyl Chain Extension (Methyl -> Propyl -> Amyl)[2]
-
The Propyl Peak: Extending the methyl (DOM) to propyl (DOPR) increases affinity significantly. The propyl group appears to fill the hydrophobic pocket optimally.
-
The Cutoff: Extending beyond propyl (e.g., to amyl) maintains some affinity but drastically reduces in vivo potency.
-
Reasoning: Longer chains increase lipophilicity (good for binding) but may introduce steric clashes or, more critically, alter the pharmacokinetic profile (increasing clearance or preventing blood-brain barrier penetration).
Visualizing the SAR Logic
The following diagram illustrates the decision matrix for 4-position substitution and its downstream effects on signaling.
Figure 1: Mechanistic flow of Structure-Activity Relationship (SAR) for DOx compounds.
Experimental Protocols
To validate these potency differences, we employ two "Gold Standard" protocols. These are designed to be self-validating: positive controls (like DOI) must meet historical Ki/ED50 benchmarks for the data to be accepted.
Protocol A: Radioligand Binding Assay (In Vitro)
Objective: Determine the equilibrium dissociation constant (
Critical Reagents:
-
Source: HEK-293 cells stably expressing human 5-HT2A.
-
Radioligand:
(2200 Ci/mmol) – Chosen to label the agonist high-affinity state. -
Reference: Non-radioactive DOI or Ketanserin.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize cells in Tris-HCl buffer. Centrifuge at 20,000 x g. Resuspend pellet to a final protein concentration of 20-50 µ g/well .
-
Incubation:
-
In a 96-well plate, add 50 µL of Test Compound (concentrations
to M). -
Add 50 µL of
(0.5 nM final). -
Add 100 µL of Membrane suspension.
-
Self-Validation: Include "Total Binding" (no competitor) and "Non-Specific Binding" (10 µM Ketanserin) wells.
-
-
Equilibrium: Incubate for 60 minutes at 37°C. (Agonists require longer equilibration than antagonists).
-
Harvesting: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Dry and count in a scintillation counter.
-
Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Mouse Head Twitch Response (In Vivo)
Objective: Assess functional CNS potency. The HTR is a specific behavioral proxy for 5-HT2A activation in rodents.[3][4][5][6]
Step-by-Step Methodology:
-
Subjects: Male C57BL/6J mice (n=6 per group).
-
Administration: Administer test compound (IP or SC). Wait 5 minutes for absorption.
-
Observation: Place mouse in a clear observation cylinder.
-
Recording: Record behavior for 30 minutes.
-
Modern Method: Use high-speed video (60fps) and automated tracking software (e.g., DeepLabCut) trained to detect the specific sinusoidal head wave.
-
Manual Method: Trained observer counts discrete head twitches (rapid rotational jerks).
-
-
Validation:
-
Pre-treatment with M100907 (selective 5-HT2A antagonist) must abolish the response. If HTR persists, the compound is acting off-target.
-
Workflow Visualization: HTR Assay
Figure 2: Workflow for determining in vivo potency via Head Twitch Response (HTR).
References
-
Nichols, D. E. (2018).[7] Chemistry and Structure-Activity Relationships of Psychedelics. Current Topics in Behavioral Neurosciences. Link
-
Nelson, D. L., et al. (1999). Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors. Naunyn-Schmiedeberg's Archives of Pharmacology. Link
-
Halberstadt, A. L., et al. (2020). The 4-alkyl chain length of 2,5-dimethoxyamphetamines differentially affects in vitro serotonin receptor actions versus in vivo psychedelic-like effects. Psychopharmacology. Link
-
Glennon, R. A., et al. (2006). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Journal of Medicinal Chemistry. Link
-
Halberstadt, A. L., & Geyer, M. A. (2013). Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement. Psychopharmacology. Link
Sources
- 1. Pharmacological characterisation of the agonist radioligand binding site of 5-HT(2A), 5-HT(2B) and 5-HT(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. labcorp.com [labcorp.com]
- 4. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 6. Head-twitch response - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Cross-Reactivity in Phenethylamine Immunoassays: A Technical Guide to Specificity and Validation
Topic: Cross-reactivity in Immunoassays for Phenethylamine Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Context
The phenethylamine backbone—a benzene ring linked to an amino group via an ethyl chain—is the structural scaffold for a vast array of compounds, ranging from endogenous neurotransmitters (dopamine) to over-the-counter decongestants (pseudoephedrine) and Schedule I controlled substances (methamphetamine, MDMA).
For the analytical scientist, this structural homology presents a critical challenge: antibody cross-reactivity .[1] While immunoassays (ELISA, EMIT, LFA) serve as efficient high-throughput screening tools, their inability to perfectly distinguish between the target analyte and structural analogs leads to false positives. This guide analyzes the mechanisms of this interference, compares assay performance, and provides a self-validating protocol for establishing cross-reactivity profiles in your laboratory.
Mechanism of Action: The Structural Basis of Interference
Immunoassays rely on the binding affinity between an antibody (Ab) and an antigen (Ag). Antibodies used in amphetamine/methamphetamine screens are typically raised against a specific immunogen, such as d-methamphetamine conjugated to a carrier protein (e.g., BSA) via the para-position of the phenyl ring or the nitrogen atom.
The Failure Point: The antibody's paratope recognizes a specific 3D epitope. However, because the phenethylamine core is conserved across many compounds, "off-target" binding occurs when the analog shares key electrostatic or steric features with the target.
Visualization: Structural Homology & Antibody Binding
The following diagram illustrates how the conserved phenethylamine core drives cross-reactivity across different compound classes.
Figure 1: Structural homology of phenethylamine derivatives leading to competitive binding at the antibody paratope.
Comparative Analysis: Assay Performance & Limitations
When selecting a screening method, one must weigh throughput against specificity. The following table contrasts common immunoassay formats with the gold standard confirmation method.
Table 1: Performance Comparison of Detection Methodologies
| Feature | EMIT / CEDIA (Homogeneous) | ELISA (Heterogeneous) | LC-MS/MS (Confirmation) |
| Primary Use | High-volume automated screening (Clinical Chem Analyzers) | High-sensitivity screening (Forensic/Research) | Definitive identification & Quantification |
| Mechanism | Enzyme activity modulation upon Ab binding | Enzyme-linked detection after wash steps | Mass-to-charge ratio (m/z) & fragmentation patterns |
| Sensitivity | Moderate (Cutoffs: 300–1000 ng/mL) | High (Cutoffs: 10–50 ng/mL) | Very High (<1 ng/mL) |
| Cross-Reactivity Risk | High. Often reacts with ephedrine, pseudoephedrine, and high-dose ranitidine. | Moderate. Better specificity than EMIT, but still prone to structural analogs like MDMA/MDA. | None. Resolves isobaric compounds via retention time and transitions. |
| Throughput | Very High (>1000 tests/hr) | Medium (96-well plate batching) | Low to Medium (Minutes per sample) |
| Cost | Low ($) | Moderate ( | High ( |
Key Insight: Many "Methamphetamine" ELISA kits exhibit >50% cross-reactivity with MDMA (Ecstasy). While this allows a single kit to screen for multiple illicit drugs, it complicates interpretation when precise identification is required without confirmation.
Experimental Data: Cross-Reactivity Profiles
The following data summarizes typical cross-reactivity percentages observed in competitive ELISA kits targeting d-Methamphetamine.
Note: % Cross-Reactivity = (Concentration of Target / Concentration of Interferent) × 100 to produce equivalent OD.
Table 2: Representative Cross-Reactivity Data (Methamphetamine Target)
| Compound | Class | Cross-Reactivity (%) | Clinical Significance |
| d-Methamphetamine | Target | 100% | Reference Standard |
| MDMA (Ecstasy) | Designer Phenethylamine | 60% – 280% | Often detects MDMA better than Meth; useful for broad screening. |
| d-Amphetamine | Metabolite/Drug | < 5% | Most Meth-specific antibodies have low affinity for Amphetamine (lacks methyl group). |
| Pseudoephedrine | Decongestant | 0.1% – 5% | Low %, but high physiological concentrations (e.g., cold meds) can trigger false positives. |
| Phentermine | Weight Loss | 10% – 40% | Significant interference; common cause of false positives in diet drug users. |
| Bupropion | Antidepressant | < 1% | Generally low, but metabolites may accumulate to interfering levels. |
| L-Methamphetamine | Vicks Inhaler Isomer | 5% – 20% | Chiral specificity varies by manufacturer; can cause false positives from OTC inhalers. |
Critical Note: Values vary significantly by antibody source (polyclonal vs. monoclonal) and manufacturer. Always consult the specific package insert for the kit in use.
Self-Validating Protocol: Interference Screening (CLSI EP07)
To establish the trustworthiness of your assay data, you must validate cross-reactivity internally.[2] Do not rely solely on manufacturer claims. This protocol is adapted from CLSI EP07 (Interference Testing in Clinical Chemistry) .
Workflow Visualization
Figure 2: Step-by-step workflow for validating cross-reactivity in the laboratory.
Detailed Methodology
Objective: Determine if a specific compound (e.g., Pseudoephedrine) interferes with the assay at a specific concentration.
-
Define Acceptance Criteria:
-
Establish the maximum acceptable bias (e.g., ±10% or < 2 SD of the assay precision).
-
-
Sample Preparation:
-
Control Pool: Drug-free urine or serum spiked with the target analyte (Methamphetamine) at the cutoff concentration (e.g., 500 ng/mL).
-
Test Pool: The same Control Pool spiked with the potential interferent (e.g., Pseudoephedrine) at a high physiological concentration (e.g., 100,000 ng/mL).
-
-
Execution:
-
Analyze both pools in replicate (n=5 or n=10) in the same run to minimize inter-assay variance.
-
-
Calculation:
-
Bias = Mean_Test - Mean_Control
-
% Cross-Reactivity = (Concentration of Target / Concentration of Interferent yielding equivalent response) * 100 (Note: This requires a dose-response curve if interference is found).
-
-
Interpretation:
-
If the difference is statistically significant and exceeds your acceptance criteria, the compound is a confirmed interferent.
-
Conclusion & Mitigation Strategies
Cross-reactivity is an inherent limitation of immunoassay technology, not a failure of it. For phenethylamines, the shared structural backbone makes "perfect" specificity impossible.
Strategic Recommendations for Researchers:
-
Mandatory Confirmation: Never report a positive immunoassay result for phenethylamines without confirmation via a secondary method based on a different chemical principle (e.g., GC-MS or LC-MS/MS).
-
Chiral Analysis: If distinguishing between illicit abuse (d-meth) and OTC use (l-meth) is required, ensure your confirmation method employs chiral columns.
-
Know Your Kit: Review the manufacturer's cross-reactivity table specifically for phentermine and ephedrine, as these are the most common sources of confusion in clinical and forensic settings.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2018).[3] EP07: Interference Testing in Clinical Chemistry, 3rd Edition. [Link]
-
Marin, S. J., et al. (2018). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. Journal of Analytical Toxicology. [Link]
-
FDA. (2022). 510(k) Substantial Equivalence Determination Decision Memorandum (Assay Validation Guidelines). [Link]
-
Stout, P. R., et al. (2004).[4] Evaluation of ephedrine, pseudoephedrine, and phenylpropanolamine concentrations in human urine samples and a comparison of the specificity of DRI amphetamines and Abuscreen online (KIMS) amphetamines screening immunoassays. Journal of Forensic Sciences.[4] [Link]
Sources
Comparative Pharmacodynamics and Structure-Activity Relationships: 2,5-DMA vs. 4-Substituted Analogues
[1][2]
Executive Summary
This guide provides a technical analysis of 2,5-Dimethoxyamphetamine (2,5-DMA) , contrasting it with its structural isomers (e.g., 2,4-DMA) and its 4-substituted analogues (the DOx series, specifically DOM).
While 2,5-DMA serves as the structural parent to a class of highly potent psychedelics, it possesses negligible psychoactive potency in isolation. This guide elucidates the "4-Position Hydrophobic Interaction" mechanism, demonstrating why the addition of a lipophilic group at the 4-position (as seen in DOM) is a requisite for high-affinity 5-HT2A receptor agonism. We present experimental workflows for validating these potency differences through radioligand binding assays and in vivo Head-Twitch Response (HTR) models.
Structural Analysis: The "4-Position" Hypothesis
The critical differentiator between the inactive 2,5-DMA and the potent DOM (2,5-dimethoxy-4-methylamphetamine) lies in the interactions within the receptor's orthosteric binding site.
-
2,5-DMA: Contains a hydrogen atom at the 4-position of the phenyl ring.[1][2] This lacks the steric bulk and lipophilicity required to displace the transmembrane helices (specifically TM5 and TM6) of the 5-HT2A receptor effectively.
-
DOM (STP): Substitution of the hydrogen with a methyl group (
) increases lipophilicity, facilitating a lock-and-key fit into a hydrophobic pocket deep within the receptor. -
2,4-DMA: An isomer where the methoxy group moves to the 4-position.[3] This shifts the pharmacological profile away from 5-HT2A agonism toward monoamine release (amphetamine-like stimulation).
Visualization: Structure-Activity Flow
Figure 1: Structural modification pathways. The transition from 2,5-DMA to DOM represents a gain of function via hydrophobic substitution.
Comparative Pharmacology & Performance Data
The following data synthesizes historical bioassays (Shulgin) with modern receptor binding affinities (
Table 1: Pharmacological Profile Comparison
| Compound | Substitution Pattern | 5-HT2A Affinity ( | Human Active Dose | Primary Effect |
| 2,5-DMA | 2,5-(OMe)2, 4-H | > 10,000 nM (Low) | 80–160 mg (Threshold) | Sympathomimetic (HR increase), minimal psychoactivity. |
| DOM | 2,5-(OMe)2, 4-Me | ~ 20–60 nM (High) | 2–5 mg | Potent Hallucinogen (Visuals, cognitive shift). |
| 2,4-DMA | 2,4-(OMe)2 | Low 5-HT2A | 60–100 mg | Amphetamine-like stimulation; non-hallucinogenic. |
| DOB | 2,5-(OMe)2, 4-Br | < 10 nM (Very High) | 1–3 mg | Long-acting Hallucinogen. |
Key Insight: 2,5-DMA acts as a "pharmacological blank." It requires the 4-substituent (Methyl in DOM, Bromo in DOB) to anchor the molecule in the receptor. Without it, the molecule washes out or fails to stabilize the active receptor conformation [1, 2].
Experimental Protocols (Self-Validating Systems)
To verify the comparative profiles described above, researchers utilize two primary workflows: In Vitro Radioligand Binding (to determine affinity) and In Vivo Head-Twitch Response (to determine functional agonism).
Protocol A: 5-HT2A Radioligand Competition Assay
Objective: Determine the
Reagents:
-
HEK293 cells stably expressing human 5-HT2A.
-
Radioligand:
-Ketanserin (0.5 nM). -
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4.
Workflow:
-
Membrane Preparation: Homogenize cells in ice-cold buffer; centrifuge at 40,000 x g for 20 min. Resuspend pellet.
-
Incubation: In 96-well plates, combine:
-
50 µL Membrane suspension (20 µg protein).
-
50 µL
-Ketanserin. -
50 µL Test Drug (2,5-DMA or DOM) at concentrations ranging
to M.
-
-
Equilibrium: Incubate for 60 minutes at 37°C in the dark.
-
Harvest: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Add scintillation fluid and count radioactivity (CPM).
-
Analysis: Plot log(concentration) vs. % bound. Calculate IC50 and convert to
using the Cheng-Prusoff equation.
Validation Criteria: DOM must show a sigmoidal displacement curve with IC50 in the nanomolar range. 2,5-DMA should show a right-shifted curve (micromolar range).
Protocol B: Mouse Head-Twitch Response (HTR)
Objective: Distinguish true psychedelic agonism (DOM) from mere stimulation (2,5-DMA/2,4-DMA).
Methodology:
-
Subjects: C57BL/6J mice (n=8 per group).
-
Administration: IP injection of vehicle, 2,5-DMA (10 mg/kg), or DOM (1 mg/kg).
-
Observation: Place mice in observation chambers equipped with magnetometers or high-speed cameras.
-
Scoring: Count "head twitches" (rapid rotational jerks of the head) for 30 minutes post-injection.
Expected Outcome:
-
DOM: High frequency of HTR (>20 events/30 min).
-
2,5-DMA: Negligible HTR (<3 events/30 min), confirming lack of central 5-HT2A activation despite structural similarity [2, 4].
Visualization: Assay Workflow
Figure 2: Screening logic for differentiating 2,5-DMA analogues based on affinity and functional output.
Metabolic Considerations
When developing derivatives of 2,5-DMA, metabolic stability is a limiting factor.
-
O-Demethylation: The primary metabolic route for 2,5-DMA is O-demethylation at the 2- or 5-position, mediated largely by CYP2D6. This renders the molecule inactive.
-
4-Substitution Effect: Placing a methyl (DOM) or halogen (DOB) at the 4-position blocks para-hydroxylation, significantly extending the half-life. 2,5-DMA lacks this metabolic shield, contributing to its poor performance in vivo [3].
References
-
Shulgin, A., & Shulgin, A. (1991).[3][4][5][6] PiHKAL: A Chemical Love Story. Transform Press. (Entries #53 2,4-DMA, #54 2,5-DMA, #68 DOM). Link
-
Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355. Link
-
Glennon, R. A., et al. (1984). Structure-activity relationships of amphetamine derivatives at 5-HT2 receptors. Journal of Medicinal Chemistry. Link
-
Halberstadt, A. L., et al. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience. Link
Sources
- 1. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PiHKAL - Wikipedia [en.wikipedia.org]
- 4. PIHKAL/TIHKAL [homepages.ucl.ac.uk]
- 5. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]
- 6. m.psychonautwiki.org [m.psychonautwiki.org]
Safety Operating Guide
2,5-Dimethoxy-4-morpholinoaniline proper disposal procedures
Comprehensive Disposal & Handling Guide for 2,5-Dimethoxy-4-morpholinoaniline
Executive Summary
2,5-Dimethoxy-4-morpholinoaniline (CAS: 68052-18-6) is a substituted aniline derivative utilized primarily as a chemical intermediate in dye synthesis and pharmaceutical research.[1][2][3] As an aromatic amine containing a morpholine moiety, it presents risks including skin sensitization, potential methemoglobinemia, and aquatic toxicity.
Immediate Disposal Directive: This compound must never be disposed of down the drain. The only compliant disposal method is high-temperature incineration via a licensed hazardous waste contractor. Segregate as "Organic Alkaline/Toxic Waste."
Chemical Identity & Hazard Profile
Understanding the molecular structure is critical for determining chemical compatibility and waste segregation. The aniline core dictates its toxicity profile, while the morpholine ring adds basicity and solubility characteristics.
Table 1: Physicochemical Properties & Hazard Data
| Parameter | Data | Relevance to Disposal |
| Chemical Name | 2,5-Dimethoxy-4-morpholinoaniline | Official shipping/manifest name |
| CAS Number | 68052-18-6 | Unique identifier for waste manifests |
| Molecular Formula | C₁₂H₁₈N₂O₃ | Determines elemental analysis for incineration |
| Functional Groups | Primary Amine (Aniline), Ether, Morpholine | Incompatible with strong acids and oxidizers |
| Physical State | Solid (typically crystalline powder) | Requires particulate control (HEPA) |
| Primary Hazards | Irritant (Skin/Eye), Sensitizer, Toxic | Requires full PPE; Zero environmental release |
| RCRA Status (USA) | Not explicitly P/U listed; Treat as Characteristic (Toxic) | Must be coded as Hazardous Waste |
Safety & Handling Protocols (PPE)
Before initiating any disposal procedure, the following Personal Protective Equipment (PPE) is mandatory to prevent exposure.
-
Respiratory Protection: Use a NIOSH-approved N95 or P100 particulate respirator if handling the solid powder outside a fume hood.
-
Skin Protection: Double-gloving is recommended.
-
Inner Layer: Nitrile (4 mil).
-
Outer Layer: Nitrile (minimum 5 mil) or Butyl Rubber (for prolonged handling).
-
-
Eye Protection: Chemical splash goggles. Safety glasses are insufficient due to the risk of fine dust generation.
-
Engineering Controls: All transfers must occur within a certified chemical fume hood to capture airborne particulates.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid Substance
Use this protocol for expired shelf-life chemicals or surplus dry powder.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar with a screw-top lid.
-
Transfer: Inside a fume hood, carefully transfer the solid into the container. Avoid generating dust.[4][5][6][7][8]
-
Labeling: Attach a hazardous waste tag immediately.
-
Secondary Containment: Place the sealed container into a secondary plastic bin to prevent accidental breakage leaks.
Scenario B: Disposal of Liquid Solutions (Reaction Mixtures)
Use this protocol for reaction waste or stock solutions dissolved in organic solvents.
-
Segregation: Determine the primary solvent.
-
Halogenated Solvents (e.g., DCM, Chloroform): Segregate into "Halogenated Organic Waste."
-
Non-Halogenated Solvents (e.g., Methanol, DMSO): Segregate into "Non-Halogenated Organic Waste."
-
-
Compatibility Check: Ensure the waste stream does not contain strong oxidizers (e.g., nitric acid, peroxides) or strong acids, as these can react violently with the aniline amine group.
-
Bulking: Pour the solution into the appropriate carboy using a funnel.
-
Rinsing: Triple-rinse the original vessel with the compatible solvent and add the rinsate to the waste carboy.
Scenario C: Spill Cleanup (Emergency Protocol)
For small spills (< 10g) in the laboratory.
-
Evacuate & Ventilate: Alert nearby personnel. Ensure fume hood is active.
-
PPE Upgrade: Don double gloves, goggles, and a lab coat.
-
Containment:
-
Solid Spill: Cover with wet paper towels (dampened with water) to prevent dust dispersal. Scoop up the damp slurry.
-
Liquid Spill: Absorb with an inert material (vermiculite, sand, or commercial spill pads). Do not use sawdust (fire hazard with potential oxidizers).
-
-
Decontamination: Clean the surface with a mild detergent solution (soap and water).
-
Disposal: Place all contaminated absorbents and PPE into a heavy-duty plastic bag, seal it, and label it as "Hazardous Waste Debris - Contaminated with Anilines."
Waste Stream Management Logic
The disposal logic relies on the principle of complete thermal destruction . Biological treatment (sewage) is ineffective and dangerous for substituted anilines due to their persistence and toxicity to aquatic microorganisms.
Mechanism of Destruction (Incineration): The waste is sent to a rotary kiln incinerator operating at >1000°C.
-
Carbon/Hydrogen
CO₂ + H₂O -
Nitrogen (Amine/Morpholine)
N₂ + NOₓ (Scrubbed) -
Sulfur/Halogens
None present in parent molecule (simplifies scrubbing).
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the critical decision points for handling 2,5-Dimethoxy-4-morpholinoaniline waste streams.
Figure 1: Operational workflow for the segregation and disposal of 2,5-Dimethoxy-4-morpholinoaniline, ensuring compliance with hazardous waste regulations.
References
Sources
- 1. 2,5-dimethoxy-4-methylphenylmethanol | CAS#:32176-96-8 | Chemsrc [chemsrc.com]
- 2. 2,5-Diethoxy-4-morpholinoaniline | 51963-82-7 | Benchchem [benchchem.com]
- 3. 2,5-dimethoxy-4-morpholinoaniline | 68052-18-6 [chemicalbook.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Technical Guide: Safe Handling & PPE for 2,5-Dimethoxy-4-morpholinoaniline
Executive Safety Summary
Handling 2,5-Dimethoxy-4-morpholinoaniline requires a safety protocol that addresses two distinct chemical hazards simultaneously: the systemic toxicity/sensitization potential of the aniline moiety and the irritant/corrosive nature of the morpholine ring.
Unlike standard laboratory reagents, this compound presents a high risk of dermal absorption and methemoglobinemia (interference with oxygen transport in blood) if handled improperly. This guide prioritizes barrier integrity and static control to prevent exposure.
Core Hazard Profile (Structure-Activity Relationship)
-
Aniline Functionality: Known for skin sensitization (H317) and acute toxicity via skin contact (H312) and ingestion (H302).
-
Morpholine Ring: contributes to lipophilicity, increasing the rate of skin absorption, and adds potential for severe eye/skin irritation (H314/H319).
-
Physical State: Typically a solid powder. High risk of airborne dust generation during weighing.
Risk-Based PPE Matrix
Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational state of the chemical.
| Protective Layer | Solid Handling (Weighing/Transfer) | Solution Handling (Synthesis/Dilution) | Rationale & Causality |
| Hand Protection | Double Nitrile (Inner: 4 mil, Outer: 5-8 mil) | Laminate / Barrier (e.g., Silver Shield® or Ansell Barrier®) | Permeation Dynamics: Aniline derivatives can permeate standard nitrile in <15 mins. Laminate films provide >480 min breakthrough time against aromatic amines. |
| Respiratory | N95 / P3 Respirator (If outside containment) | Fume Hood Mandatory (Face velocity: 100 fpm) | Dust vs. Vapor: The solid is static-prone; inhalation leads to rapid systemic uptake. Solutions may generate aerosols. |
| Eye/Face | Chemical Goggles (Indirect Vent) | Face Shield + Goggles | Corrosivity: Morpholine derivatives can cause irreversible corneal damage. Safety glasses are insufficient for splash risks. |
| Body | Lab Coat + Apron (Tyvek sleeves recommended) | Chem-Resistant Apron (Butyl or Neoprene) | Contact Prevention: Cotton lab coats absorb liquids, keeping toxins against the skin. Impervious aprons prevent this "poultice effect." |
Operational Logic: PPE Selection Workflow
The following decision logic ensures you select the correct barrier based on experimental conditions.
Figure 1: Decision tree for selecting Personal Protective Equipment based on physical state and concentration risks.
Operational Protocols
A. Weighing & Solubilization (Critical Control Point)
Objective: Prevent inhalation of dust and dermal contact with high-concentration droplets.
-
Static Neutralization:
-
Why: Substituted anilines are organic solids that accumulate static charge, causing powder to "jump" or disperse unexpectedly.
-
Action: Use an ionizing bar or anti-static gun on the weighing boat before adding the compound.
-
-
The "Dirty Hand/Clean Hand" Technique:
-
Designate your non-dominant hand as "Dirty" (touches the reagent bottle/spatula).
-
Designate your dominant hand as "Clean" (touches the balance door/notebook).
-
Validation: This prevents cross-contamination of lab surfaces.
-
-
Solvent Addition:
-
Add solvent slowly down the side of the vessel.
-
Caution: Morpholine derivatives can be exothermic upon dissolution in acidic media. Ensure cooling is available if acidifying.
-
B. Decontamination & Spill Response
Objective: Immediate containment to prevent migration of the toxin.
-
Dry Spill (Powder):
-
Do NOT sweep (generates dust).[1]
-
Cover with a wet paper towel (solvent-dampened, e.g., ethanol/water) to immobilize dust, then wipe up.
-
Place waste in a sealed bag immediately.
-
-
Wet Spill (Solution):
-
Cover with an absorbent pad (universal polypropylene).
-
Clean area with soap and water (alkaline soap is preferred to neutralize acidic salts, if present).
-
Do not use bleach immediately, as it may react with the amine to form chloramines (toxic gas).
-
Emergency Response Pathways
If exposure occurs, the speed of response determines the severity of injury.
Figure 2: Emergency response workflow emphasizing immediate flushing and specific medical monitoring for aniline toxicity.
Disposal & Waste Management
Regulatory Classification: Treat as Hazardous Chemical Waste (Toxic/Irritant) .
-
Segregation: Do not mix with oxidizing agents (e.g., nitric acid, peroxides) in the waste stream, as this can cause fire or explosion.
-
Container: High-density polyethylene (HDPE) or glass.
-
Labeling: Must explicitly state "Toxic - Aniline Derivative."
-
Destruction Method: Incineration is the only approved method for complete destruction of the morpholine/aniline scaffold.
References
-
National Institute for Occupational Safety and Health (NIOSH). (2024). Morpholine: Systemic Safety & IDLH Values. Centers for Disease Control and Prevention. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
